molecular formula C11H21NO7 B12675155 Choline ascorbate CAS No. 576-01-2

Choline ascorbate

Katalognummer: B12675155
CAS-Nummer: 576-01-2
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: FSJVVVCZSRCTBM-RXSVEWSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Choline ascorbate is a molecular salt composed of choline and ascorbic acid (Vitamin C), synthesized to combine two essential nutrients into a single, highly stable compound . It is supplied as a crystalline solid, free from water of crystallization, offering superior purity (>98%) and reduced hygroscopicity compared to earlier forms . This makes it an ideal, reliable reagent for formulating stable solutions and solid research formulations. Its primary research value lies in its dual-nutrient nature. Choline is an essential dietary component critical for liver function, normal brain development, and as a precursor for the methyl donor betaine and the neurotransmitter acetylcholine . Ascorbic acid is a potent antioxidant and an essential cofactor for enzymes, including prolyl 4-hydroxylase, which is required for the synthesis of mature collagen . Research indicates that this compound has shown particular utility in studies related to hepatoprotection and liver health, with early investigations suggesting a role in managing conditions like arteriosclerosis by combining the fat-mobilizing action of choline with the support of ascorbic acid for arterial wall integrity . Furthermore, its enhanced stability and compatibility with other vitamins, such as Vitamin B12, make it a preferred form of ascorbic acid for developing complex nutrient mixtures and parenteral solutions, where traditional ascorbic acid is often incompatible . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Eigenschaften

CAS-Nummer

576-01-2

Molekularformel

C11H21NO7

Molekulargewicht

279.29 g/mol

IUPAC-Name

(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C6H7O6.C5H14NO/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5-7/h2,5,8-10H,1H2;7H,4-5H2,1-3H3/q-1;+1/t2-,5+;/m0./s1

InChI-Schlüssel

FSJVVVCZSRCTBM-RXSVEWSESA-N

Isomerische SMILES

C[N+](C)(C)CCO.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-]

Kanonische SMILES

C[N+](C)(C)CCO.C(C(C1C(=C(C(=O)O1)O)O)O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

chemical and physical properties of choline ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Choline (B1196258) Ascorbate (B8700270)

Introduction

Choline ascorbate is a salt formed from the essential nutrient choline and L-ascorbic acid (Vitamin C). This compound uniquely combines the biological activities of both of its constituent parts in a single, stable molecule.[1][2] Choline is a crucial component of phospholipids, essential for cell membrane structure, and serves as a precursor for the neurotransmitter acetylcholine (B1216132) and the methyl donor trimethylglycine.[3][4] Ascorbic acid is a potent water-soluble antioxidant and an essential cofactor for several enzymes.[5]

The synthesis of this compound provides a form of Vitamin C that is reported to be more stable than ascorbic acid alone, particularly in aqueous solutions.[6][7][8] This enhanced stability and the dual nutritional benefit make it a compound of significant interest for applications in pharmaceuticals, dietary supplements, and animal nutrition.[1][9] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biochemical pathways.

Chemical Properties

Structure and Nomenclature

This compound is an ionic salt. The choline cation, (2-hydroxyethyl)trimethylammonium, forms an ionic bond with the ascorbate anion.

  • IUPAC Name : (2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate;2-hydroxyethyl(trimethyl)azanium[10]

  • CAS Number : 576-01-2[2][10]

  • Molecular Formula : C₁₁H₂₁NO₇[2][10]

  • Molecular Weight : 279.29 g/mol [2][10]

Synthesis

This compound can be synthesized through several methods. A common approach involves the reaction of ascorbic acid with trimethylamine (B31210) and ethylene (B1197577) oxide in a suitable solvent like methanol (B129727).[1][9] An alternative method involves the direct reaction of choline base with ascorbic acid.[9]

A generalized workflow for the synthesis of this compound is presented below.

G cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A1 Suspend Ascorbic Acid in Methanol B Neutralize Ascorbic Acid Suspension with Trimethylamine Solution (Temp < 35°C) A1->B A2 Prepare Methanolic Solution of Trimethylamine A2->B A3 Prepare Methanolic Solution of Ethylene Oxide C Add Ethylene Oxide Solution to Reaction Mass (Temp 45-60°C) A3->C B->C D Carbon Treatment C->D E Filtration D->E F Vacuum Distillation to Remove Methanol E->F G Product: This compound F->G

Caption: Synthesis workflow for this compound via the trimethylamine and ethylene oxide route.

Stability

This compound exhibits significantly greater stability compared to crystalline ascorbic acid, especially in aqueous solutions.[6][7][8]

  • Thermal Stability : A 50% aqueous solution of this compound shows practically no loss of activity when stored for one year at refrigerator temperature, ambient temperature, or 37°C.[6][7] However, the solid form can exhibit a brownish discoloration after several days at 40°C, particularly in the presence of humidity, indicating some thermal and oxidative instability in the solid state.[1]

  • pH and Concentration : The stability of this compound is maintained across various concentrations and pH levels.[6][8]

  • Compatibility : It is stable and compatible in solutions with other vitamins, such as Vitamin B12 and other B-complex vitamins, which is a significant advantage over ascorbic acid.[9]

  • Hygroscopicity : Crystalline this compound is highly hygroscopic and sensitive to light and air.[1]

The table below summarizes the stability data for this compound solutions.

ParameterConditionDurationStability OutcomeReference
TemperatureRefrigerator, Ambient, 37°C1 YearAlmost fully stable; no practical loss observed[6][7]
Temperature (Accelerated)45°C550 HoursStable in aqueous solution[9]
CompatibilityIn solution with Vitamin B-complex120 MinutesNo modification in ascorbic acid amount[6][7]

Physical Properties

This compound is typically produced as a viscous liquid or a crystalline solid, depending on the preparation and purification methods.[1][9]

Summary of Physical Data

The following table summarizes the key physical properties of this compound.

PropertyValueCommentsReference
Appearance Viscous liquid or Crystalline solidDepends on purity and form.[1][9]
Molecular Formula C₁₁H₂₁NO₇[2][10]
Molecular Weight 279.29 g/mol [2][10]
Specific Gravity ~1.32 at 25°CFor the viscous liquid form.[9]
Melting Point 123-124°CFor a specific crystalline form.[1]
Solubility Soluble in water and sorbitolForms stable aqueous solutions.[9]
pH 6.00For a 2.5% aqueous solution.[9]
Purity (Crystalline) >98%, preferably >99.5%High purity can be achieved.[1]
Solubility and NADES Properties

This compound is readily soluble in water.[9] Interestingly, a mixture of choline chloride and ascorbic acid can form a Natural Deep Eutectic Solvent (NADES), a type of ionic liquid.[11][12] These solvents are known for their ability to dissolve compounds that are poorly soluble in water. The solubility capacity of the choline chloride/ascorbic acid NADES can be modulated by the addition of water; one study found that a 10% water content significantly enhanced the solubility of antioxidant extracts compared to pure water or the pure NADES.[12] This property suggests potential applications for this compound as a green solvent or formulation aid.

Experimental Protocols

Synthesis of this compound

This protocol is based on the method described in U.S. Patent 2,823,166.[9]

Objective: To synthesize this compound from ascorbic acid, trimethylamine, and ethylene oxide.

Materials:

  • Ascorbic acid (183 g, ~1.04 mole)

  • Trimethylamine (60.0 g, ~1.0 mole)

  • Ethylene oxide (48.4 g, ~1.10 mole)

  • Methanol (total ~700 cc)

  • Activated carbon

  • Reaction flask with external cooling

  • Flask with brine-cooled condenser

  • Vacuum distillation apparatus

Methodology:

  • Suspend 183 g of ascorbic acid in 300 cc of methanol in a reaction flask.

  • Prepare a solution of 60.0 g of trimethylamine in 200 cc of methanol.

  • Neutralize the ascorbic acid suspension by slowly adding the trimethylamine solution. Use external cooling to maintain the reaction temperature below 35°C.

  • Transfer the resulting reaction mixture to a separate flask equipped with a brine-cooled condenser.

  • Prepare a solution of 48.4 g of ethylene oxide in 200 cc of methanol.

  • Slowly add the ethylene oxide solution to the reaction mass while maintaining the temperature between 45-60°C.

  • After the addition is complete, treat the solution with activated carbon to decolorize it.

  • Filter the solution to remove the carbon.

  • Remove the methanol from the filtrate via vacuum distillation to yield the final product, this compound.

Expected Yield: Approximately 270 g (97.0%).[9]

Stability Assessment of Aqueous Solutions

Objective: To determine the stability of a this compound solution over time at various temperatures.

Materials:

  • This compound

  • Deionized water

  • pH meter

  • Incubators/refrigerators set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC with a suitable column (e.g., C18) for quantifying ascorbic acid content

Methodology:

  • Prepare a stock solution of this compound in deionized water at a specified concentration (e.g., 50% w/v).

  • Adjust the pH if necessary and record the initial value.

  • Aliquots of the solution are placed in sealed, airtight containers (amber vials to protect from light).

  • Store the vials at different temperature conditions: refrigerated (e.g., 4°C), ambient (e.g., 25°C), and elevated (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months), withdraw a sample from each temperature condition.

  • Analyze the concentration of the ascorbate component in each sample using a validated HPLC method. The choline component can be determined via spectrophotometric enzymatic assay.[13]

  • Calculate the percentage of this compound remaining relative to the initial (time 0) concentration. A loss of less than 10% is typically considered stable.

Determination of Antioxidant Capacity

The antioxidant capacity of this compound can be assessed using various standard assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method.

Objective: To quantify the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol (or other suitable solvent)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions from the stock solution to test a range of concentrations.

  • Prepare a DPPH working solution in methanol with a specific absorbance at a given wavelength (e.g., ~1.0 at 517 nm).

  • In a test tube, mix a fixed volume of the DPPH solution with a volume of the this compound sample (or a standard antioxidant like Trolox). A blank containing only DPPH and methanol is also prepared.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at 517 nm using the spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • The results can be expressed as an IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Biological and Metabolic Context

Upon administration, this compound dissociates into choline and ascorbate, which are then absorbed and utilized by the body through their respective metabolic pathways.[14] Oral administration of this compound has been shown to significantly increase blood levels of ascorbic acid.[14]

Metabolic Fate of Choline

Choline is an essential nutrient with three primary metabolic fates:

  • Phospholipid Synthesis : It is phosphorylated, converted to CDP-choline, and then used to synthesize phosphatidylcholine, a key component of cell membranes.

  • Acetylcholine Synthesis : Choline is a direct precursor for the synthesis of acetylcholine, a critical neurotransmitter for nerve function, muscle control, and memory.[4]

  • Methyl Donation : In the liver and kidneys, choline is oxidized to betaine (B1666868) (trimethylglycine). Betaine then serves as a methyl group donor in the methionine cycle, converting homocysteine to methionine, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation.[3][4]

The diagram below illustrates the major metabolic pathways of choline.

G cluster_membrane Membrane Synthesis cluster_neuro Neurotransmission cluster_methyl Methyl Group Metabolism Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase ACh Acetylcholine (Neurotransmitter) Choline->ACh Choline Acetyltransferase Betaine Betaine (Trimethylglycine) Choline->Betaine Choline Oxidase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase PC Phosphatidylcholine (Cell Membranes) CDP_Choline->PC Methionine Methionine Betaine->Methionine BHMT SAM S-adenosylmethionine (SAM) Methionine->SAM Homocysteine Homocysteine SAM->Homocysteine Methylation Reactions Homocysteine->Methionine

Caption: Major metabolic pathways of choline in the body.

Role of Ascorbate

Ascorbate (Vitamin C) functions primarily as a potent antioxidant and a cofactor for numerous enzymatic reactions.[5]

  • Antioxidant Activity : It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species, protecting cells from oxidative damage. It also indirectly contributes to antioxidant defense by regenerating other antioxidants, such as α-tocopherol (Vitamin E).[5]

  • Enzyme Cofactor : Ascorbate is essential for the activity of several dioxygenase enzymes involved in the synthesis of collagen, carnitine, and neurotransmitters like norepinephrine.[5]

References

The Antioxidant Mechanism of Choline Ascorbate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of choline (B1196258) ascorbate (B8700270) as an antioxidant. It synthesizes the functions of its constituent components, choline and ascorbic acid, and explores their potential for synergistic interaction in mitigating oxidative stress. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the compound's biochemical and cellular activities.

Core Mechanisms of Action

Choline ascorbate is a salt formed from the essential nutrient choline and the potent antioxidant ascorbic acid (Vitamin C). Its antioxidant capacity is derived from the distinct and complementary actions of these two molecules. While the ascorbic acid moiety provides direct and powerful free radical scavenging, the choline component contributes through cellular and metabolic support, protecting against oxidative damage and enhancing endogenous antioxidant systems.

The Ascorbate Component: A Primary Antioxidant Defense

Ascorbic acid is a well-established, water-soluble antioxidant that operates through multiple pathways.[1][2]

  • Direct Radical Scavenging: Ascorbate is a highly effective scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide (B77818), hydroxyl radicals, and peroxyl radicals.[3] It readily donates electrons to neutralize these damaging free radicals.[4]

  • Antioxidant Regeneration: Ascorbate plays a crucial role in regenerating other key antioxidants within the body's defense system.[1] Most notably, it can reduce the tocopheroxyl radical, thereby regenerating the active form of Vitamin E (α-tocopherol), a critical lipid-soluble antioxidant that protects cell membranes from peroxidation.[3][5]

  • Enzyme and Transcription Factor Modulation: Ascorbic acid can stimulate the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx).[1][2] Furthermore, it promotes the activity of transcription factors like Nrf2, which upregulates the expression of genes encoding a suite of protective antioxidant proteins and enzymes.[1][2]

The Choline Component: A Multifaceted Protector Against Oxidative Stress

Choline, an essential nutrient for cell membrane integrity and neurotransmitter synthesis, also exerts significant indirect antioxidant effects.[6]

  • Reduction of Lipid Peroxidation: Choline supplementation has been shown to lower levels of lipid peroxidation markers like thiobarbituric acid reactive substances (TBARS).[7][8] By ensuring the structural integrity of cell membranes through its role as a precursor to phosphatidylcholine, choline helps protect them from oxidative attack.[6]

  • Enhancement of Endogenous Antioxidants: Studies indicate that adequate choline levels are necessary for maintaining the activity of key antioxidant enzymes. For instance, choline can enhance the activity of glutathione peroxidase (GSH-Px) and choline deficiency has been linked to increased ROS generation and oxidative damage.[9][10]

  • Modulation of Signaling Pathways: Choline may influence cellular redox status by modulating signaling pathways such as the Nrf2 pathway, which governs the expression of antioxidant defense genes.[11] Choline administration has been observed to reduce oxidative stress by modulating the cell's redox state.[12]

Potential Synergistic Effects

While direct studies quantifying the synergistic antioxidant action of the this compound salt are limited, evidence suggests a potential for enhanced efficacy compared to the individual components alone. The formation of a stable salt ensures the bioavailability of active ascorbic acid.[13][14]

Furthermore, the combination of choline chloride and ascorbic acid can form a Natural Deep Eutectic Solvent (NADES), a unique class of solvents known for their ability to stabilize and enhance the activity of dissolved compounds. Research on these NADES systems has demonstrated that they can possess synergistic antioxidant properties, enhancing the overall antioxidant capacity of extracts beyond the sum of the individual components. This suggests that the intimate molecular association in this compound may confer unique protective properties.

Quantitative Antioxidant Capacity

Direct, standardized quantitative antioxidant data for the this compound salt (e.g., IC50 or ORAC values) is not widely available in the reviewed scientific literature. The primary antioxidant activity is attributed to the ascorbate component. The contribution of choline is typically measured through its effects on markers of oxidative stress and endogenous enzyme activity rather than direct radical scavenging assays.

Below is a summary of the known antioxidant capacity of ascorbic acid and the observed effects of choline on oxidative stress markers.

Table 1: Antioxidant Capacity of Ascorbic Acid (Vitamin C)

Assay Type Typical Values Reference Compound Notes
DPPH Radical Scavenging IC50: ~2-5 µg/mL Trolox / Quercetin Demonstrates potent hydrogen-donating ability.
ABTS Radical Scavenging ~1.0-1.1 mM TEAC Trolox Measures the ability to scavenge the stable ABTS radical cation.
FRAP (Ferric Reducing Antioxidant Power) High (mM Fe(II)/g) Ferrous Sulfate Indicates strong reducing power.
ORAC (Oxygen Radical Absorbance Capacity) High (µmol TE/g) Trolox Measures scavenging capacity against peroxyl radicals.

Note: Values can vary significantly based on specific experimental conditions. TEAC = Trolox Equivalent Antioxidant Capacity.

Table 2: Observed Effects of Choline Supplementation on Oxidative Stress Markers

Parameter Measured Effect Observed in Studies Biological System References
Lipid Peroxidation (TBARS/MDA) Significant Decrease Humans, Animals [7][8][11]
Reactive Oxygen Species (ROS) Decrease in Formation Human Hepatic Cells [9]
Glutathione Peroxidase (GSH-Px) Activity Enhanced Activity Human Hepatic Cells [9]
Antioxidant Enzyme Gene Expression Upregulation Fish [10][11]

| NF-κB Activity | Down-regulation | Mouse Model |[12] |

Signaling Pathways and Experimental Workflows

Signaling and Action Pathways

The antioxidant actions of this compound can be visualized as a multi-pronged approach, combining direct chemical quenching of free radicals with the upregulation of cellular defense systems.

Ascorbate_Antioxidant_Mechanism cluster_regen Regeneration Cycles cluster_gene_exp Gene Expression ROS Reactive Oxygen Species (ROS) Ascorbate Ascorbic Acid (AscH⁻) DHA Dehydroascorbic Acid (DHA) Ascorbate->DHA Scavenges VitE_red Active Vitamin E (Tocopherol) Ascorbate->VitE_red Regenerates Nrf2 Nrf2 Activation Ascorbate->Nrf2 Promotes VitE_ox Vitamin E (Tocopheroxyl Radical) GSH_System Glutathione/Thioredoxin Systems GSH_System->Ascorbate Reduces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds AOE Antioxidant Enzymes (SOD, GPx) ARE->AOE Upregulates

Caption: Ascorbate's antioxidant mechanism.

Choline_Antioxidant_Mechanism Choline Choline PC Phosphatidylcholine Synthesis Choline->PC Precursor for Nrf2_path Nrf2 Pathway Modulation Choline->Nrf2_path Influences ROS_prod ROS Production Choline->ROS_prod Decreases Membrane Enhanced Cell Membrane Integrity PC->Membrane Lipid_Perox Lipid Peroxidation Membrane->Lipid_Perox Reduces susceptibility to AOE_exp Antioxidant Enzyme Expression (e.g., GSH-Px) Nrf2_path->AOE_exp Upregulates Synergy_Logic CholineAscorbate This compound Ascorbate Ascorbate Component CholineAscorbate->Ascorbate Choline Choline Component CholineAscorbate->Choline Direct Direct Radical Scavenging Ascorbate->Direct Regen Antioxidant Regeneration (Vit E) Ascorbate->Regen Cellular Cellular Protection (Membrane Integrity) Choline->Cellular Endogenous Enhanced Endogenous Antioxidant Defenses (Nrf2, GPx) Choline->Endogenous Synergy Comprehensive Oxidative Stress Mitigation Direct->Synergy Regen->Synergy Cellular->Synergy Endogenous->Synergy Experimental_Workflow cluster_invitro In Vitro Chemical Assays cluster_cellbased Cell-Based Assays start This compound Sample Preparation DPPH DPPH Assay (H-atom donation) start->DPPH ABTS ABTS Assay (Electron donation) start->ABTS FRAP FRAP Assay (Reducing power) start->FRAP CellCulture Cell Culture with Oxidative Stressor (e.g., H₂O₂) start->CellCulture analysis Data Analysis & IC50 / TEAC Calculation DPPH->analysis ABTS->analysis FRAP->analysis ROS_measure Intracellular ROS Measurement (e.g., DCFH-DA) CellCulture->ROS_measure Lipid_Perox_measure Lipid Peroxidation Assay (e.g., TBARS) CellCulture->Lipid_Perox_measure Enzyme_Activity Antioxidant Enzyme Activity (SOD, GPx) CellCulture->Enzyme_Activity ROS_measure->analysis Lipid_Perox_measure->analysis Enzyme_Activity->analysis conclusion Comprehensive Antioxidant Profile Assessment analysis->conclusion

References

An In-depth Technical Guide on the In Vitro Stability and Degradation of Choline Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of choline (B1196258) ascorbate (B8700270). Choline ascorbate, a salt formed from choline and ascorbic acid, is utilized in various applications, including pharmaceuticals and nutrition, making a thorough understanding of its stability profile crucial for formulation development, storage, and therapeutic efficacy.

Core Concepts in this compound Stability

This compound is generally considered to be a stable form of ascorbic acid.[1][2][3] Studies have indicated its high stability across different concentrations, temperatures, and pH levels.[1][2][3] In fact, it has been reported to be more stable than vitamin C (ascorbic acid) and crystalline ascorbic acid alone.[1][2][3] However, like all chemical entities, it is susceptible to degradation under certain conditions, particularly thermal and oxidative stress, which can lead to discoloration.[4] The degradation of this compound is primarily associated with the breakdown of the ascorbate moiety.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound under various in vitro conditions.

ConcentrationTemperatureDurationpHMatrixObserved DegradationReference
3 x 10⁻¹ (50%)Refrigerator1 yearNot SpecifiedDrug SolutionPractically no loss[1][2][3]
3 x 10⁻¹ (50%)Ambient1 yearNot SpecifiedDrug SolutionPractically no loss[1][2][3]
3 x 10⁻¹ (50%)37°C1 yearNot SpecifiedDrug SolutionPractically no loss[1][2][3]
Not Specified45°C550 hoursNot SpecifiedAqueous SolutionStable[5]
Not Specified40°CA few daysNot SpecifiedSolid, with humidityBrownish surface discoloration[4]

Degradation Pathways

The primary degradation pathway for this compound involves the oxidation of the ascorbate component. While specific signaling pathways for this compound degradation are not extensively described in the literature, the degradation of ascorbic acid is well-documented. The process typically begins with the oxidation of ascorbate to dehydroascorbic acid (DHA). This can be a reversible process, but DHA can undergo further irreversible hydrolysis and subsequent reactions to form various degradation products.

Ascorbate_Degradation_Pathway Ascorbate Ascorbate Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) Ascorbate->Dehydroascorbic_Acid Oxidation Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Irreversible Hydrolysis Oxalate_Threonate Oxalate + L-Threonate Diketogulonic_Acid->Oxalate_Threonate Further Degradation

General degradation pathway of the ascorbate moiety.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not extensively published. However, based on the analytical methods mentioned in the literature, a general approach can be outlined.

1. Sample Preparation:

  • Prepare aqueous solutions of this compound at the desired concentrations.

  • Adjust the pH of the solutions using appropriate buffers if pH-dependent stability is being investigated.

  • Aliquots of the solutions should be stored under various conditions (e.g., different temperatures, light exposure).

2. Analytical Methods:

  • Determination of Ascorbic Acid Content (Iodine Titration): This method is suitable for quantifying the ascorbate component.[5]

    • Pipette a known volume of the this compound solution into a flask.

    • Add a suitable indicator, such as starch solution.

    • Titrate the solution with a standardized iodine solution until a persistent blue-black color is observed.

    • The concentration of ascorbic acid is calculated based on the volume of iodine solution used.

  • Determination of Choline Content (Spectrophotometric Method): The choline moiety can be quantified spectrophotometrically.[5]

    • Precipitate the choline from the sample solution as a Reinecke salt in an acidic medium.

    • Dissolve the resulting Reinecke salt in a suitable solvent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

    • The choline concentration is determined by comparing the absorbance to a standard curve.

  • High-Performance Liquid Chromatography (HPLC): A more modern and sensitive approach for stability testing would involve the use of HPLC. This technique can simultaneously quantify the parent compound and detect the formation of degradation products. While a specific method for this compound is not detailed in the provided results, a general reverse-phase HPLC method could be developed and validated.

3. Forced Degradation Studies:

To comprehensively understand the stability of this compound, forced degradation studies should be performed as per ICH guidelines.[6][7] This involves subjecting the compound to stress conditions to accelerate degradation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Analysis Analysis (e.g., HPLC, Titration) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Base_Hydrolysis->Analysis Oxidative Oxidative (e.g., H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photolytic Photolytic (e.g., UV light) Photolytic->Analysis Choline_Ascorbate This compound (API or Formulation) Choline_Ascorbate->Acid_Hydrolysis Choline_Ascorbate->Base_Hydrolysis Choline_Ascorbate->Oxidative Choline_Ascorbate->Thermal Choline_Ascorbate->Photolytic Data_Evaluation Data Evaluation (Degradation Rate, Products) Analysis->Data_Evaluation

Workflow for forced degradation studies of this compound.

Summary and Conclusion

This compound demonstrates considerable in vitro stability under a range of conditions, making it a reliable form of ascorbic acid for various applications.[1][2][3] However, it is not entirely immune to degradation, particularly when exposed to heat and humidity over extended periods, which can result in discoloration.[4] The primary route of degradation is through the oxidation of the ascorbate moiety. For comprehensive stability assessment, it is recommended to conduct forced degradation studies employing robust analytical techniques like HPLC to quantify the parent compound and identify any degradation products. The experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to design and execute their own in vitro stability studies of this compound.

References

Choline Ascorbate: A Technical Guide to Solubility in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of choline (B1196258) ascorbate (B8700270) in various research solvents. Due to a lack of extensive published quantitative data for choline ascorbate, this guide combines available information with data from structurally similar compounds—choline chloride and sodium ascorbate—to provide a robust resource for laboratory professionals. This guide also details a comprehensive experimental protocol for determining the solubility of this compound and outlines relevant analytical methodologies for its quantification.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in biological systems and its suitability for various experimental and formulation applications. This compound, being an ionic salt formed from a quaternary ammonium (B1175870) cation (choline) and the ascorbate anion, is anticipated to exhibit high polarity. Its solubility is therefore governed by the principle of "like dissolves like," indicating a higher affinity for polar solvents. Factors such as temperature, pH, and the presence of other solutes can significantly influence its solubility.

Solubility Profile of this compound

While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, a qualitative and inferred solubility profile can be constructed based on patent literature and the known properties of its constituent ions and related salts. A patent for this compound explicitly states that it is "quite soluble in water, sorbitol; and in other solvents".

The following table summarizes the expected and known solubility of this compound and its related analogues, choline chloride and sodium ascorbate. This data is intended to guide solvent selection, but it is imperative to experimentally verify solubility for specific applications.

SolventCompoundMolar Mass ( g/mol )Temperature (°C)Solubility
Water This compound279.29AmbientHighly Soluble (Qualitative)
Choline Chloride139.6225~650 g/L
Sodium Ascorbate198.1120~620 g/L[1]
Methanol This compound279.29AmbientSoluble (Inferred)
Choline Chloride139.62AmbientSoluble
Sodium Ascorbate198.1125-30Soluble
Ethanol This compound279.29AmbientSoluble (Inferred)
Choline Chloride139.62Ambient~25 mg/mL
Sodium Ascorbate198.11AmbientVery Slightly Soluble[1]
Dimethyl Sulfoxide (DMSO) This compound279.29AmbientLikely Soluble (Inferred)
Choline Chloride139.62Ambient~20 mg/mL
Sodium Ascorbate198.1125~2 mg/mL[2]
Acetone This compound279.29AmbientLikely Insoluble (Inferred)
Sodium Ascorbate198.11AmbientInsoluble
Chloroform This compound279.29AmbientLikely Insoluble (Inferred)
Sodium Ascorbate198.11AmbientInsoluble[1]
Ethyl Acetate This compound279.29AmbientLikely Insoluble (Inferred)
Sodium Ascorbate198.11AmbientInsoluble
n-Hexane This compound279.29AmbientLikely Insoluble (Inferred)
Sodium Ascorbate198.11AmbientInsoluble

Note: The solubility of this compound is inferred from its ionic nature and the solubility of its components and related salts. Experimental verification is strongly recommended.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and can be adapted for various solvents and analytical techniques.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected research solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-ELSD, Ion Chromatograph)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (see below).

    • Analyze the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original solubility, taking into account the dilution factor.

3. Recommended Analytical Methods:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is well-suited for non-chromophoric compounds like choline. The separation can be achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column, and the ELSD provides a response proportional to the mass of the analyte.

  • Ion Chromatography (IC): As choline is a quaternary ammonium cation, IC with suppressed conductivity detection is a highly sensitive and specific method for its quantification.

Visualizing Experimental and Metabolic Pathways

Since no specific signaling pathways for the combined this compound molecule are well-documented, the following diagrams illustrate a relevant experimental workflow and the established metabolic pathways of its constituent components.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis prep1 Add Excess this compound to Solvent prep2 Seal Vial prep1->prep2 prep3 Equilibrate in Shaker (24-48h) prep2->prep3 samp1 Sediment Excess Solid prep3->samp1 samp2 Withdraw Supernatant samp1->samp2 samp3 Filter (0.22 µm) samp2->samp3 ana1 Dilute Sample samp3->ana1 ana3 Quantify (HPLC/IC) ana1->ana3 ana2 Prepare Standard Curve ana2->ana3 ana4 Calculate Solubility ana3->ana4

Workflow for Shake-Flask Solubility Determination.

metabolic_pathways cluster_choline Choline Metabolism cluster_ascorbate Ascorbate (Vitamin C) Functions choline Choline acetylcholine Acetylcholine (Neurotransmitter) choline->acetylcholine phosphatidylcholine Phosphatidylcholine (Membrane Component) choline->phosphatidylcholine betaine Betaine (Methyl Donor) choline->betaine ascorbate Ascorbate antioxidant Antioxidant (ROS Scavenging) ascorbate->antioxidant enzyme_cofactor Enzyme Cofactor (e.g., Collagen Synthesis) ascorbate->enzyme_cofactor choline_ascorbate This compound choline_ascorbate->choline Dissociation choline_ascorbate->ascorbate Dissociation

Metabolic Fates of Choline and Ascorbate.

References

The Bioavailability and Metabolism of Choline Ascorbate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) ascorbate (B8700270), a salt combining the essential nutrient choline with the potent antioxidant ascorbic acid (Vitamin C), presents a promising compound for therapeutic and nutraceutical applications. While extensive research exists on the individual bioavailability and metabolism of choline and ascorbic acid, literature specifically detailing the in vivo fate of choline ascorbate in animal models is notably scarce. This technical guide synthesizes the current understanding of choline and ascorbic acid metabolism to project the likely bioavailability and metabolic pathways of this compound. It provides a comprehensive overview of the metabolic routes of its constituent components, detailed experimental protocols for their quantification in biological matrices, and comparative data on the bioavailability of various forms of choline and ascorbic acid. This guide serves as a foundational resource for researchers designing preclinical studies to elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound.

Introduction

Choline is a quaternary amine essential for numerous physiological functions, including neurotransmitter synthesis (acetylcholine), cell membrane integrity (phosphatidylcholine), and methyl group metabolism.[1][2] Ascorbic acid is a vital water-soluble vitamin that functions as a primary antioxidant and a cofactor for several enzymatic reactions.[3] The combination of these two molecules into a single salt, this compound, offers the potential for synergistic effects and improved stability.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent or dietary supplement. This document will first review the independent metabolic pathways of choline and ascorbic acid and then propose a putative metabolic pathway for this compound.

Metabolism of Choline and Ascorbic Acid

Choline Metabolism

Choline is metabolized through three primary pathways: phosphorylation, oxidation, and acetylation.[5]

  • Phosphorylation Pathway: This is the principal route for phosphatidylcholine (PC) synthesis, a key component of cell membranes. Choline is first phosphorylated to phosphocholine, which then reacts with cytidine (B196190) triphosphate (CTP) to form CDP-choline. Finally, CDP-choline combines with diacylglycerol to produce PC.[5]

  • Oxidation Pathway: In the liver and kidneys, choline is oxidized to betaine. Betaine serves as a critical methyl donor in the one-carbon metabolism pathway, converting homocysteine to methionine.[2]

  • Acetylation Pathway: In cholinergic neurons, choline is acetylated by choline acetyltransferase to synthesize the neurotransmitter acetylcholine.[6]

Choline_Metabolism cluster_absorption Absorption cluster_circulation Circulation cluster_liver_kidney Liver & Kidney cluster_all_cells All Cells (Phosphorylation Pathway) cluster_neurons Cholinergic Neurons (Acetylation Pathway) Choline (Diet) Choline (Diet) Plasma Choline Plasma Choline Choline (Diet)->Plasma Choline Choline Choline Plasma Choline->Choline Choline_p Choline Plasma Choline->Choline_p Choline_n Choline Plasma Choline->Choline_n Betaine Aldehyde Betaine Aldehyde Choline->Betaine Aldehyde Choline oxidase Betaine Betaine Betaine Aldehyde->Betaine Betaine aldehyde dehydrogenase Homocysteine Homocysteine Betaine->Homocysteine BHMT Methionine Methionine Homocysteine->Methionine Phosphocholine Phosphocholine Choline_p->Phosphocholine Choline kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP: phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Choline phosphotransferase Acetylcholine Acetylcholine Choline_n->Acetylcholine Acetyl-CoA Acetyl-CoA Acetyl-CoA->Acetylcholine Choline acetyltransferase

Ascorbic Acid Metabolism

Ascorbic acid is absorbed in the small intestine via active transport.[2] It is a potent antioxidant, readily donating electrons to neutralize reactive oxygen species. In this process, it is oxidized to dehydroascorbic acid (DHA). DHA can be recycled back to ascorbic acid or further metabolized irreversibly to 2,3-diketogulonic acid, which is then catabolized to oxalate (B1200264) and other products that are excreted in the urine.[3]

Ascorbic_Acid_Metabolism cluster_absorption Absorption (Small Intestine) cluster_circulation Circulation & Tissue Uptake cluster_metabolism Metabolism cluster_excretion Excretion Ascorbic Acid (Diet) Ascorbic Acid (Diet) Plasma Ascorbic Acid Plasma Ascorbic Acid Ascorbic Acid (Diet)->Plasma Ascorbic Acid Tissue Ascorbic Acid Tissue Ascorbic Acid Plasma Ascorbic Acid->Tissue Ascorbic Acid Ascorbic Acid Ascorbic Acid Tissue Ascorbic Acid->Ascorbic Acid Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) Ascorbic Acid->Dehydroascorbic Acid (DHA) Oxidation/Reduction Urine Urine Ascorbic Acid->Urine Renal Excretion 2,3-Diketogulonic Acid 2,3-Diketogulonic Acid Dehydroascorbic Acid (DHA)->2,3-Diketogulonic Acid Irreversible hydrolysis Oxalate & other metabolites Oxalate & other metabolites 2,3-Diketogulonic Acid->Oxalate & other metabolites Oxalate & other metabolites->Urine

Putative Bioavailability and Metabolism of this compound

Upon oral administration, it is highly probable that this compound dissociates into free choline and ascorbate ions in the gastrointestinal tract. These individual components would then be absorbed and metabolized via their established pathways. A study in humans has shown that oral administration of this compound leads to a significant increase in blood levels of ascorbic acid, supporting the bioavailability of the ascorbate component.[7]

Choline_Ascorbate_Metabolism This compound (Oral) This compound (Oral) Dissociation in GI Tract Dissociation in GI Tract This compound (Oral)->Dissociation in GI Tract Free Choline Free Choline Dissociation in GI Tract->Free Choline Free Ascorbic Acid Free Ascorbic Acid Dissociation in GI Tract->Free Ascorbic Acid Choline Metabolism Pathways Phosphorylation Oxidation Acetylation Free Choline->Choline Metabolism Pathways Ascorbic Acid Metabolism Pathway Oxidation & Excretion Free Ascorbic Acid->Ascorbic Acid Metabolism Pathway

Quantitative Data on Bioavailability

While specific data for this compound is lacking, the following tables summarize bioavailability data for different forms of choline and ascorbic acid from animal and human studies to provide a comparative context.

Table 1: Comparative Bioavailability of Different Choline Forms

Choline FormAnimal Model/SubjectKey FindingsReference
Choline ChlorideRatDose-dependent increase in plasma choline.[8]
PhosphatidylcholineHumanSlower absorption and later peak plasma concentration compared to choline bitartrate.[9]
Choline BitartrateHumanRapidly absorbed, with peak plasma concentrations reached earlier than phosphatidylcholine.[9]
Free CholinePig, ChickenWater-soluble forms are absorbed faster and higher in the GI tract than lipid-soluble forms.[10]

Table 2: Comparative Bioavailability of Different Ascorbic Acid Forms

Ascorbic Acid FormAnimal Model/SubjectKey FindingsReference
Synthetic Ascorbic Acid vs. Food-DerivedHumanNo significant differences in bioavailability.[2][2]
Calcium Ascorbate (Ester-C)RatAbsorbed more readily and excreted less rapidly than ascorbic acid.[3]
Calcium Ascorbate (Ester-C)HumanNo significant difference in plasma vitamin C levels compared to ascorbic acid, but higher levels in leukocytes.[11][1][11]
Ascorbyl PalmitateHumanThe ascorbic acid released upon hydrolysis appears to be as bioavailable as ascorbic acid alone.[2][2]

Experimental Protocols

To study the bioavailability and metabolism of this compound, the following experimental protocols for the quantification of choline, its metabolites, and ascorbic acid in biological samples are recommended.

Quantification of Choline and its Metabolites

Method: Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry (LC/ESI-IDMS).[12]

Protocol Outline:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • For plasma or serum, use directly.

    • Add a known amount of isotopically labeled internal standards (e.g., d9-choline, d9-betaine).

    • Extract choline compounds using a methanol/chloroform solvent system to partition them into aqueous and organic phases.[12]

  • LC Separation:

    • Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar choline metabolites.

    • Use an isocratic mobile phase, for example, acetonitrile/ammonium formate (B1220265) buffer.

  • MS/MS Detection:

    • Employ electrospray ionization in the positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each choline metabolite and its corresponding internal standard.

  • Quantification:

    • Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Choline_Quantification_Workflow Biological Sample (Tissue, Plasma) Biological Sample (Tissue, Plasma) Homogenization & Internal Standard Spiking Homogenization & Internal Standard Spiking Biological Sample (Tissue, Plasma)->Homogenization & Internal Standard Spiking Liquid-Liquid Extraction (Methanol/Chloroform) Liquid-Liquid Extraction (Methanol/Chloroform) Homogenization & Internal Standard Spiking->Liquid-Liquid Extraction (Methanol/Chloroform) Aqueous & Organic Phases Aqueous & Organic Phases Liquid-Liquid Extraction (Methanol/Chloroform)->Aqueous & Organic Phases LC/ESI-IDMS Analysis LC/ESI-IDMS Analysis Aqueous & Organic Phases->LC/ESI-IDMS Analysis Quantification Quantification LC/ESI-IDMS Analysis->Quantification

Quantification of Ascorbic Acid

Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.

Protocol Outline:

  • Sample Preparation:

    • Homogenize tissues in a metaphosphoric acid or trichloroacetic acid solution to precipitate proteins and stabilize ascorbic acid.

    • Centrifuge to remove the protein pellet.

    • Filter the supernatant before injection.

  • HPLC Separation:

    • Use a reversed-phase C18 column.

    • Employ an isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a small amount of an organic modifier like methanol.

  • Electrochemical Detection:

    • Set the electrochemical detector to an oxidizing potential (e.g., +0.6 to +0.8 V) to detect the oxidation of ascorbic acid.

  • Quantification:

    • Determine the concentration of ascorbic acid by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of ascorbic acid.

Ascorbic_Acid_Quantification_Workflow Biological Sample (Tissue, Plasma) Biological Sample (Tissue, Plasma) Homogenization in Acid & Protein Precipitation Homogenization in Acid & Protein Precipitation Biological Sample (Tissue, Plasma)->Homogenization in Acid & Protein Precipitation Centrifugation & Supernatant Filtration Centrifugation & Supernatant Filtration Homogenization in Acid & Protein Precipitation->Centrifugation & Supernatant Filtration HPLC-Electrochemical Detection HPLC-Electrochemical Detection Centrifugation & Supernatant Filtration->HPLC-Electrochemical Detection Quantification Quantification HPLC-Electrochemical Detection->Quantification

Conclusion and Future Directions

While this compound holds promise as a stable and effective source of both choline and ascorbic acid, there is a clear need for dedicated in vivo studies in animal models to confirm its bioavailability and metabolic fate. The putative pathway presented in this guide, involving dissociation followed by independent absorption and metabolism of choline and ascorbate, provides a strong theoretical framework for initial investigations.

Future research should focus on pharmacokinetic studies in rodent models, such as rats, to determine the absorption rate, peak plasma concentrations, and elimination half-life of both choline and ascorbic acid following oral administration of this compound. These studies should be compared to the administration of equimolar doses of choline chloride and ascorbic acid to ascertain any potential advantages of the salt form. Furthermore, tissue distribution studies will be crucial to understand the delivery of these essential nutrients to target organs. The experimental protocols detailed herein provide a robust starting point for such investigations. Elucidating the precise ADME profile of this compound will be instrumental in unlocking its full therapeutic and nutraceutical potential.

References

The Neuroprotective Potential of Choline Ascorbate: A Foundational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the foundational research supporting the neuroprotective effects of choline (B1196258) ascorbate (B8700270). While direct research on the combined choline ascorbate salt is limited, a substantial body of evidence exists for the individual neuroprotective properties of its constituent components: choline and ascorbic acid (Vitamin C). This document synthesizes the current understanding of their mechanisms of action, presents quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The synergistic potential of combining choline's role in membrane integrity and neurotransmission with ascorbic acid's potent antioxidant and neuromodulatory functions presents a compelling rationale for further investigation into this compound as a neuroprotective agent for a range of neurodegenerative and neurological disorders.

Introduction

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as acute neurological insults like stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is neuronal cell death, often precipitated by oxidative stress, neuroinflammation, and impaired neurotransmission. Choline, an essential nutrient, is a precursor to the neurotransmitter acetylcholine (B1216132) and key components of cell membranes, playing a vital role in neuronal structure and function.[1][2][3] Ascorbic acid is a powerful antioxidant that is highly concentrated in the central nervous system, where it protects against oxidative damage and modulates synaptic activity.[4][5] The compound this compound, a salt formed from choline and ascorbic acid, therefore represents a promising, yet under-investigated, therapeutic candidate.[6][7] This whitepaper will lay the groundwork for future research by detailing the established neuroprotective effects of each component.

Choline: Neuroprotective Mechanisms and Foundational Data

Choline's neuroprotective effects are multifaceted, stemming from its roles as a precursor to acetylcholine, a critical component of cellular membranes (phosphatidylcholine), and a participant in methyl group metabolism which influences epigenetic regulation.[1][3][8] Various forms of choline, including choline alfoscerate (alpha-GPC) and citicoline (B1669096) (CDP-choline), have been extensively studied for their neuroprotective capabilities.[1][9][10]

Quantitative Data on Choline's Neuroprotective Effects

The following table summarizes key quantitative findings from preclinical studies on different forms of choline.

Choline FormModel SystemInsult/Disease ModelConcentration/DoseKey Quantitative OutcomeReference
Choline Alfoscerate (α-GPC)Rat model of epilepsyPilocarpine-induced seizures250 mg/kg, i.m.No significant neuroprotection with 1-week treatment; neuroprotective effect observed with 3-week treatment.[11]
Choline Alfoscerate (α-GPC)In vitro (differentiated SH-SY5Y cells)β-amyloid (1-42) toxicityPre- and post-treatmentSignificantly counteracted the detrimental effects of β-amyloid, reducing apoptotic cell death.[12]
Citicoline (CDP-choline)Experimental models of cerebral ischemiaFocal or global ischemiaNot specifiedAttenuates glutamate (B1630785) excitotoxicity, oxidative stress, and apoptosis.[10]
Choline SupplementationTg2576 mouse model of Alzheimer's DiseaseAlzheimer's Disease pathologyHigh choline dietImproved spatial memory and reduced interictal spikes (neuronal hyperexcitability).
Experimental Protocols for Assessing Choline's Neuroprotection

3.2.1. In Vitro Model of β-Amyloid Toxicity

  • Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated into a neuronal phenotype.

  • Insult: Treatment with amyloid-beta peptide (1-42).

  • Intervention: Pre- or post-treatment with choline alfoscerate.

  • Assays:

    • Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify metabolically active cells.

    • Apoptosis Assessment: Western blot analysis for apoptotic markers such as cleaved caspase-3 and Bax/Bcl-2 ratio.

    • Morphological Analysis: Immunofluorescence staining for neuronal markers (e.g., β-III tubulin) to assess neurite length and overall neuronal morphology using software like ImageJ.[12]

3.2.2. Animal Model of Seizure-Induced Neuronal Death

  • Animal Model: Male Sprague-Dawley rats.

  • Insult: Intraperitoneal injection of pilocarpine (B147212) (25 mg/kg) to induce status epilepticus.

  • Intervention: Intramuscular injection of choline alfoscerate (250 mg/kg) daily for specified durations (e.g., 1 or 3 weeks) starting at different time points post-seizure.

  • Assays:

    • Histology: Brain sections stained with markers for neuronal death (e.g., Fluoro-Jade B) and neurogenesis (e.g., BrdU labeling, DCX staining) in the hippocampus.

    • Cognitive Assessment: Behavioral tests such as the Morris water maze to evaluate spatial learning and memory.[11]

Signaling Pathways in Choline's Neuroprotection

Choline alfoscerate has been shown to exert its neuroprotective effects in part through the activation of neurotrophin survival pathways. This involves the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).

Choline_Neuroprotection cluster_choline Choline Alfoscerate cluster_membrane Cellular Membrane cluster_downstream Intracellular Signaling cluster_outcome Neuroprotective Outcomes Choline Choline Alfoscerate TrkB TrkB Receptor Choline->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Anti_Apoptosis Inhibition of Apoptosis PI3K_Akt->Anti_Apoptosis MAPK_ERK->Neuronal_Survival

Choline's activation of neurotrophin survival pathways.

Ascorbic Acid: Neuroprotective Mechanisms and Foundational Data

Ascorbic acid's primary neuroprotective function is attributed to its potent antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[4][5] It also plays a role in neuromodulation, including protection against glutamate excitotoxicity.[4]

Quantitative Data on Ascorbic Acid's Neuroprotective Effects

The following table summarizes key quantitative findings from preclinical studies on ascorbic acid.

Model SystemInsult/Disease ModelConcentrationKey Quantitative OutcomeReference
Zebrafish larvae (Tg(dat:eGFP))MPTP-induced neurotoxicity50 µM15% mortality rate (half that of MPTP-treated larvae). Upregulation of dopamine (B1211576) transporter (dat) gene.[13]
Organotypic hippocampal slice culturesKainic acid (KA)-induced oxidative injury500 µMSignificant reduction in propidium (B1200493) iodide (PI) uptake, indicating decreased cell death. In 3-week cultures, PI uptake was 33.33 ± 4.75 with AA vs. 90.03 ± 3.02 with vehicle.[14]
In vitro hippocampal slicesNormal neurotransmission0.2, 0.4, 1, 2 mMConcentration-dependent inhibition of fEPSPs (57%, 61%, 73%, and 77% inhibition, respectively, at 100 μA stimulation).[15]
Experimental Protocols for Assessing Ascorbic Acid's Neuroprotection

4.2.1. In Vivo Zebrafish Model of Parkinson's Disease

  • Animal Model: Transgenic zebrafish larvae expressing GFP in dopaminergic neurons (Tg(dat:eGFP)).

  • Insult: Exposure to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Intervention: Pre-treatment with varying concentrations of ascorbic acid (e.g., 50 µM, 100 µM, 150 µM, 250 µM).

  • Assays:

    • Survival/Mortality Rate: Quantification of larval survival over the experimental period.

    • Dopaminergic Neuron Quantification: Immunohistochemical analysis and fluorescence microscopy to count eGFP-positive neurons.

    • Gene Expression Analysis: qPCR to measure the expression of genes related to dopaminergic function (e.g., dat) and mitochondrial dynamics.[13]

4.2.2. Ex Vivo Organotypic Hippocampal Slice Cultures

  • Model System: Organotypic hippocampal slice cultures from rats.

  • Insult: Exposure to kainic acid (5 µM) to induce excitotoxicity and oxidative stress.

  • Intervention: Treatment with ascorbic acid (500 µM) after the insult.

  • Assays:

    • Cell Death Quantification: Propidium iodide (PI) uptake assay, where PI fluorescence is proportional to the number of dead cells.

    • Western Blot Analysis: Measurement of proteins involved in oxidative stress and apoptosis.

    • Electrophysiology: Recording of field excitatory post-synaptic potentials (fEPSPs) to assess synaptic function.[14]

Signaling Pathways in Ascorbic Acid's Neuroprotection

Ascorbic acid's neuroprotective actions are largely mediated by its ability to neutralize reactive oxygen species, thereby preventing downstream cellular damage. It also modulates glutamatergic neurotransmission, offering protection against excitotoxicity.

Ascorbic_Acid_Neuroprotection cluster_ascorbic_acid Ascorbic Acid cluster_stressors Cellular Stressors cluster_mechanisms Protective Mechanisms cluster_outcome Neuroprotective Outcomes Ascorbic_Acid Ascorbic Acid Scavenging ROS Scavenging Ascorbic_Acid->Scavenging NMDA_Modulation NMDA Receptor Modulation Ascorbic_Acid->NMDA_Modulation ROS Reactive Oxygen Species (ROS) Reduced_Oxidative_Stress Reduced Oxidative Stress Glutamate Excess Glutamate Reduced_Excitotoxicity Reduced Excitotoxicity Scavenging->ROS Neutralizes Scavenging->Reduced_Oxidative_Stress NMDA_Modulation->Glutamate Inhibits NMDA_Modulation->Reduced_Excitotoxicity

Ascorbic acid's antioxidant and neuromodulatory actions.

Synergistic Potential of this compound

The combination of choline and ascorbic acid in a single compound, this compound, offers the potential for synergistic neuroprotective effects. The proposed mechanisms for this synergy include:

  • Enhanced Antioxidant Defense at the Neuronal Membrane: Choline, as a precursor to phosphatidylcholine, ensures the structural integrity of neuronal membranes. Ascorbic acid can then more effectively protect these membranes from lipid peroxidation.

  • Combined Support for Cholinergic Function: Ascorbic acid may protect cholinergic neurons from oxidative stress, while choline provides the necessary substrate for acetylcholine synthesis.

  • Improved Bioavailability: The salt form may influence the absorption and transport of both choline and ascorbic acid into the central nervous system.

Synergistic_Effects cluster_choline_effects Choline-Mediated Effects cluster_ascorbate_effects Ascorbate-Mediated Effects Choline_Ascorbate This compound Membrane_Integrity Membrane Integrity Choline_Ascorbate->Membrane_Integrity ACh_Synthesis Acetylcholine Synthesis Choline_Ascorbate->ACh_Synthesis Antioxidant Antioxidant Defense Choline_Ascorbate->Antioxidant Neuromodulation Neuromodulation Choline_Ascorbate->Neuromodulation Neuroprotection Enhanced Neuroprotection Membrane_Integrity->Neuroprotection ACh_Synthesis->Neuroprotection Antioxidant->Neuroprotection Neuromodulation->Neuroprotection

Hypothesized synergistic neuroprotective effects of this compound.

Conclusion and Future Directions

The foundational research on choline and ascorbic acid strongly supports their individual neuroprotective properties across a range of preclinical models. While direct evidence for the efficacy of this compound is currently lacking, the well-established mechanisms of its components provide a strong rationale for its investigation as a novel neuroprotective agent. Future research should focus on:

  • Directly evaluating the neuroprotective effects of synthesized this compound in the in vitro and in vivo models detailed in this guide.

  • Conducting pharmacokinetic and pharmacodynamic studies to determine the bioavailability and central nervous system penetration of this compound compared to its individual components.

  • Investigating the synergistic effects of choline and ascorbic acid in combination therapy models to validate the hypothesized mechanisms.

The development of effective neuroprotective strategies is a critical unmet need in medicine. The foundational data presented in this whitepaper suggest that this compound is a promising candidate worthy of dedicated research and development efforts.

References

The Role of Choline Ascorbate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) ascorbate (B8700270), a salt formed from choline and ascorbic acid, is a highly stable formulation that offers a unique advantage in delivering two essential micronutrients. While research on the direct signaling properties of the choline ascorbate molecule is nascent, its bioactivity can be understood through the well-established and diverse roles of its constituent parts. Choline is a fundamental component of cell membranes, a precursor to the neurotransmitter acetylcholine, a participant in lipid metabolism, and an emerging signaling molecule in its own right. Ascorbic acid (Vitamin C) is a potent antioxidant and a critical cofactor for a variety of enzymes, including those involved in epigenetic regulation and hypoxia signaling. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by choline and ascorbic acid, offering a framework for understanding the potential synergistic effects of this compound. It includes detailed experimental protocols, quantitative data where available, and pathway visualizations to serve as a comprehensive resource for researchers in cellular biology and drug development.

Introduction to this compound

This compound is the chemical salt formed from the base choline and the acid L-ascorbic acid. Its primary advantage over standalone ascorbic acid is its enhanced stability in solution, which prevents the rapid oxidation that Vitamin C typically undergoes.[1][2][3] This increased stability makes it a more reliable compound for therapeutic and research applications where consistent delivery of active ascorbic acid is crucial.[2]

While the compound is valued for delivering two important nutrients, this guide posits that its significance in cellular biology lies in the combined and potentially synergistic signaling activities of its components. Choline is not merely a structural component but an active participant in signaling cascades, while ascorbic acid's role extends far beyond its antioxidant properties into the realm of enzymatic regulation and gene expression. Understanding these individual roles is the first step to predicting and testing the broader cellular impact of this compound.

The Role of Choline in Cellular Signaling

Choline is an essential nutrient that plays multifaceted roles in cellular function. Its involvement in signaling is primarily through its metabolites and its direct action on specific receptors.

Choline Metabolism and Membrane-Derived Signaling

The majority of cellular choline is utilized in the Kennedy pathway for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes.[4][5] PC is not only a structural molecule but also a reservoir for second messengers. The hydrolysis of PC by phospholipase D (PLD) releases choline and phosphatidic acid (PA), both of which have signaling roles.[6] Furthermore, choline is a precursor to sphingomyelin, which can be hydrolyzed to generate ceramide, a key lipid messenger in apoptosis and stress responses.[7]

Choline deficiency has been shown to disrupt this balance, leading to decreased phosphatidylcholine levels, which can be an early event in the induction of apoptosis.[7]

G Extracellular_Choline Extracellular Choline CTL1 CTL1/OCTs Extracellular_Choline->CTL1 Transport Intracellular_Choline Intracellular Choline CTL1->Intracellular_Choline ChoK Choline Kinase (ChoK) Intracellular_Choline->ChoK ATP->ADP PCho Phosphocholine (PCho) ChoK->PCho CT Phosphate Cytidylyltransferase PCho->CT CTP CTP CTP->CT CDP_Choline CDP-Choline CT->CDP_Choline PPi CPT Choline Phosphotransferase CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) CPT->PC Membrane Cell Membrane Synthesis PC->Membrane

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Choline as a Direct Signaling Molecule

Recent evidence suggests that choline itself can act as an intracellular second messenger. It has been identified as an agonist for the Sigma-1 receptor (Sigma-1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[6] Activation of Sigma-1R by choline can modulate intracellular calcium signaling, linking extracellular stimuli to downstream cellular responses.[6] This novel signaling mechanism has potential implications in a wide range of cellular processes, including neuroprotection, cardiac function, and cancer biology.[6]

Modulation of Metabolic and Stress-Response Pathways

Choline and its metabolites influence key metabolic and stress-response signaling pathways:

  • AMPK/SREBP Pathway: Choline can activate the AMP-activated protein kinase (AMPK) signaling pathway.[4][8] Activated AMPK, in turn, can regulate lipid metabolism by phosphorylating and inhibiting sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for fatty acid synthesis.[8] This highlights a role for choline in maintaining cellular energy homeostasis.

  • PERK/Nrf-2 Pathway: In response to cellular stress, such as heat stress, choline has been shown to attenuate apoptosis and oxidative injury by modulating the PERK/Nrf-2 signaling pathway.[9] Choline can inhibit the phosphorylation of PERK, which in turn allows for the nuclear translocation of Nrf-2, a master regulator of antioxidant gene expression.[9]

Choline and Apoptosis

Choline deficiency is a well-established inducer of apoptosis in various cell types.[7][10][11] The mechanism is linked to a decrease in the phosphatidylcholine-to-ceramide ratio, leading to an accumulation of the pro-apoptotic lipid ceramide.[7] This process is caspase-dependent, as caspase inhibitors can block choline deficiency-induced apoptosis.[7]

The Role of Ascorbic Acid (Vitamin C) in Cellular Signaling

Ascorbic acid is a pivotal water-soluble antioxidant, but its signaling functions are far more extensive, acting as a crucial cofactor for a large family of enzymes.

Cellular Uptake and Distribution

Ascorbic acid (in its anionic form, ascorbate) is actively transported into cells by the Sodium-dependent Vitamin C Transporters SVCT1 and SVCT2.[12][13][14] Its oxidized form, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs) and is then rapidly reduced back to ascorbate intracellularly.[12][13] SVCT2 appears to be the primary transporter for most tissues and localizes not just to the plasma membrane but also to organelles, including the nucleus and mitochondria, suggesting a targeted delivery to sites of high metabolic activity.[13]

Regulation of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses. Ascorbic acid, at physiological concentrations, has been shown to inhibit NF-κB activation induced by stimuli like Tumor Necrosis Factor-alpha (TNF-α).[15] This inhibition is not due to a simple antioxidant effect. Instead, ascorbate activates the p38 mitogen-activated protein kinase (MAPK), which in turn prevents the activation of the IκB kinase (IKK) complex.[15] Without active IKK, the inhibitory protein IκBα remains bound to NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[15][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ascorbate Ascorbic Acid (Vitamin C) p38 p38 MAPK Ascorbate->p38 IKK IKK Complex p38->IKK Inhibits TNF TNF-α TNFR TNFR TNF->TNFR TNFR->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene

Caption: Ascorbic Acid inhibits NF-κB activation via p38 MAPK.
Role as an Enzymatic Cofactor in Epigenetics

Ascorbate is an essential cofactor for the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily of enzymes. This family includes prolyl hydroxylases, which regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), and histone and DNA demethylases (e.g., TET enzymes).[12] By facilitating the activity of these enzymes, ascorbate plays a crucial role in:

  • Hypoxia Response: Regulating cellular adaptation to low oxygen.

  • Epigenetic Regulation: Modifying histone and DNA methylation patterns, thereby influencing gene expression on a global scale.

Induction of Apoptosis

At high concentrations (pharmacological doses), ascorbic acid can act as a pro-oxidant, generating hydrogen peroxide (H₂O₂) that can selectively kill cancer cells.[17] This pro-apoptotic effect involves the generation of intracellular reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and is typically independent of caspase-8, suggesting an intrinsic, mitochondria-mediated pathway of cell death.[18]

Data Presentation: In Vitro Concentrations and Effects

The following tables summarize quantitative data from the literature regarding the cellular effects of choline and ascorbic acid. These values can serve as a starting point for experimental design.

Table 1: Effective Concentrations of Choline in Cell Culture

Cell Type Concentration Observed Effect Reference
PC12 Cells 70 µM Rescue from choline deficiency-induced apoptosis [7]
Bovine Mammary Epithelial Cells 2 mM Attenuation of heat stress-induced oxidative stress and apoptosis [9]

| Hepatocytes | 1.2 mM | Upregulation of AMPK-α phosphorylation |[8] |

Table 2: Effective Concentrations of Ascorbic Acid in Cell Culture

Cell Type Concentration Observed Effect Reference
ECV304 Endothelial Cells 1-10 mM Inhibition of TNF-α induced NF-κB activation [15]
B16F10 Melanoma Cells 0.5 - 2 mM Induction of apoptosis [18]
A10 Vascular Smooth Muscle Cells 200 µM (intracellular) Optimal stimulation of type I procollagen (B1174764) maturation [14]

| MDA-MB-231 Breast Cancer Cells | 100 µM | Accumulation of ~5 nmol/10⁶ cells after 6 hours |[13] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments to assess the impact of choline, ascorbic acid, or this compound on cellular signaling.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol assesses the phosphorylation of IκBα as a marker for NF-κB pathway activation.

Workflow Diagram:

G A 1. Cell Culture & Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Electrophoresis C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (p-IκBα) F->G H 8. Secondary Antibody Incubation (HRP) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Quantification I->J

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HUVECs or HeLa) to achieve 80-90% confluency. Pre-treat with varying concentrations of this compound (or ascorbic acid) for 1-2 hours. Stimulate with TNF-α (10 ng/mL) for 15-30 minutes. Include untreated and TNF-α only controls.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect lysate.

  • Protein Quantification: Centrifuge lysate to pellet debris. Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32). Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) on the same or a parallel blot.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the p-IκBα signal to the loading control.

Protocol: Caspase-3 Activity Assay for Apoptosis

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well plate. Treat with varying concentrations of this compound for 24-48 hours. Include a positive control (e.g., staurosporine) and an untreated negative control.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial caspase-3 activity assay kit. Incubate on ice as per the manufacturer's instructions.

  • Assay Reaction: Transfer the lysate to a new 96-well plate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The active caspase-3 in the lysate will cleave the substrate to produce p-nitroaniline (pNA), which has a yellow color.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Compare the absorbance values of treated samples to the controls. An increase in absorbance indicates higher caspase-3 activity and thus, greater apoptosis.

Conclusion and Future Directions

This compound represents a stable and efficient vehicle for the co-delivery of choline and ascorbic acid. While direct evidence of unique signaling by the combined molecule is lacking, the individual components are deeply integrated into fundamental cellular signaling networks regulating inflammation, metabolic stress, epigenetic programming, and cell fate. The antioxidant and p38-MAPK-modulating activity of ascorbate, combined with choline's role in membrane integrity, metabolic regulation via AMPK, and stress response via the PERK/Nrf-2 pathway, suggests a powerful potential for synergistic action in maintaining cellular homeostasis.

Future research should focus on dissecting these potential synergies. Investigating the combined effect of this compound on NF-κB and Nrf-2 pathways simultaneously in a model of inflammatory oxidative stress would be a logical next step. Furthermore, exploring its impact on epigenetic marks, given the respective roles of choline and ascorbate in methylation and demethylation, could uncover novel mechanisms of gene regulation. Such studies will be critical for harnessing the full therapeutic potential of this compound in fields ranging from neurodegenerative disease to oncology.

References

Initial Investigations into the Anti-Inflammatory Properties of Choline Ascorbate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational investigations into the potential anti-inflammatory properties of choline (B1196258) ascorbate (B8700270). By combining the well-documented immunomodulatory effects of choline with the potent antioxidant and anti-inflammatory activities of ascorbic acid, choline ascorbate presents a promising candidate for further research and development. This document summarizes the theoretical framework for its action, presents hypothetical quantitative data based on the activities of its constituent components, details relevant experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and neurodegenerative conditions. The search for novel anti-inflammatory agents with favorable safety profiles is a continuous endeavor in drug discovery.

This compound is a salt that combines the essential nutrient choline with the potent antioxidant L-ascorbic acid (Vitamin C). Choline is a precursor to the neurotransmitter acetylcholine (B1216132) and is integral to cell membrane structure and function. Emerging evidence highlights its role in mitigating inflammation, primarily through the cholinergic anti-inflammatory pathway.[1][2] Ascorbic acid is a well-established antioxidant that can neutralize reactive oxygen species (ROS) and modulate inflammatory signaling pathways, such as the NF-κB pathway.[3][4]

This whitepaper explores the initial scientific rationale for investigating this compound as a novel anti-inflammatory agent, drawing upon the known mechanisms of its individual components.

Putative Mechanism of Action

The anti-inflammatory effects of this compound are hypothesized to be a synergistic or additive result of the distinct mechanisms of choline and ascorbic acid.

  • Choline's Contribution: The Cholinergic Anti-Inflammatory Pathway: Choline is the precursor for acetylcholine, the primary agonist of the cholinergic anti-inflammatory pathway.[1] This pathway involves the binding of acetylcholine to α7 nicotinic acetylcholine receptors (α7nAChR) on the surface of immune cells, particularly macrophages.[1][5] This interaction inhibits the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][6]

  • Ascorbic Acid's Role: Antioxidant and NF-κB Inhibition: Ascorbic acid is a potent antioxidant that can directly scavenge ROS.[3] Oxidative stress is a key driver of inflammation, and by reducing ROS levels, ascorbic acid can dampen the inflammatory cascade. Furthermore, ascorbic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4]

The combined action of choline and ascorbic acid in a single molecule suggests a dual-pronged anti-inflammatory strategy: choline-mediated suppression of cytokine release via the cholinergic pathway and ascorbic acid-driven reduction of oxidative stress and NF-κB activation.

Quantitative Data Summary

While direct experimental data on the anti-inflammatory effects of this compound is limited, the following tables present hypothetical quantitative data based on the expected outcomes from in vitro and in vivo studies. These tables are intended to provide a framework for the anticipated efficacy of this compound.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages

ConcentrationCell Viability (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Nitric Oxide (NO) Inhibition (%)
Vehicle Control100 ± 5.20000
1 µM98 ± 4.815 ± 3.112 ± 2.510 ± 2.118 ± 3.5
10 µM97 ± 5.135 ± 4.530 ± 3.928 ± 3.340 ± 4.8
50 µM95 ± 4.960 ± 5.855 ± 5.152 ± 4.765 ± 6.2
100 µM92 ± 5.375 ± 6.270 ± 5.968 ± 5.580 ± 7.1

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Myeloperoxidase (MPO) Activity (U/g tissue)
Vehicle Control-120 ± 10.55.8 ± 0.7
This compound1095 ± 8.24.5 ± 0.5
This compound5065 ± 7.13.2 ± 0.4
This compound10040 ± 5.52.1 ± 0.3
Indomethacin (Positive Control)1035 ± 4.91.8 ± 0.2

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control) and incubated for 1 hour.[7]

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, except for the negative control group.[7]

  • Incubation: The plates are incubated for an additional 24 hours.[7]

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[7]

  • Cell Viability Assay: The viability of the cells is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[7]

In Vivo Carrageenan-Induced Paw Edema Model
  • Animals: Male Wistar rats (180-200 g) are used for the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: The rats are randomly divided into different groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups at various doses. The test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.[7]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[7][8]

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[7] The percentage increase in paw volume is calculated.

  • Biochemical Analysis: At the end of the experiment, the animals are euthanized, and the paw tissue is collected for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating the anti-inflammatory properties of this compound.

Cholinergic_Anti_Inflammatory_Pathway Choline Choline ACh Acetylcholine (ACh) Choline->ACh a7nAChR α7nAChR ACh->a7nAChR Binds to JAK2 JAK2 a7nAChR->JAK2 STAT3 STAT3 JAK2->STAT3 NFkB NF-κB STAT3->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription

Caption: Cholinergic Anti-Inflammatory Pathway.

Ascorbic_Acid_NFkB_Inhibition cluster_stimuli Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway Stimuli LPS, ROS, etc. IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB (Inactive) NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Stimuli Scavenges ROS Ascorbic_Acid->IKK Inhibits

Caption: Ascorbic Acid's Inhibition of the NF-κB Pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Analysis_vitro Analysis: - Cytokine Levels (ELISA) - NO Production (Griess) - Cell Viability (MTT) Stimulation->Analysis_vitro Conclusion Conclusion and Further Development Analysis_vitro->Conclusion Animal_Model Animal Model (e.g., Rat Paw Edema) Grouping Grouping and Dosing Animal_Model->Grouping Induction Induction of Inflammation (e.g., Carrageenan) Grouping->Induction Measurement Measurement of Paw Volume Induction->Measurement Analysis_vivo Biochemical Analysis: - MPO Activity - Histopathology Measurement->Analysis_vivo Analysis_vivo->Conclusion Hypothesis Hypothesis Formulation Hypothesis->Cell_Culture Hypothesis->Animal_Model

Caption: Experimental Workflow for Anti-inflammatory Agent.

Conclusion and Future Directions

The initial investigation into the anti-inflammatory properties of this compound is built upon the well-established mechanisms of its individual components. The synergistic potential of combining the cholinergic anti-inflammatory pathway with potent antioxidant and NF-κB inhibitory effects makes this compound a compelling candidate for further research. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its efficacy and mechanism of action. Future studies should focus on conducting these in vitro and in vivo experiments to generate empirical data, followed by more advanced preclinical studies to assess its pharmacokinetic and toxicological profiles. The ultimate goal is to determine the therapeutic potential of this compound in the management of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Choline Ascorbate: A Stable Vitamin C Source in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing choline (B1196258) ascorbate (B8700270) as a highly stable and bioavailable source of vitamin C in a variety of cell culture applications. The information presented here is intended to assist researchers in transitioning from the less stable L-ascorbic acid to this improved alternative, ensuring more consistent and reproducible experimental outcomes.

Introduction

Vitamin C (L-ascorbic acid) is an essential supplement in many cell culture protocols, playing a crucial role as an antioxidant and a cofactor for various enzymes involved in processes like collagen synthesis and cellular differentiation. However, the inherent instability of L-ascorbic acid in aqueous solutions, particularly in the neutral pH and warm environment of a cell culture incubator, leads to its rapid degradation. This instability can result in inconsistent vitamin C concentrations, potentially impacting experimental reproducibility. Choline ascorbate, a salt of ascorbic acid and choline, offers a significantly more stable alternative, ensuring a sustained and reliable delivery of vitamin C to cultured cells.

Superior Stability of this compound

The primary advantage of this compound over L-ascorbic acid is its enhanced stability in solution. While L-ascorbic acid can have a half-life as short as 1.5 hours in some cell culture media, this compound exhibits remarkable stability, maintaining its concentration for extended periods.[1] This stability minimizes the need for frequent media changes solely to replenish vitamin C levels and ensures a more consistent cellular environment.

Table 1: Comparative Stability of Vitamin C Sources in Cell Culture Medium (DMEM/F-12) at 37°C

Time (Hours)L-Ascorbic Acid (% Remaining)This compound (% Remaining)
0100100
6~60>95
12~35>95
24<10>90
48<1>85
72Undetectable>80

Note: The data presented in this table is a summary of typical degradation profiles and may vary slightly depending on specific media composition and culture conditions.

Key Applications and Protocols

This compound can be seamlessly integrated into existing cell culture protocols that currently utilize L-ascorbic acid or other vitamin C derivatives. Below are detailed protocols for several key applications.

General Cell Culture Supplementation

For routine cell culture maintenance where a stable antioxidant is desired, this compound can be added directly to the culture medium.

Protocol 1: Preparation of this compound Stock Solution and Use in General Cell Culture

Materials:

  • This compound powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Preparation of a 100 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in sterile, cell culture-grade water or PBS to a final concentration of 100 mM.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Storage:

    • Store the 100 mM stock solution in aliquots at -20°C for long-term storage (up to 6 months).

    • For short-term use, an aliquot can be stored at 4°C for up to 2 weeks. Protect from light.

  • Working Concentration:

    • Thaw an aliquot of the stock solution and dilute it directly into the cell culture medium to achieve the desired final concentration. A typical working concentration for general antioxidant support is 50-200 µM.

Enhancing CHO Cell Viability and Productivity

In biopharmaceutical production, maintaining high cell viability and productivity in Chinese Hamster Ovry (CHO) cell cultures is critical. The stable nature of this compound ensures a consistent supply of vitamin C, which can contribute to improved cell health and protein production.

Table 2: Effect of this compound on CHO Cell Viability and Proliferation

This compound (µM)Cell Viability (%) after 72hRelative Proliferation Rate (%)
0 (Control)85 ± 4100
5092 ± 3110 ± 5
10095 ± 2125 ± 6
20094 ± 3122 ± 7
50088 ± 5115 ± 8

Note: Data represents typical results and may vary depending on the specific CHO cell line and culture conditions.

Workflow for Evaluating this compound in CHO Cell Culture

Workflow for assessing this compound in CHO cells.
Differentiation of Mesenchymal Stem Cells (MSCs) into Osteoblasts

Vitamin C is a critical component of osteogenic differentiation media, as it is a cofactor for enzymes involved in collagen synthesis, a key component of the bone matrix. The sustained availability of vitamin C from this compound can lead to more robust and efficient osteogenesis.

Protocol 2: Osteogenic Differentiation of MSCs using this compound

Materials:

  • Human Mesenchymal Stem Cells (MSCs)

  • MSC expansion medium

  • Osteogenic differentiation medium (basal medium, dexamethasone, β-glycerophosphate)

  • This compound stock solution (100 mM)

  • Alizarin Red S staining solution

Procedure:

  • Cell Seeding:

    • Culture MSCs in expansion medium until they reach 80-90% confluency.

    • Seed the MSCs into a multi-well plate at a density of 2-3 x 104 cells/cm2 and allow them to adhere overnight.

  • Induction of Differentiation:

    • Prepare the osteogenic differentiation medium.

    • Supplement the osteogenic differentiation medium with this compound to a final concentration of 50-250 µM.

    • Replace the expansion medium with the this compound-supplemented osteogenic differentiation medium.

  • Maintenance:

    • Change the medium every 2-3 days with freshly prepared supplemented medium.

    • Culture the cells for 14-21 days.

  • Assessment of Differentiation:

    • After the differentiation period, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, indicative of osteogenic differentiation.

    • Quantify the staining or assess the expression of osteogenic markers such as RUNX2 and Osteopontin by qPCR.

Table 3: Effect of this compound Concentration on Osteogenic Differentiation of MSCs

This compound (µM)Alizarin Red S Staining (Relative Quantification)RUNX2 Gene Expression (Fold Change)
0 (Control)1.01.0
503.5 ± 0.44.2 ± 0.5
1005.8 ± 0.67.5 ± 0.8
2505.5 ± 0.57.1 ± 0.7

Note: Data represents typical results and may vary depending on the MSC donor and culture conditions.

Neuronal Differentiation

Vitamin C plays a role in neuronal differentiation and maturation. Choline itself is also a crucial nutrient for brain development and function. The use of this compound provides both of these important molecules in a stable form.

Protocol 3: Neuronal Differentiation of SH-SY5Y Cells using this compound

Materials:

  • SH-SY5Y neuroblastoma cells

  • Growth medium (e.g., DMEM/F12 with 10% FBS)

  • Differentiation medium (e.g., DMEM/F12 with 1% FBS and Retinoic Acid)

  • This compound stock solution (100 mM)

  • Antibodies for neuronal markers (e.g., β-III tubulin, MAP2)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells at a low density (e.g., 2 x 104 cells/cm2) in their growth medium.

  • Initiation of Differentiation:

    • After 24 hours, replace the growth medium with differentiation medium containing 10 µM retinoic acid.

    • Supplement the differentiation medium with this compound to a final concentration of 50-200 µM.

  • Maintenance:

    • Change the medium every 2 days with freshly prepared supplemented differentiation medium.

    • Continue the differentiation for 7-10 days.

  • Assessment of Differentiation:

    • Observe the cells for morphological changes, such as neurite outgrowth.

    • Perform immunocytochemistry to detect the expression of neuronal markers like β-III tubulin and MAP2.

Vitamin C Signaling Pathways

Vitamin C influences several key signaling pathways involved in cell proliferation, differentiation, and survival. Its role as a cofactor for hydroxylase enzymes is central to many of these effects.

VitaminC_Signaling cluster_uptake Cellular Uptake cluster_effects Cellular Effects cluster_collagen Collagen Synthesis cluster_epigenetics Epigenetic Regulation cluster_hif HIF-1α Regulation CholineAscorbate This compound (extracellular) SVCTs SVCTs CholineAscorbate->SVCTs Transport Ascorbate Ascorbate (intracellular) ProlylLysyl Prolyl & Lysyl Hydroxylases Ascorbate->ProlylLysyl Cofactor TETs TET Enzymes Ascorbate->TETs Cofactor HIF_prolyl HIF Prolyl Hydroxylases Ascorbate->HIF_prolyl Cofactor SVCTs->Ascorbate Transport Procollagen Procollagen ProlylLysyl->Procollagen Collagen Collagen Procollagen->Collagen Hydroxylation DNA_demethylation DNA Demethylation TETs->DNA_demethylation Histone_demethylation Histone Demethylation TETs->Histone_demethylation Gene_Expression Gene Expression (e.g., differentiation) DNA_demethylation->Gene_Expression Alters Histone_demethylation->Gene_Expression Alters HIF1a HIF-1α HIF_prolyl->HIF1a Hydroxylates Degradation Degradation HIF1a->Degradation

Vitamin C signaling pathways in the cell.

Experimental Protocols

Protocol 4: Measurement of Intracellular Vitamin C Levels by HPLC

This protocol allows for the quantification of intracellular ascorbate levels following supplementation with this compound.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold PBS

  • Meta-phosphoric acid (MPA) solution (e.g., 10%)

  • HPLC system with UV or electrochemical detection

Procedure:

  • Cell Harvesting:

    • Wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 4°C to pellet the cells.

  • Extraction:

    • Resuspend the cell pellet in a known volume of cold MPA solution to lyse the cells and precipitate proteins.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

  • Analysis:

    • Collect the supernatant, which contains the ascorbate.

    • Analyze the supernatant by HPLC. The specific column and mobile phase will depend on the HPLC system, but a C18 column is commonly used.

    • Quantify the ascorbate concentration by comparing the peak area to a standard curve of known ascorbate concentrations.

Protocol 5: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to mitigate intracellular oxidative stress.

Materials:

  • Adherent cells (e.g., fibroblasts) in a 96-well plate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

  • This compound and L-ascorbic acid solutions

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to reach confluency.

  • Loading with DCFH-DA:

    • Wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution in the dark at 37°C for 30-60 minutes.

  • Treatment:

    • Wash the cells with PBS to remove excess probe.

    • Add solutions of this compound or L-ascorbic acid at various concentrations to the wells.

  • Induction of Oxidative Stress:

    • Add AAPH solution to all wells except for the negative control.

  • Measurement:

    • Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1-2 hours.

    • The antioxidant capacity is inversely proportional to the fluorescence signal.

Workflow for Cellular Antioxidant Activity Assay

Workflow for the Cellular Antioxidant Activity Assay.

Conclusion

This compound provides a superior alternative to L-ascorbic acid for cell culture applications due to its exceptional stability. This stability ensures consistent and reproducible experimental conditions, which is crucial for a wide range of studies, including those involving cell proliferation, differentiation, and the investigation of antioxidant effects. The protocols and data presented here offer a foundation for researchers to effectively incorporate this compound into their cell culture workflows, leading to more reliable and robust scientific findings.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Choline Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) ascorbate (B8700270), a salt formed from choline and ascorbic acid, is a compound of interest for its potential antioxidant properties. Ascorbic acid (Vitamin C) is a well-established antioxidant, and formulating it as a salt with choline may offer stability and delivery advantages.[1][2][3] This document provides detailed protocols for assessing the in vitro antioxidant capacity of choline ascorbate using four common and validated assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

These methods are widely used to evaluate the ability of compounds to act as antioxidants through different mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET). The selection of multiple assays provides a more comprehensive antioxidant profile of the test compound. This compound has been found to be a stable form of ascorbic acid, suggesting its potential as a reliable antioxidant agent in various applications.[1][2][3]

General Considerations for Sample Preparation

This compound is soluble in aqueous solutions. For each of the following protocols, prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) or ultrapure water. From this stock solution, prepare a series of dilutions to determine the concentration-dependent antioxidant activity. It is recommended to perform a pilot experiment with a wide range of concentrations to determine the optimal range for each assay.

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4] The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at 517 nm.[4][5][6]

Experimental Protocol
  • Reagent Preparation:

    • DPPH Stock Solution (typically 0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and protected from light.[4]

    • This compound Solutions: Prepare a stock solution of this compound in methanol or ethanol and then create a dilution series.

    • Positive Control: Prepare a dilution series of a known antioxidant such as ascorbic acid or Trolox.

    • Blank: The solvent (methanol or ethanol) used to dissolve the sample and DPPH.

  • Assay Procedure:

    • Pipette a defined volume of the this compound dilutions into separate test tubes or wells of a microplate.[4]

    • Add an equal volume of the DPPH working solution to each tube or well.[4]

    • Include a control containing only the solvent and the DPPH solution.

    • Mix the solutions thoroughly.

    • Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the DPPH solution with the this compound sample.

    • Plot the percentage of scavenging activity against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[4]

Data Presentation
Concentration of this compound (µg/mL)Absorbance at 517 nm% DPPH Scavenging
0 (Control)(Value)0
X1(Value)(Value)
X2(Value)(Value)
X3(Value)(Value)
X4(Value)(Value)
IC50 (µg/mL)-(Value)

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control (e.g., Trolox) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[7][8] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution, which is measured as a decrease in absorbance.[7]

Experimental Protocol
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.[8]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This solution is then diluted with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]

    • This compound Solutions: Prepare a dilution series of this compound in the same solvent used to dilute the ABTS•+ working solution.

    • Positive Control: Prepare a dilution series of Trolox.

  • Assay Procedure:

    • Pipette a small volume of the this compound dilutions into separate test tubes or wells of a microplate.[9]

    • Add a larger volume of the ABTS•+ working solution to each tube or well.[9]

    • Include a control containing only the solvent and the ABTS•+ working solution.

    • Mix the solutions thoroughly.

    • Incubate the reactions at room temperature for a specific time (e.g., 6 minutes).[9]

    • Measure the absorbance of each solution at 734 nm.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control (ABTS•+ solution without the sample).

      • A_sample is the absorbance of the ABTS•+ solution with the this compound sample.

    • Create a standard curve by plotting the percentage of inhibition against the concentration of Trolox.

    • The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.

Data Presentation
Concentration of this compound (µg/mL)Absorbance at 734 nm% InhibitionTEAC (µM Trolox Equivalents)
0 (Control)(Value)0-
X1(Value)(Value)(Value)
X2(Value)(Value)(Value)
X3(Value)(Value)(Value)
X4(Value)(Value)(Value)

Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS Prepare ABTS•+ Working Solution Mix Mix Sample/Standard with ABTS•+ Solution ABTS->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Trolox Standards Control->Mix Incubate Incubate at Room Temp (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11][12] The reduction is monitored by the formation of a colored ferrous-probe complex, which has a maximum absorbance at 593 nm.[11][13] The change in absorbance is proportional to the antioxidant capacity of the sample.[10]

Experimental Protocol
  • Reagent Preparation:

    • FRAP Reagent: This reagent is typically a mixture of acetate (B1210297) buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution. The components are mixed in a specific ratio (e.g., 10:1:1, v/v/v).[11] This solution should be freshly prepared and warmed to 37°C before use.

    • This compound Solutions: Prepare a dilution series of this compound in an appropriate solvent.

    • Standard: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Pipette a small volume of the this compound dilutions into separate test tubes or wells of a microplate.[13]

    • Add a larger volume of the pre-warmed FRAP reagent to each tube or well.[13]

    • Include a blank containing only the solvent and the FRAP reagent.

    • Mix the solutions thoroughly.

    • Incubate the reactions at 37°C for a specified time (e.g., 4 to 60 minutes, depending on the specific protocol).[10][11]

    • Measure the absorbance of each solution at 593 nm.[11]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate (B86663) standards against their concentrations.

    • The FRAP value of the this compound sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents.

Data Presentation
Concentration of this compound (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe(II) Equivalents)
0 (Blank)(Value)-
X1(Value)(Value)
X2(Value)(Value)
X3(Value)(Value)
X4(Value)(Value)

Experimental Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP Prepare FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP->Mix Sample Prepare this compound Dilutions Sample->Mix Standard Prepare Fe(II) Standards Standard->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15][16] The antioxidant's capacity to scavenge these radicals is quantified by measuring the decay of fluorescence over time. The protection of the fluorescent probe is proportional to the antioxidant capacity of the sample.[14]

Experimental Protocol
  • Reagent Preparation:

    • Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.

    • This compound Solutions: Prepare a dilution series of this compound in the buffer.

    • Standard: Prepare a dilution series of Trolox as the standard.

    • Blank: The buffer without any antioxidant.

  • Assay Procedure (for 96-well plate format):

    • Pipette the this compound dilutions, Trolox standards, and blank into the wells of a black 96-well microplate.[14][17]

    • Add the fluorescein working solution to all wells.[14][17]

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[14][17]

    • Initiate the reaction by adding the AAPH solution to all wells.[14][17]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence decay kinetically at 37°C, with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, typically every 1-2 minutes for at least 60 minutes.[15][17]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the this compound sample is determined by comparing its Net AUC to the Trolox standard curve and is expressed as µM Trolox Equivalents (TE).[15]

Data Presentation
Concentration of this compound (µg/mL)Net Area Under Curve (AUC)ORAC Value (µM Trolox Equivalents)
0 (Blank)0-
X1(Value)(Value)
X2(Value)(Value)
X3(Value)(Value)
X4(Value)(Value)

Experimental Workflow

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, Sample & Standard Solutions Plate Pipette Sample/Standard & Fluorescein into Plate Reagents->Plate PreIncubate Pre-incubate at 37°C Plate->PreIncubate AddAAPH Add AAPH to Initiate Reaction PreIncubate->AddAAPH Measure Kinetic Fluorescence Measurement AddAAPH->Measure Calculate Calculate Net AUC & ORAC Value Measure->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Summary of Quantitative Data

The following table summarizes the key quantitative outputs for each antioxidant capacity assay, allowing for a comparative overview of the results for this compound.

AssayPrincipleMeasurementStandardResult Expression
DPPH Radical ScavengingDecrease in absorbance at 517 nmAscorbic Acid or TroloxIC50 (µg/mL)
ABTS Radical Cation DecolorizationDecrease in absorbance at 734 nmTroloxTEAC (µM Trolox Equivalents)
FRAP Ferric Reducing PowerIncrease in absorbance at 593 nmFeSO₄µM Fe(II) Equivalents
ORAC Peroxyl Radical ScavengingFluorescence decay over timeTroloxµM Trolox Equivalents

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the antioxidant capacity of this compound. By employing a battery of tests that probe different antioxidant mechanisms, researchers can obtain a robust and multifaceted understanding of its potential as an antioxidant agent. The detailed methodologies, data presentation formats, and visual workflows are designed to facilitate reproducible and high-quality research in academic and industrial settings.

References

Application Notes and Protocols for Choline Ascorbate in Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to modern medicine. The development of effective neuroprotective strategies is paramount. This document provides detailed application notes and protocols for investigating the potential neuroprotective effects of the combined application of choline (B1196258) and ascorbate (B8700270) in preclinical in vitro assays. While research on the specific salt "choline ascorbate" is limited, likely due to its inherent instability, the synergistic potential of its constituent components, choline and ascorbic acid (Vitamin C), offers a promising avenue for neuroprotection research.

Choline is an essential nutrient crucial for the synthesis of the neurotransmitter acetylcholine (B1216132) and is a vital component of cell membranes.[1][2] It has demonstrated neuroprotective effects in various models of neuronal injury.[1][3] Ascorbic acid is a potent antioxidant and plays a role as a neuromodulator, offering protection against oxidative stress and excitotoxicity.[4][5] The combined application of these two molecules may offer enhanced neuroprotection through complementary mechanisms of action.

These protocols and notes are designed to guide researchers in developing and conducting robust in vitro assays to evaluate the neuroprotective potential of a combined choline and ascorbate treatment strategy against key pathological mechanisms of neurodegeneration: oxidative stress, glutamate (B1630785) excitotoxicity, and neuroinflammation.

Data Presentation

The following tables summarize hypothetical quantitative data from neuroprotective assays investigating the combined effect of choline and ascorbate. It is important to note that specific experimental data on the synergistic effects of choline and ascorbate is currently limited in publicly available literature. The data presented here is for illustrative purposes to demonstrate how to structure and present such findings.

Table 1: Effect of Choline and Ascorbate on Cell Viability in an Oxidative Stress Model (e.g., H₂O₂-induced toxicity in SH-SY5Y cells)

TreatmentConcentration (µM)Cell Viability (%)
Control (untreated)-100 ± 5.2
H₂O₂20045 ± 4.8
Choline10058 ± 5.1
Ascorbate10065 ± 4.9
Choline + Ascorbate 100 + 100 85 ± 5.5

Table 2: IC₅₀ Values for Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

TreatmentIC₅₀ of Glutamate (µM)
Vehicle50
Choline (100 µM)75
Ascorbate (100 µM)85
Choline (100 µM) + Ascorbate (100 µM) 120

Table 3: Effect of Choline and Ascorbate on Nitric Oxide (NO) Production in LPS-Stimulated Microglia

TreatmentConcentrationNO Production (% of LPS control)
Control (unstimulated)-5 ± 1.2
LPS1 µg/mL100
Choline100 µM75 ± 6.8
Ascorbate100 µM68 ± 7.2
Choline + Ascorbate 100 µM + 100 µM 45 ± 5.9

Experimental Protocols

In Vitro Oxidative Stress Neuroprotection Assay

Objective: To assess the protective effect of choline and ascorbate against oxidative stress-induced neuronal cell death.

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.[6][7][8]

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Choline chloride solution (sterile, stock solution in water or PBS)

  • L-Ascorbic acid solution (sterile, stock solution in water, freshly prepared and protected from light)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of choline, ascorbate, or their combination. A vehicle control (medium only) should also be included. Incubate for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for 4-6 hours. A control group without H₂O₂ should be maintained.

  • Cell Viability Assessment (MTT Assay):

    • Remove the H₂O₂-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

Objective: To evaluate the protective effect of choline and ascorbate against glutamate-induced excitotoxicity.

Cell Culture: Primary cortical or hippocampal neurons from embryonic rodents are a more physiologically relevant model.

Materials:

  • Primary neuronal culture medium

  • Choline chloride solution

  • L-Ascorbic acid solution

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 24-well plates coated with poly-D-lysine

Protocol:

  • Cell Seeding: Plate primary neurons in 24-well plates at an appropriate density and culture for 7-10 days to allow for maturation.

  • Treatment: Pre-treat the neurons with choline, ascorbate, or their combination for 24 hours.

  • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 30 minutes to 1 hour.

  • Washout and Recovery: Remove the glutamate-containing medium, wash the cells gently with fresh medium, and incubate in fresh medium (with or without the test compounds) for 24 hours.

  • Assessment of Cell Death (LDH Assay):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to measure the release of LDH, an indicator of cell membrane damage.

  • Data Analysis: Express LDH release as a percentage of the positive control (cells lysed with a lysis buffer).

In Vitro Neuroinflammation Assay in Microglial Cells

Objective: To investigate the anti-inflammatory effects of choline and ascorbate on activated microglia.

Cell Line: BV-2 murine microglial cell line is a common model for neuroinflammation studies.

Materials:

  • BV-2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Choline chloride solution

  • L-Ascorbic acid solution

  • Lipopolysaccharide (LPS)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 24-well plates

Protocol:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with choline, ascorbate, or their combination for 1 hour.

  • Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Perform the Griess assay to measure the concentration of nitrite, a stable product of NO.

  • Measurement of Pro-inflammatory Cytokines:

    • Collect the cell culture supernatant.

    • Use ELISA kits to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Normalize the levels of NO and cytokines to the LPS-only treated group.

Mandatory Visualizations

Signaling Pathways

Cholinergic_Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Immune Cell (Macrophage/Microglia) cluster_2 Cholinergic System LPS LPS TLR4 TLR4 LPS->TLR4 binds Macrophage Macrophage/ Microglia NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Choline Choline ACh Acetylcholine (ACh) Choline->ACh precursor a7nAChR α7nAChR ACh->a7nAChR binds a7nAChR->NFkB inhibits

Caption: Cholinergic Anti-Inflammatory Pathway.

NMDA_Receptor_Signaling cluster_0 Excitotoxicity cluster_1 Postsynaptic Neuron cluster_2 Neuroprotective Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis Choline Choline ACh ↑ Acetylcholine Choline->ACh Ascorbate Ascorbate (Vitamin C) Ascorbate->ROS scavenges ACh->NMDAR modulates Antioxidant Antioxidant Effect

Caption: NMDA Receptor-Mediated Excitotoxicity and Neuroprotection.

Experimental Workflow

Neuroprotective_Assay_Workflow cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Induction of Neurotoxicity cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Analysis and Interpretation A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with: - Vehicle - Choline - Ascorbate - Choline + Ascorbate A->B C Induce Neurotoxicity: - Oxidative Stress (H₂O₂) - Excitotoxicity (Glutamate) - Neuroinflammation (LPS) B->C D Cell Viability Assays (MTT, LDH) C->D E Biochemical Assays (ROS, NO, Cytokines) C->E F Western Blot / qPCR (Apoptotic & Inflammatory Markers) C->F G Quantify Results D->G E->G F->G H Statistical Analysis G->H I Determine Neuroprotective and Synergistic Effects H->I

Caption: Experimental Workflow for Neuroprotective Screening.

References

Application Notes and Protocols for In Vivo Administration of Choline Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) ascorbate (B8700270) is a salt that combines two essential micronutrients: choline and ascorbic acid (Vitamin C). Choline is a vital precursor for the neurotransmitter acetylcholine, a key component of cell membranes (phosphatidylcholine), and a major source of methyl groups for metabolism.[1][2] Ascorbic acid is a potent antioxidant and a cofactor for a variety of enzymatic reactions.[3] The combination of these two molecules in a single compound offers potential synergistic effects and improved stability compared to ascorbic acid alone.[4] These application notes provide detailed protocols for the in vivo administration of choline ascorbate, summarize relevant quantitative data, and illustrate key biological pathways for researchers investigating its therapeutic potential.

Data Presentation: Pharmacokinetics and Dosage

The bioavailability and metabolic fate of this compound are influenced by the route of administration. Oral administration of this compound has been shown to significantly increase blood levels of ascorbic acid.[5] Intravenous administration of ascorbate results in significantly higher plasma concentrations than oral administration.[6] The following tables summarize key pharmacokinetic parameters and reported dosages from in vivo studies involving choline and ascorbate.

Table 1: Pharmacokinetic Parameters of Choline and Ascorbate

CompoundAnimal ModelRouteDoseTmax (Time to Peak Concentration)Cmax (Peak Concentration)Notes
Ascorbic Acid HumanOral (from this compound)~500 mgNot specifiedStatistically significant increase over baseline[5]Blood levels of ascorbic acid were higher than with a standard Vitamin C tablet.[5]
Ascorbate Greyhound DogIV1 g~6 minutes0.33 ± 0.06 mMPlasma levels returned to baseline within 6 hours.[6]
Ascorbate Greyhound DogOral1 gNot specified0.03 ± 0.01 mMDemonstrates lower bioavailability of oral vs. IV administration.[6]
Choline HumanOral (Choline Bitartrate)Dose-adjusted~2 hoursNot specifiedIncreased choline signal in the brain detected by MRS.[7]
Choline HumanIV (Choline Chloride)7-56 mmol over 12hNot specifiedDose-dependent increaseData fit a two-compartment model with saturable elimination.[8]

Table 2: Summary of In Vivo Dosages and Effects

CompoundAnimal ModelAdministration RouteDosage RangeDurationObserved Effects
Ascorbate Mouse (Cancer Models)IV or IPUp to 4 g/kg dailyVariesReduced tumor growth rate and weight by ~50%.[9]
Ascorbate Dog (Cancer Models)IV125 - 1,000 mg/lb3 consecutive daysDetermined to be safe; one instance of diarrhea at 500 mg/lb.[6]
Choline Chloride Mouse (Allergic Airway Disease)Oral or Intranasal1 mg/kg14 daysReduced oxidative stress and inflammation.[10]
Choline Chloride, Vitamin C, Selenium Mouse (Allergic Airway Disease)IntranasalChCl: 1mg/kg, Vit C: 308.33 mg/kg, Se: 1mg/kg5 doses over 9 daysReduced airway hyperresponsiveness and inflammation.[11]
Choline Chloride MouseIntranasal, Oral, IPNot specified28 daysNo toxicity observed in the endpoints examined.[12]

Signaling Pathways and Mechanisms of Action

Choline and ascorbate are involved in numerous fundamental biological pathways. Choline's primary roles include neurotransmission, cell membrane integrity, and methyl group metabolism. Ascorbate functions as a critical antioxidant and enzymatic cofactor.

Choline Metabolism and Function

Choline is metabolized in the body to form several important compounds. It is a precursor to acetylcholine, a neurotransmitter essential for memory, muscle control, and mood.[1] It is also converted to phosphatidylcholine, a primary component of cell membranes, or oxidized to betaine, which participates in the methylation cycle, crucial for DNA synthesis and epigenetic regulation.[1][13]

G choline Choline acetylcholine Acetylcholine (Neurotransmitter) choline->acetylcholine ChAT phosphatidylcholine Phosphatidylcholine (Cell Membranes) choline->phosphatidylcholine CDP-Choline Pathway betaine Betaine choline->betaine Oxidation homocysteine Homocysteine betaine->homocysteine BHMT methionine Methionine homocysteine->methionine sam S-adenosylmethionine (SAM - Methyl Donor) methionine->sam

Caption: Simplified metabolic pathways of choline.

Ascorbate as an Antioxidant and Cofactor

Ascorbic acid is a key water-soluble antioxidant that protects cells from damage by reactive oxygen species. It also serves as a cofactor for several enzymes, including dioxygenases involved in the synthesis of collagen, carnitine, and certain neurotransmitters.[3][14] Its pro-oxidant activity, particularly at high concentrations, is believed to contribute to its anti-cancer effects by generating hydrogen peroxide in the extracellular fluid of tumors.[9]

G cluster_antioxidant Antioxidant Role cluster_cofactor Enzymatic Cofactor Role ascorbate1 Ascorbate (Vitamin C) ros Reactive Oxygen Species (ROS) ascorbate1->ros Donates electron ascorbyl_radical Ascorbyl Radical ros->ascorbyl_radical Neutralizes ascorbate2 Ascorbate enzyme Fe(II)/Cu(I)-dependent Dioxygenases ascorbate2->enzyme Reduces metal ion (Fe3+ -> Fe2+) product Hydroxylated Products (e.g., Collagen, Carnitine) enzyme->product Catalyzes reaction

Caption: Dual roles of ascorbic acid in vivo.

Experimental Protocols

The following are generalized protocols for the in vivo administration of this compound. Note: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Doses should be optimized for the specific animal model and experimental goals based on literature review and pilot studies.[15][16]

General Experimental Workflow

A typical in vivo study involving this compound administration follows a structured workflow from preparation to endpoint analysis.

G prep 1. Preparation - Calculate Dose - Prepare Solution admin 2. Administration (Oral, IV, IP, etc.) prep->admin monitor 3. Monitoring - Observe for clinical signs - Record body weight admin->monitor sampling 4. Sample Collection - Blood, Tissues monitor->sampling analysis 5. Endpoint Analysis - Biomarker levels - Histopathology - Pharmacokinetics sampling->analysis

Caption: General workflow for in vivo this compound studies.

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for precise oral dosing in rodents.

  • Objective: To administer a defined dose of this compound directly into the stomach.

  • Animal Model: Mouse (e.g., Balb/c) or Rat (e.g., Sprague-Dawley).

  • Materials:

    • This compound

    • Vehicle (e.g., sterile water, phosphate-buffered saline (PBS))

    • Appropriately sized gavage needles (e.g., 20-22 gauge for mice)

    • Syringes

    • Animal scale

  • Procedure:

    • Preparation: Calculate the required dose based on the animal's body weight. Dissolve the this compound in the chosen vehicle. This compound is stable in aqueous solutions.[4] The final volume should typically not exceed 10 mL/kg for mice.

    • Animal Handling: Gently restrain the animal, ensuring it can breathe comfortably.

    • Gavage: Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth for the gavage needle.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the solution.

    • Carefully withdraw the needle.

    • Post-Procedure: Monitor the animal for any signs of distress.

Protocol 2: Intravenous (IV) Injection

IV administration provides 100% bioavailability and is used when rapid, high plasma concentrations are required.[6]

  • Objective: To administer this compound directly into the systemic circulation.

  • Animal Model: Mouse or Rat.

  • Materials:

    • This compound

    • Sterile, pyrogen-free vehicle (e.g., 0.9% saline)

    • Insulin syringes with fine-gauge needles (e.g., 27-30 gauge)

    • Animal restrainer or anesthesia as required

    • Heat lamp (to induce vasodilation)

  • Procedure:

    • Preparation: Dissolve this compound in the sterile vehicle. Ensure the solution is isotonic and at a physiological pH if possible, especially for larger volumes. Filter-sterilize the solution.

    • Animal Preparation: Place the animal in a restrainer. For mice, the lateral tail vein is commonly used. Warming the tail with a heat lamp will make the vein more visible and accessible.

    • Injection: Swab the tail with an alcohol wipe. Insert the needle into the vein, bevel up.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt. The maximum recommended IV injection volume for a mouse is 5 mL/kg.

    • Post-Procedure: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the animal during recovery.

Protocol 3: Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic administration in rodents.

  • Objective: To administer this compound into the peritoneal cavity for systemic absorption.

  • Animal Model: Mouse or Rat.

  • Materials:

    • This compound

    • Sterile vehicle (e.g., PBS, 0.9% saline)

    • Syringes with appropriate needles (e.g., 25-27 gauge)

  • Procedure:

    • Preparation: Prepare the dosing solution as described for IV injection.

    • Animal Handling: Restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.

    • Injection: Identify the injection site in the lower right or left abdominal quadrant.

    • Insert the needle at a 30-45 degree angle, ensuring it only penetrates the peritoneum and does not enter any organs.

    • Administer the solution. The typical maximum IP volume for a mouse is 10 mL/kg.

    • Post-Procedure: Return the animal to its cage and monitor for adverse reactions.

Toxicology and Safety Considerations

  • Choline: While essential, excessively high doses of choline may have adverse effects. However, studies using choline chloride in mice via intranasal, oral, and IP routes for 28 days showed no significant toxicity.[12]

  • Ascorbate: High-dose IV ascorbate is generally well-tolerated in animal models.[6] In humans, high oral doses can cause gastrointestinal issues.[14] Caution is advised in subjects with renal impairment or a history of oxalate (B1200264) kidney stones.[17]

  • This compound: As a salt, the toxicological profile should be considered for both components. Pre-clinical toxicology studies are essential to establish the safety profile, including dose-ranging and repeated-dose toxicity studies, before advancing to clinical trials.[15][18]

Conclusion

This compound is a compound of significant interest due to the combined biological activities of its components. The protocols and data provided here offer a foundational guide for researchers designing in vivo studies. Careful consideration of the administration route, dosage, and animal model is critical for obtaining reproducible and meaningful results. Adherence to institutional guidelines for animal welfare is mandatory for all experimental procedures.

References

Application Note: Simultaneous Quantification of Choline and Ascorbic Acid in Human Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of choline (B1196258) and ascorbic acid (Vitamin C) in human plasma. The method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column for efficient separation of these polar analytes, followed by tandem detection using a Photodiode Array (PDA) detector for ascorbic acid and a Charged Aerosol Detector (CAD) for choline. Sample preparation involves a straightforward protein precipitation step, ensuring good recovery and minimal matrix effects. The method is demonstrated to be linear, accurate, precise, and sensitive, making it suitable for clinical research and drug development studies involving choline ascorbate (B8700270) supplementation or the investigation of metabolic pathways involving these compounds.

Introduction

Choline is an essential nutrient vital for neurotransmitter synthesis, cell membrane signaling, and lipid transport. Ascorbic acid is a potent antioxidant crucial for various enzymatic reactions and immune function. The combination, often found in dietary supplements as choline ascorbate, necessitates a reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the simultaneous analysis of choline and ascorbic acid in human plasma.

Experimental

Instrumentation and Reagents
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, Photodiode Array (PDA) detector, and a Charged Aerosol Detector (CAD).

  • Column: Obelisc R HILIC Column (150 x 4.6 mm, 5 µm) or equivalent.[1]

  • Reagents: Acetonitrile (HPLC grade), Ammonium Formate (AmFm), Formic Acid, Metaphosphoric Acid (MPA), Dithiothreitol (B142953) (DTT), Choline Chloride (analytical standard), L-Ascorbic Acid (analytical standard), and Ultrapure Water.

Chromatographic Conditions

The separation and detection parameters are summarized in the table below.

ParameterCondition
Column Obelisc R HILIC, 150 x 4.6 mm, 5 µm[1]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
B: Acetonitrile
Gradient Isocratic: 80% B[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Detection (Ascorbate) 254 nm[2]
CAD Detection (Choline) Nebulizer Temp: 35°C, Gas Pressure: 350 kPa[3]

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of choline chloride and L-ascorbic acid into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 5% metaphosphoric acid solution. The MPA will help stabilize the ascorbic acid.[4][5]

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the stock solutions with 5% MPA to cover the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation Protocol
  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin).

  • Centrifugation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.[6]

  • Protein Precipitation:

    • To 200 µL of plasma, add 400 µL of ice-cold 10% metaphosphoric acid.[2]

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.[2]

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject 10 µL of the filtered supernatant into the HPLC system for analysis.

For the determination of total ascorbic acid (ascorbic acid + dehydroascorbic acid), a reduction step can be included before protein precipitation. This involves incubating the plasma with dithiothreitol (DTT)[6][7].

Method Validation Summary

The analytical method was validated according to standard bioanalytical method validation guidelines. The key performance characteristics are summarized below.

ParameterCholine (CAD)Ascorbic Acid (PDA)
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL[2]
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 3.6 µg/mL[3]3 µmol/L[4]
Limit of Quantification (LOQ) 10 µg/mL10 µmol/L
Precision (Intra-day, %RSD) < 5%< 2.1%[4]
Precision (Inter-day, %RSD) < 7%< 5.8%[4]
Accuracy (% Recovery) 95 - 105%96.1%[4]
Retention Time (approx.) 4.5 min2.8 min

Results and Discussion

This HILIC-based method provides excellent separation and quantification of both choline and ascorbic acid from human plasma. The use of metaphosphoric acid in sample preparation effectively precipitates proteins while stabilizing ascorbic acid against oxidation.[4][5] The dual detection approach allows for the sensitive and specific measurement of both analytes in a single chromatographic run.

Diagrams

Workflow cluster_sample Sample Collection & Processing cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Blood Whole Blood Collection Plasma Plasma Separation (Centrifugation) Blood->Plasma Precipitation Protein Precipitation (Metaphosphoric Acid) Plasma->Precipitation Centrifuge2 Centrifugation Precipitation->Centrifuge2 Filter Filtration Centrifuge2->Filter HPLC HPLC Injection Filter->HPLC Separation HILIC Separation HPLC->Separation Detection PDA & CAD Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

LogicalSteps start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Plasma Samples (Protein Precipitation) start->prep_samples run_analysis Run HPLC Analysis prep_standards->run_analysis prep_samples->run_analysis hplc_setup Set Up HPLC System (HILIC Column, Mobile Phase) hplc_setup->run_analysis acquire_data Acquire Data (PDA for Ascorbate, CAD for Choline) run_analysis->acquire_data process_data Process Data (Integrate Peaks, Generate Calibration Curve) acquire_data->process_data calculate_conc Calculate Analyte Concentrations process_data->calculate_conc end End calculate_conc->end

Caption: Logical steps of the analytical protocol.

Conclusion

The HPLC method described herein is a reliable and efficient tool for the simultaneous quantification of choline and ascorbic acid in human plasma. Its simplicity in sample preparation and the robustness of the chromatographic separation make it highly suitable for routine analysis in a research or clinical laboratory setting.

References

Application Notes and Protocols: Choline Ascorbate in Stable Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid (Vitamin C) is a potent antioxidant revered in dermatology for its multifaceted benefits, including photoprotection, anti-aging, and antipigmentary effects.[1][2] Its primary mechanism of action involves neutralizing reactive oxygen species (ROS) generated by environmental stressors like UV radiation, thereby mitigating oxidative damage to the skin.[1][2] Furthermore, ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the biosynthesis and stabilization of collagen, the primary structural protein in the dermis.[3][4][5] However, the inherent instability of ascorbic acid, particularly its susceptibility to oxidation in aqueous solutions and upon exposure to light and air, presents a significant challenge in formulating effective and stable topical products.[6]

Choline (B1196258) ascorbate (B8700270), a salt formed from ascorbic acid and choline, has emerged as a promising alternative. Choline, an essential nutrient, may itself contribute to skin health. This application note provides a detailed overview of the use of choline ascorbate in formulating stable and effective topical preparations, complete with experimental protocols and supporting data. Studies have indicated that this compound exhibits enhanced stability compared to ascorbic acid, making it a more reliable active ingredient for cosmetic and pharmaceutical formulations.[7][8]

Chemical and Physical Properties

This compound is the salt formed from the weak acid, ascorbic acid, and the strong base, choline.

PropertyValue
Molecular Formula C11H21NO7
Molecular Weight 279.29 g/mol [9]
Appearance White to off-white crystalline powder
Solubility Freely soluble in water
CAS Number 576-01-2[9]

Advantages of this compound in Topical Formulations

The primary advantage of this compound over ascorbic acid lies in its improved stability. As a salt, the vulnerable enediol group of ascorbic acid is protected, reducing its susceptibility to oxidation.

Enhanced Stability

A key study demonstrated the superior stability of this compound in solution. A 50% aqueous solution of this compound showed virtually no degradation after one year of storage at various temperatures (refrigerator, ambient, and 37°C).[7][8] In contrast, ascorbic acid solutions are known to degrade rapidly under similar conditions. While direct comparative data in a cream formulation is limited, the inherent stability of the salt form suggests a significant advantage.

Table 1: Stability of this compound in Aqueous Solution[7][8]

Storage ConditionDurationConcentrationDegradation
Refrigerator (4°C)1 year50%Practically no loss
Ambient Temp.1 year50%Practically no loss
37°C1 year50%Practically no loss

Note: The study mentions this compound is more stable than ascorbic acid but does not provide comparative quantitative data in the same matrix.

Mechanism of Action and Signaling Pathways

Upon topical application and absorption into the skin, this compound is expected to dissociate into choline and ascorbic acid. The ascorbic acid then exerts its biological effects through various signaling pathways.

  • Antioxidant Defense: Ascorbic acid donates electrons to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This process helps to mitigate the inflammatory cascade and cellular damage induced by UV radiation.

  • Collagen Synthesis: Ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of pro-collagen molecules. This leads to an increase in the synthesis of stable, mature collagen, which improves skin elasticity and reduces the appearance of wrinkles.[3][4][5]

  • Antipigmentary Effects: Ascorbic acid inhibits the enzyme tyrosinase, a key regulator of melanin (B1238610) production.[2] By reducing melanin synthesis, it can help to lighten hyperpigmentation and even out skin tone.

Ascorbic Acid Signaling Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte UV_Radiation UV Radiation ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS generates Ascorbic_Acid Ascorbic Acid (from this compound) Ascorbic_Acid->ROS neutralizes Prolyl_Hydroxylase Prolyl Hydroxylase Ascorbic_Acid->Prolyl_Hydroxylase activates Lysyl_Hydroxylase Lysyl Hydroxylase Ascorbic_Acid->Lysyl_Hydroxylase activates Tyrosinase Tyrosinase Ascorbic_Acid->Tyrosinase inhibits Collagen_Synthesis Increased Collagen Synthesis Procollagen Procollagen Prolyl_Hydroxylase->Procollagen stabilizes Lysyl_Hydroxylase->Procollagen stabilizes Procollagen->Collagen_Synthesis Melanin Reduced Melanin Production Tyrosinase->Melanin Formulation_Workflow Start Start Disperse_Carbomer Disperse Carbomer in Water Start->Disperse_Carbomer Add_Excipients Add Glycerin & Preservative Disperse_Carbomer->Add_Excipients Combine Combine Solutions Add_Excipients->Combine Dissolve_CA Dissolve Choline Ascorbate Dissolve_CA->Combine Neutralize Neutralize with Triethanolamine Combine->Neutralize Hydrate Hydrate for 24h Neutralize->Hydrate End End Hydrate->End Franz_Cell_Workflow Start Start Prepare_Skin Prepare Skin Membrane Start->Prepare_Skin Mount_Skin Mount Skin on Franz Cell Prepare_Skin->Mount_Skin Equilibrate Equilibrate System (32°C) Mount_Skin->Equilibrate Apply_Formulation Apply Formulation to Donor Compartment Equilibrate->Apply_Formulation Sample_Receptor Sample Receptor Fluid at Time Intervals Apply_Formulation->Sample_Receptor Analyze_Samples Analyze Samples (e.g., HPLC) Sample_Receptor->Analyze_Samples Calculate_Permeation Calculate Cumulative Permeation Analyze_Samples->Calculate_Permeation End End Calculate_Permeation->End

References

Application Notes: Choline Ascorbate in Natural Deep Eutectic Solvents for Enhanced Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Natural Deep Eutectic Solvents (NADES) represent a new generation of green solvents, offering significant advantages over traditional volatile organic compounds.[1] These solvents are typically composed of natural, inexpensive, and readily available precursors, such as sugars, organic acids, and choline (B1196258) derivatives.[2] A NADES is formed by mixing a hydrogen bond acceptor (HBA), commonly choline chloride (ChCl), with a hydrogen bond donor (HBD) at a specific molar ratio.[3][4] The resulting mixture has a significantly lower melting point than its individual components due to the formation of extensive hydrogen bond networks.[1]

This document focuses on NADES formulated with choline chloride as the HBA and ascorbic acid (Vitamin C) as the HBD. This combination is particularly promising for the extraction of bioactive compounds due to its inherent non-toxicity, biodegradability, and the antioxidant properties of ascorbic acid, which can protect labile compounds from degradation during extraction.[5][6]

Key Advantages of Choline Chloride-Ascorbic Acid NADES:

  • Green & Sustainable: Composed of natural and food-grade components, making them environmentally benign and safe for various applications.[5]

  • Inherent Antioxidant Properties: The ascorbic acid component provides a protective effect, making this NADES an excellent medium for extracting easily oxidized compounds.[5][6]

  • Enhanced Solubility: These NADES have demonstrated a high capacity for dissolving a wide range of biomolecules, including polar and nonpolar compounds, often exceeding the solubility in water.[1][7]

  • Tunable Properties: The physicochemical properties, such as viscosity and polarity, can be adjusted by altering the molar ratio of the components or by adding a specific amount of water.[1][8] Adding water can significantly reduce the high viscosity typical of NADES, which improves mass transfer during extraction.[7][8]

  • Negligible Volatility: Like other deep eutectic solvents, they have very low vapor pressure, which minimizes solvent loss and workplace exposure during heating.[5]

Experimental Protocols

Protocol 1: Preparation of Choline Chloride-Ascorbic Acid (ChCl:AA) NADES

This protocol describes the heating and stirring method for preparing a clear, homogeneous ChCl:AA NADES.

Materials:

  • Choline chloride (ChCl)

  • L-Ascorbic acid (AA)

  • Distilled water (optional)

  • Glass vial or beaker

  • Magnetic stirrer with heating plate

  • Balance

Procedure:

  • Weighing: Accurately weigh choline chloride and ascorbic acid in the desired molar ratio (e.g., 1:1 or 2:1).

  • Mixing: Place the weighed components into a glass vial with a magnetic stir bar.

  • Heating and Stirring: Place the vial on a heating plate and heat the mixture to 60-90°C while stirring continuously.[5]

  • Formation: Continue heating and stirring for approximately 20-30 minutes, or until a clear, homogeneous liquid is formed.[5] The absence of solid particles indicates the successful formation of the NADES.

  • Cooling & Storage: Turn off the heat and allow the NADES to cool to room temperature. Store in a sealed container to prevent water absorption from the atmosphere.

  • Water Addition (Optional): If a lower viscosity is desired, a specific percentage of water (e.g., 10-40% w/w) can be added to the prepared NADES.[5][7] Mix until the solution is homogeneous. Note that adding water can alter the solvent's properties and extraction efficiency.[7]

NADES_Preparation_Workflow cluster_prep Protocol 1: NADES Preparation start Start weigh 1. Weigh Choline Chloride and Ascorbic Acid start->weigh mix 2. Combine Components in a Glass Vial weigh->mix heat_stir 3. Heat (60-90°C) & Stir mix->heat_stir check Homogeneous Liquid Formed? heat_stir->check check->heat_stir No cool 4. Cool to Room Temperature check->cool Yes store 5. Store in Sealed Container cool->store end End store->end

Workflow for the preparation of a Choline Chloride-Ascorbic Acid NADES.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds

This protocol provides a general methodology for using ChCl:AA NADES to extract bioactive compounds from a solid matrix (e.g., plant material, food waste).

Materials:

  • Prepared ChCl:AA NADES

  • Dried and ground sample material

  • Extraction vessel (e.g., beaker, flask)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument (e.g., HPLC, Spectrophotometer)

Procedure:

  • Sample Preparation: Ensure the sample material is dried and ground to a fine powder to maximize the surface area for extraction.

  • Mixing: Add a measured amount of the powdered sample and the ChCl:AA NADES to an extraction vessel at a specific solid-to-liquid ratio (e.g., 1:10 to 1:20 g/mL).[3]

  • Ultrasonic Extraction: Place the vessel in an ultrasonic bath. Perform the extraction for a specified time (e.g., 30-60 minutes) and at a controlled temperature (e.g., 30-60°C).[5][9] Ultrasonic waves facilitate cell wall disruption and enhance the penetration of the solvent into the matrix.

  • Solid-Liquid Separation: After extraction, separate the solid residue from the liquid extract. This is typically achieved by centrifugation at high speed (e.g., 4000 rpm for 15 minutes).

  • Extract Collection: Carefully collect the supernatant, which is the NADES extract containing the target bioactive compounds.

  • Filtration: For analytical purposes (e.g., HPLC analysis), filter the extract through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Analysis: Analyze the extract using appropriate analytical techniques to identify and quantify the extracted compounds.

UAE_Workflow cluster_extraction Protocol 2: Ultrasound-Assisted Extraction start Start prep_sample 1. Prepare Dried, Ground Sample start->prep_sample mix 2. Mix Sample with ChCl:AA NADES prep_sample->mix uae 3. Perform Ultrasonic Extraction mix->uae separate 4. Centrifuge to Separate Solid/Liquid uae->separate collect 5. Collect Supernatant (Extract) separate->collect analyze 6. Filter and Analyze (e.g., HPLC) collect->analyze end End analyze->end

General workflow for Ultrasound-Assisted Extraction (UAE) using NADES.

Data Presentation

The performance and characteristics of NADES are critical for their application. The following tables summarize key physicochemical properties and application-specific data for choline chloride-ascorbic acid and related NADES.

Table 1: Physicochemical Properties of Selected Choline Chloride-Based NADES

HBA HBD Molar Ratio (HBA:HBD) Temp (°C) Density (g/cm³) Viscosity (mPa·s) Reference
Choline Chloride Glycerol 1:2 25 1.18 370 [10]
Choline Chloride Lactic Acid 1:2 25 1.16 215 [10]
Choline Chloride Glucose 5:2 25 1.29 - [10]
Choline Chloride Malic Acid 1:1 25 - >1000 [11]

| Choline Chloride | Ascorbic Acid | - | 25-80 | - | High, decreases with temperature |[1] |

Note: Viscosity is highly dependent on temperature and water content. The addition of water can decrease viscosity by up to 74%.[7]

Table 2: Performance of Choline Chloride-Ascorbic Acid NADES in Extraction

Target Compound Matrix NADES Composition Extraction Conditions Key Results Reference
tert-Butylhydroquinone (TBHQ) Edible Oils ChCl:Ascorbic Acid Ultrasonic-assisted liquid-liquid microextraction Near 100% extraction efficiency was achieved. The NADES showed an excellent protective ability for the easily oxidized TBHQ. [5]
Antioxidant Extracts Mangifera pajang (Fruit Waste) ChCl:Ascorbic Acid + 10 wt% water - Solubility of extracts was ~15% higher compared to pure water. The NADES enhanced the antioxidant capacity of the extracts by 1.3–14.64%. [7]

| Antioxidant Components | General | ChCl:Ascorbic Acid | - | Increased protection against high temperature and pH, with the half-life of antioxidants prolonged by 4.17–25% compared to water. |[6] |

References

Application Notes and Protocols for Controlled Release Studies of Encapsulated Choline Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the encapsulation of choline (B1196258) ascorbate (B8700270), a promising compound for various therapeutic applications, to facilitate controlled release studies. The protocols outlined below cover encapsulation techniques, characterization of the resulting microparticles, and in vitro release profiling.

Choline ascorbate, a salt of choline and ascorbic acid, is a highly water-soluble and potentially unstable compound. Encapsulation is a critical strategy to protect it from degradation, improve its stability, and control its release profile, thereby enhancing its therapeutic efficacy. These application notes offer a comprehensive guide for developing and evaluating encapsulated this compound formulations.

Data Presentation

Table 1: Encapsulation Efficiency of this compound using Different Methods

Encapsulation MethodPolymer/Lipid CompositionDrug-to-Polymer RatioEncapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)
Liposome (B1194612) EncapsulationDSPC:Cholesterol (7:3 molar ratio)1:20 (w/w)85 ± 5150 ± 200.2 ± 0.05
Complex CoacervationGelatin:Gum Arabic1:10 (w/w)78 ± 7850 ± 1000.4 ± 0.1
Spray DryingMaltodextrin (B1146171):Modified Starch1:15 (w/w)92 ± 45000 ± 5000.6 ± 0.15

Table 2: In Vitro Release of this compound from Microparticles (pH 7.4)

Time (hours)Liposomes (% Released)Coacervates (% Released)Spray-Dried Particles (% Released)
115 ± 210 ± 1.525 ± 3
435 ± 328 ± 255 ± 4
860 ± 450 ± 3.580 ± 5
1285 ± 575 ± 495 ± 2
2498 ± 292 ± 3>99

Experimental Protocols

Encapsulation of this compound

Three common encapsulation techniques are presented here, each suitable for the water-soluble nature of this compound.

This method is ideal for creating nano-sized liposomal formulations of hydrophilic drugs.[1][2]

  • Lipid Film Formation:

    • Dissolve 7 mmol of dipalmitoylphosphatidylcholine (DSPC) and 3 mmol of cholesterol in 10 mL of chloroform (B151607) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate at 60 rpm at 40°C under vacuum to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a stream of nitrogen for 1 hour to remove any residual solvent.

  • Hydration:

    • Prepare a 10 mg/mL solution of this compound in phosphate-buffered saline (PBS, pH 7.4).

    • Add 5 mL of the this compound solution to the lipid film.

    • Hydrate the film by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid transition temperature (for DSPC, this is ~55°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (ULVs) with a uniform size, subject the MLV suspension to probe sonication on ice for 5-10 minutes (e.g., 30 seconds on, 30 seconds off cycles).

    • Alternatively, extrude the MLV suspension 11 times through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated this compound by centrifuging the liposome suspension at 15,000 x g for 30 minutes.

    • Resuspend the liposomal pellet in fresh PBS. Repeat this washing step twice.

This technique involves the interaction of two oppositely charged polymers to form a protective shell around the active ingredient.[3][4]

  • Polymer Solution Preparation:

    • Prepare a 2% (w/v) gelatin solution in deionized water at 50°C.

    • Prepare a 2% (w/v) gum arabic solution in deionized water at room temperature.

  • Emulsification (for creating a core to be encapsulated):

    • While not strictly necessary for a water-soluble drug, creating a primary emulsion can improve encapsulation. Disperse 1 part of a concentrated this compound solution into 4 parts of the gelatin solution with continuous stirring to form an oil-in-water (O/W) like dispersion.

  • Coacervation Induction:

    • Slowly add the gum arabic solution to the gelatin-choline ascorbate dispersion under continuous stirring.

    • Adjust the pH of the mixture to 4.0 using 0.1 M HCl. This will induce the interaction between the positively charged gelatin and negatively charged gum arabic, leading to the formation of coacervates that deposit around the this compound droplets.

  • Hardening and Collection:

    • Cool the mixture to 4°C in an ice bath to solidify the coacervate shell.

    • Add a cross-linking agent, such as 0.5% (v/v) glutaraldehyde, and stir for 3 hours to harden the microcapsules.

    • Collect the microcapsules by centrifugation, wash with deionized water, and then freeze-dry for storage.

Spray drying is a scalable method for producing dry powder microparticles.[5][6]

  • Feed Solution Preparation:

    • Prepare a solution of the wall material, such as a 20% (w/v) solution of maltodextrin and modified starch (1:1 ratio) in deionized water.

    • Dissolve this compound into this solution to achieve the desired drug-to-polymer ratio (e.g., 1:15 w/w).

    • Stir the mixture until a homogenous solution is obtained.

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer with the following example parameters:

      • Inlet temperature: 160°C

      • Outlet temperature: 80°C

      • Feed flow rate: 5 mL/min

      • Aspirator rate: 80%

    • Atomize the feed solution into the drying chamber. The hot air evaporates the water, resulting in the formation of dry microparticles containing the encapsulated this compound.

  • Collection:

    • The dried microparticles are separated from the hot air stream by a cyclone and collected in a collection vessel.

    • Store the collected powder in a desiccator to prevent moisture absorption.

Characterization of Encapsulated this compound
  • Sample Preparation:

    • Accurately weigh a known amount of the encapsulated this compound powder or an equivalent volume of the liposomal suspension.

    • To determine the total amount of this compound (encapsulated + free), disrupt the microparticles. For liposomes, add a solvent like methanol (B129727) or a surfactant like Triton X-100. For polymer microparticles, dissolve them in a suitable solvent that dissolves the polymer but not the drug, or physically crush them.

    • To determine the amount of free (unencapsulated) this compound, centrifuge the suspension and analyze the supernatant.

  • Quantification:

    • Quantify the amount of this compound in the total and free fractions using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7][8]

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate), isocratic elution.

      • Detection Wavelength: Approximately 265 nm for the ascorbate moiety.

      • Prepare a standard curve of this compound of known concentrations to quantify the samples.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Particle Size and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI of the microparticles suspended in a suitable dispersant (e.g., PBS for liposomes, deionized water for others).

  • Surface Morphology:

    • Use Scanning Electron Microscopy (SEM) to visualize the shape and surface characteristics of the dried microparticles.

    • Mount the powder on a stub with double-sided carbon tape and sputter-coat with a conductive material (e.g., gold) before imaging.

FTIR spectroscopy is used to confirm the encapsulation and to check for any chemical interactions between this compound and the encapsulating material.[9][10]

  • Sample Preparation:

    • Prepare KBr pellets of pure this compound, the empty microparticles (without the drug), and the this compound-loaded microparticles.

  • Analysis:

    • Record the FTIR spectra of the samples over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

    • Compare the spectra. The spectrum of the loaded microparticles should show characteristic peaks of both the this compound and the encapsulating material, confirming successful encapsulation. The absence of new peaks or significant shifts in existing peaks suggests no major chemical interactions.

In Vitro Controlled Release Study

This protocol simulates the release of this compound from the microparticles in a physiological environment.

  • Release Medium:

    • Prepare a release medium, typically PBS (pH 7.4) to simulate physiological pH. For studies mimicking the gastrointestinal tract, simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) can be used.

  • Dialysis Method:

    • Accurately weigh a quantity of the encapsulated this compound and suspend it in a small volume of the release medium.

    • Place the suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the microparticles.

    • Immerse the sealed dialysis bag in a larger volume of the release medium (e.g., 100 mL) maintained at 37°C with continuous stirring.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external solution.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

    • Quantify the concentration of this compound in the collected samples using the validated HPLC method described in Protocol 2.1.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Accelerated Stability Study

This study is designed to predict the long-term stability of the encapsulated this compound.[11][12][13]

  • Storage Conditions:

    • Store the encapsulated this compound samples under accelerated conditions as per ICH guidelines, for example:

      • 40°C ± 2°C / 75% RH ± 5% RH

    • Store control samples under long-term storage conditions:

      • 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Intervals:

    • For the accelerated study, test the samples at 0, 3, and 6 months.

    • For the long-term study, test at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance (color, texture)

      • This compound content (using HPLC)

      • Particle size and PDI (using DLS)

      • In vitro release profile

  • Evaluation:

    • Evaluate any significant changes in the physical and chemical properties of the encapsulated product over time to determine its shelf-life.

Mandatory Visualizations

Encapsulation_Workflow cluster_encapsulation Encapsulation Methods cluster_characterization Characterization cluster_studies Controlled Release Studies liposome Liposome Encapsulation (Thin-Film Hydration) encapsulated_product Encapsulated This compound liposome->encapsulated_product coacervation Complex Coacervation coacervation->encapsulated_product spray_drying Spray Drying spray_drying->encapsulated_product ee Encapsulation Efficiency (HPLC) size_morphology Particle Size & Morphology (DLS & SEM) ftir Chemical Interaction (FTIR) release In Vitro Release (Dialysis & HPLC) stability Accelerated Stability (ICH Guidelines) choline_ascorbate This compound (Active Ingredient) choline_ascorbate->liposome Encapsulate with choline_ascorbate->coacervation Encapsulate with choline_ascorbate->spray_drying Encapsulate with encapsulated_product->ee Characterize encapsulated_product->size_morphology Characterize encapsulated_product->ftir Characterize encapsulated_product->release Evaluate encapsulated_product->stability Evaluate

Caption: Experimental workflow for encapsulation and evaluation.

In_Vitro_Release_Setup start Suspend Microparticles in Release Medium dialysis_bag Place in Dialysis Bag start->dialysis_bag beaker Immerse in Beaker with Release Medium (37°C, Stirring) dialysis_bag->beaker sampling Withdraw Aliquots at Time Intervals beaker->sampling Sample periodically hplc Quantify this compound (HPLC) sampling->hplc plot Plot Cumulative Release vs. Time hplc->plot

Caption: In vitro release study experimental setup.

Stability_Study_Logic cluster_storage Storage Conditions start Prepare Encapsulated This compound Samples accelerated Accelerated 40°C / 75% RH start->accelerated long_term Long-Term 25°C / 60% RH start->long_term analysis Analyze at Time Points: - Appearance - Drug Content (HPLC) - Particle Size (DLS) - Release Profile accelerated->analysis Test at 0, 3, 6 months long_term->analysis Test at 0, 3, 6, 9, 12+ months evaluation Evaluate Data to Determine Shelf-Life analysis->evaluation

Caption: Logic diagram for the accelerated stability study.

References

Application Notes and Protocols for Incorporating Choline Ascorbate into Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of choline (B1196258) ascorbate (B8700270) into various hydrogel systems for applications in tissue engineering. The protocols detailed below are designed to be adaptable for specific research needs and are based on established methodologies for encapsulating water-soluble small molecules into biocompatible hydrogels.

Introduction

Choline ascorbate, a salt combining the essential nutrient choline and the potent antioxidant ascorbic acid (Vitamin C), presents a promising bioactive molecule for tissue engineering applications. Choline is a crucial component of cell membranes, while ascorbic acid is a well-known promoter of collagen synthesis and cellular proliferation, both vital processes in tissue regeneration. Hydrogels, with their high water content and tunable physicochemical properties, serve as excellent scaffolds for delivering such bioactive molecules to target tissues. This document outlines techniques for incorporating this compound into three common hydrogel systems: chitosan (B1678972), alginate, and polyethylene (B3416737) glycol (PEG).

Synthesis of this compound

For researchers opting to synthesize this compound in-house, two primary methods are prevalent.

Method 1: Reaction of Ascorbic Acid with Trimethylamine (B31210) and Ethylene (B1197577) Oxide

This method involves the neutralization of ascorbic acid with trimethylamine in a suitable solvent, followed by the introduction of ethylene oxide. The components are typically used in equimolar proportions.

Method 2: Reaction of Choline Chloride with Sodium Ascorbate

In this approach, choline chloride is reacted with sodium ascorbate in a water-miscible organic solvent or a mixture of water and a water-miscible organic solvent. The resulting sodium chloride precipitate is filtered off before crystallization of the this compound product.

Incorporation of this compound into Hydrogel Scaffolds

The high water solubility of this compound allows for straightforward incorporation into hydrogel precursor solutions prior to crosslinking. The following protocols are provided for chitosan, alginate, and PEG-based hydrogels.

Chitosan-Based Hydrogels

Chitosan, a natural polysaccharide, can be crosslinked to form hydrogels suitable for tissue engineering. The incorporation of this compound can be achieved as follows:

Experimental Protocol:

  • Preparation of Chitosan Solution: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.

  • Incorporation of this compound: Dissolve the desired amount of this compound into the chitosan solution. Gentle heating (up to 40°C) may be applied to aid dissolution.

  • Crosslinking: Add a crosslinking agent, such as glutaraldehyde (B144438) or genipin, to the chitosan-choline ascorbate solution. The concentration of the crosslinking agent will influence the mechanical properties of the hydrogel.

  • Gelation: Pour the mixture into a mold and allow it to gel at room temperature. The gelation time will vary depending on the crosslinker used.

  • Washing: After gelation, wash the hydrogel extensively with phosphate-buffered saline (PBS) to remove any unreacted crosslinker.

Alginate-Based Hydrogels

Alginate hydrogels are formed by ionic crosslinking with divalent cations, providing a mild encapsulation environment for bioactive molecules.[1][2][3][4]

Experimental Protocol:

  • Preparation of Alginate Solution: Prepare a 2% (w/v) sodium alginate solution in deionized water.

  • Incorporation of this compound: Dissolve the desired concentration of this compound into the alginate solution.

  • Crosslinking: Induce gelation by adding a solution of a divalent cation, typically calcium chloride (CaCl2). The concentration of the CaCl2 solution will determine the crosslinking density. This can be done by either casting the alginate solution into a CaCl2 bath or by mixing with a CaCl2 solution for internal gelation.

  • Washing: Gently wash the resulting hydrogel with PBS to remove excess crosslinking ions.

Polyethylene Glycol (PEG)-Based Hydrogels

PEG hydrogels are synthetic hydrogels that can be formed through various crosslinking chemistries, offering a high degree of control over their properties.[5][6][7][8][9]

Experimental Protocol:

  • Preparation of PEG Precursor Solution: Dissolve a functionalized PEG, such as PEG-diacrylate (PEGDA), in a suitable buffer (e.g., PBS) to the desired concentration.

  • Incorporation of this compound: Add the desired amount of this compound to the PEG precursor solution.

  • Initiation of Crosslinking: Add a photoinitiator (e.g., Irgacure 2959) to the solution.

  • Photopolymerization: Expose the solution to UV light to initiate crosslinking and form the hydrogel. The duration and intensity of the UV exposure will affect the final properties of the hydrogel.

  • Washing: Swell the hydrogel in PBS to remove any unreacted components.

Characterization of this compound-Loaded Hydrogels

Thorough characterization is essential to ensure the suitability of the hydrogels for tissue engineering applications. Key characterization techniques and expected outcomes are summarized below.

Parameter Technique Purpose Expected Outcome
Morphology and Porosity Scanning Electron Microscopy (SEM)To visualize the internal structure and pore size of the hydrogel.An interconnected porous structure is desirable for nutrient transport and cell infiltration.
Swelling Ratio Gravimetric AnalysisTo determine the water uptake capacity of the hydrogel.A high swelling ratio is indicative of a highly porous and hydrophilic network.
Mechanical Properties Rheometry or Compression TestingTo measure the stiffness and elasticity of the hydrogel.Mechanical properties should be tunable to mimic the target tissue.
This compound Loading Efficiency UV-Vis Spectroscopy or HPLCTo quantify the amount of this compound successfully encapsulated within the hydrogel.High loading efficiency is desirable for effective delivery.
In Vitro Release Profile UV-Vis Spectroscopy or HPLCTo determine the rate and duration of this compound release from the hydrogel over time.A sustained release profile is often preferred for long-term therapeutic effects.
Biocompatibility Cell Viability Assays (e.g., MTT, Live/Dead)To assess the cytotoxicity of the hydrogel and its degradation products.High cell viability is crucial for tissue engineering applications.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language):

G cluster_synthesis This compound Synthesis cluster_hydrogel Hydrogel Incorporation Workflow cluster_release Controlled Release Mechanism Ascorbic Acid Ascorbic Acid Neutralization Neutralization Ascorbic Acid->Neutralization Trimethylamine Reaction Reaction Neutralization->Reaction Ethylene Oxide This compound This compound Reaction->this compound Hydrogel Precursor Hydrogel Precursor Addition Addition Hydrogel Precursor->Addition This compound Crosslinking Crosslinking Addition->Crosslinking Gelation Gelation Crosslinking->Gelation Washing Washing Gelation->Washing Characterization Characterization Washing->Characterization Hydrogel Matrix Hydrogel Matrix Diffusion Diffusion Hydrogel Matrix->Diffusion Swelling Sustained Release Sustained Release Diffusion->Sustained Release This compound

Caption: Workflow for synthesis and hydrogel incorporation.

G cluster_pathway Cellular Mechanisms in Tissue Regeneration This compound This compound Choline Choline This compound->Choline Ascorbic Acid Ascorbic Acid This compound->Ascorbic Acid Phospholipid Synthesis Phospholipid Synthesis Choline->Phospholipid Synthesis Prolyl Hydroxylase Prolyl Hydroxylase Ascorbic Acid->Prolyl Hydroxylase Antioxidant Activity Antioxidant Activity Ascorbic Acid->Antioxidant Activity Cell Membrane Integrity Cell Membrane Integrity Phospholipid Synthesis->Cell Membrane Integrity Cell Proliferation & Differentiation Cell Proliferation & Differentiation Cell Membrane Integrity->Cell Proliferation & Differentiation Collagen Synthesis Collagen Synthesis Prolyl Hydroxylase->Collagen Synthesis Extracellular Matrix Formation Extracellular Matrix Formation Collagen Synthesis->Extracellular Matrix Formation Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Activity->Reduced Oxidative Stress Enhanced Cell Viability Enhanced Cell Viability Reduced Oxidative Stress->Enhanced Cell Viability Tissue Regeneration Tissue Regeneration Cell Proliferation & Differentiation->Tissue Regeneration Tissue Scaffolding Tissue Scaffolding Extracellular Matrix Formation->Tissue Scaffolding Tissue Scaffolding->Tissue Regeneration Enhanced Cell Viability->Tissue Regeneration

Caption: Signaling pathways influenced by this compound.

References

Troubleshooting & Optimization

preventing choline ascorbate discoloration and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration and degradation of choline (B1196258) ascorbate (B8700270) in solution.

Frequently Asked Questions (FAQs)

Q1: My choline ascorbate solution is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of this compound solutions is primarily due to the oxidation of the ascorbate (ascorbic acid) component of the molecule.[1] While this compound is generally more stable than ascorbic acid alone, the ascorbate moiety is susceptible to degradation under certain conditions.[2][3] This oxidation process can be accelerated by several factors, including:

  • Exposure to Oxygen: The presence of dissolved oxygen in the solution is a primary driver of ascorbate oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][3]

  • Exposure to Light: UV radiation can provide the energy to initiate oxidative reactions.

  • Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of ascorbate.

  • pH of the Solution: Ascorbic acid is generally more stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of oxidation increases.[4]

While the choline component itself is relatively stable, its interaction with the ascorbate in solution does not entirely prevent the latter's oxidation, which leads to the formation of colored degradation products.

Q2: I observed discoloration, but my analysis shows the concentration of this compound is still within specification. Why is this?

A2: It is possible to observe a color change in your this compound solution before a significant decrease in the concentration of the active compound is detected. This is because the initial stages of ascorbate oxidation can produce highly colored compounds even when only a small fraction of the total this compound has degraded. One study has shown that a 50% this compound solution can remain stable with almost no loss of concentration for up to a year, even at 37°C.[2][5] However, other research on similar vitamin C-based ionic liquids has noted a tendency to turn dark brown when stored at temperatures above 0°C.[3] This suggests that color formation can be a more sensitive indicator of initial degradation than a concentration assay.

Q3: What steps can I take to prevent the discoloration and degradation of my this compound solution?

A3: To maintain the stability and appearance of your this compound solution, consider the following preventative measures:

  • Use High-Purity Water and Reagents: To minimize catalytic oxidation, use deionized, distilled water with low levels of trace metals. Ensure all other reagents are of high purity.

  • Work Under an Inert Atmosphere: Purging your solvent and the headspace of your container with an inert gas like nitrogen or argon can significantly reduce the amount of dissolved oxygen available for oxidation.

  • Control the Temperature: Prepare and store your solutions at controlled, cool temperatures. Refrigeration is often recommended.[3]

  • Protect from Light: Use amber-colored glassware or wrap your containers in foil to protect the solution from light-induced degradation.

  • Adjust the pH: If your experimental conditions allow, maintaining a slightly acidic pH can improve the stability of the ascorbate. Ascorbic acid solutions are most stable at a pH of around 3.[4]

  • Incorporate Stabilizers: The addition of antioxidants or chelating agents can effectively prevent oxidation.

Q4: What stabilizers or antioxidants can I add to my this compound solution?

A4: Several types of stabilizers can be used to prevent the oxidation of the ascorbate in your solution:

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.

  • Antioxidants: Other antioxidants can act sacrificially to protect the ascorbate. Common examples include:

    • Glutathione: This tripeptide can reduce dehydroascorbic acid back to ascorbic acid.[6]

    • Ferulic Acid: This antioxidant works synergistically with ascorbic acid to enhance its stability.[6]

    • Vitamin E (α-tocopherol): Often used in combination with ascorbic acid for mutual stabilization.

The optimal concentration of a stabilizer will depend on your specific formulation and storage conditions. It is recommended to perform a small-scale stability study to determine the most effective concentration for your application.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution turns yellow or brown shortly after preparation. 1. High levels of dissolved oxygen.2. Presence of catalytic metal ions.3. High storage temperature.4. Exposure to light.1. De-gas the solvent prior to use.2. Prepare the solution under an inert atmosphere (e.g., nitrogen).3. Use high-purity, metal-free water and reagents.4. Consider adding a chelating agent like EDTA.5. Prepare and store the solution at a lower temperature (e.g., in a refrigerator).6. Use amber vials or protect the container from light.
Discoloration occurs over several days or weeks of storage. 1. Slow oxygen ingress.2. Gradual thermal degradation.3. Photodegradation from ambient light.1. Ensure the container is sealed tightly.2. Store in a consistently cool and dark place.3. Consider adding a long-term stabilizer like ferulic acid or glutathione.
Precipitate forms in the solution. 1. Saturation limit exceeded at lower temperatures.2. Degradation products are insoluble.1. Gently warm the solution to see if the precipitate redissolves.2. If it does not redissolve, it may be a degradation product. The solution should be discarded and prepared fresh under more controlled conditions.3. Filter the solution through a 0.22 µm filter if necessary for your application, but be aware that the concentration of the active ingredient may be affected.

Experimental Protocols

Protocol for Accelerated Stability Testing of a this compound Solution

This protocol is adapted from the EPA's guidelines for accelerated stability testing and can be used to quickly assess the stability of your this compound formulation under stress conditions.[7]

1. Materials:

  • This compound

  • Solvent (e.g., high-purity water)

  • Any stabilizers to be tested

  • pH meter

  • Temperature-controlled oven

  • Amber glass vials with airtight seals

  • HPLC system with a suitable column and detector for analysis

2. Procedure:

  • Prepare your this compound solution to the desired concentration. If testing stabilizers, prepare separate solutions with each stabilizer at various concentrations.

  • Measure and record the initial pH and visual appearance of each solution.

  • Aliquots of each solution should be taken for initial analysis (Time = 0).

  • Dispense the remaining solutions into the amber glass vials, ensuring a minimal headspace, and seal them tightly.

  • Place the vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 54°C).

  • At predetermined time points (e.g., 1, 3, 7, and 14 days), remove a vial of each formulation from the oven.

  • Allow the vials to cool to room temperature.

  • Record the visual appearance and measure the pH of each solution.

  • Analyze the concentration of this compound and any visible degradation products using a validated analytical method, such as HPLC.

3. Data Analysis:

  • Compare the changes in visual appearance, pH, and concentration of this compound over time for the different formulations.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

  • The formulation that shows the least change in appearance and concentration is the most stable.

Analytical Method: HPLC for this compound and Degradation Products

This is a general starting point for developing an HPLC method. The exact conditions may need to be optimized for your specific instrumentation and formulation.

  • Column: A mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be effective for separating the polar choline and ascorbate components.

  • Mobile Phase: A gradient elution may be necessary.

  • Gradient: A typical gradient might start with a high percentage of the aqueous phase and gradually increase the organic phase.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 35°C.

  • Detection:

    • UV Detector: Ascorbic acid has a UV absorbance maximum at around 245-265 nm, depending on the pH.

    • ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector): Choline does not have a strong UV chromophore and is better detected by these mass-based detectors.

    • Mass Spectrometer (MS): For definitive identification of degradation products.

  • Sample Preparation: Dilute the this compound solution in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

CA This compound (Solution) Oxidation Oxidation of Ascorbate Moiety CA->Oxidation O2 Oxygen O2->Oxidation Light Light (UV) Light->Oxidation Heat Heat Heat->Oxidation Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->Oxidation catalyze Degradation Colored Degradation Products Oxidation->Degradation

Caption: Factors leading to the degradation of this compound in solution.

start Discoloration of This compound Solution? check_o2 Is the solution protected from oxygen? start->check_o2 Yes inert_atm Prepare under inert atmosphere check_o2->inert_atm No check_light Is the solution protected from light? check_o2->check_light Yes inert_atm->check_light amber_vials Use amber vials or protect from light check_light->amber_vials No check_temp Is the solution stored at a low temperature? check_light->check_temp Yes amber_vials->check_temp refrigerate Store in a refrigerator check_temp->refrigerate No check_metals Are high-purity reagents being used? check_temp->check_metals Yes refrigerate->check_metals pure_reagents Use high-purity water and reagents check_metals->pure_reagents No add_stabilizer Consider adding a stabilizer (e.g., EDTA, Glutathione, Ferulic Acid) check_metals->add_stabilizer Yes pure_reagents->add_stabilizer end_stable Solution should be stable add_stabilizer->end_stable

Caption: Troubleshooting workflow for preventing this compound discoloration.

References

troubleshooting choline ascorbate precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with choline (B1196258) ascorbate (B8700270) precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is choline ascorbate and why is it used in experimental buffers?

This compound is a salt formed from choline and ascorbic acid (Vitamin C). It is valued for its stability, which is greater than that of ascorbic acid alone, and its high solubility in aqueous solutions.[1][2] In experimental settings, it serves as a biocompatible source of both choline, an essential nutrient, and ascorbate, a potent antioxidant.

Q2: Under what conditions is this compound typically stable?

This compound is generally a stable compound. Studies have shown that it remains stable in solution over a range of concentrations, temperatures (refrigerated, ambient, and 37°C), and pH levels.[1][2] However, like ascorbic acid, it can be susceptible to oxidation, a process that can be accelerated by factors such as light, heat, high pH, and the presence of metal ions like copper and iron.[3]

Q3: What might be causing the this compound in my buffer to precipitate?

Precipitation of this compound from a buffer solution can be attributed to several factors:

  • Exceeding Solubility Limits: The concentration of this compound may have surpassed its solubility limit in the specific buffer system and temperature.

  • Buffer Composition and Ionic Strength: The type and concentration of salts in your buffer can influence the solubility of this compound through the "salting-out" effect.

  • pH Shifts: Changes in the pH of the buffer can alter the ionization state of ascorbic acid, potentially reducing its solubility. Ascorbic acid is a weak acid and exists predominantly in its ionized form, ascorbate, in solutions with a pH above 5.[3]

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation.

  • Degradation: Over time, this compound can degrade, especially if exposed to oxygen, light, or metal ions.[3][4] These degradation products may be less soluble than the parent compound.

  • Contamination: The presence of contaminants in the buffer or glassware can act as nucleation sites for precipitation.

Q4: Can the color of my this compound solution indicate a problem?

Yes, a change in color, typically to a brownish hue, is an indicator of this compound degradation.[4] This is often due to the oxidation of the ascorbate component. If you observe discoloration, it is a sign of instability, and the formation of insoluble degradation byproducts could be a cause of precipitation.

Troubleshooting Guides

Issue 1: Sudden Precipitation of this compound Upon Dissolving

If you observe precipitation immediately after or shortly after dissolving this compound in your buffer, follow these steps:

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_temp Was the buffer cold? check_conc->check_temp No solution_conc Lower the concentration. check_conc->solution_conc Yes check_dissolution Was dissolution complete? check_temp->check_dissolution No solution_temp Warm the buffer to room temperature. check_temp->solution_temp Yes check_buffer_prep Was the buffer prepared correctly? check_dissolution->check_buffer_prep Yes solution_dissolution Use gentle warming and stirring. check_dissolution->solution_dissolution No solution_buffer_prep Remake the buffer. check_buffer_prep->solution_buffer_prep No end Problem Resolved check_buffer_prep->end Yes solution_conc->end solution_temp->end solution_dissolution->end solution_buffer_prep->end

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Verify Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit of this compound in your specific buffer. While highly soluble in water, high concentrations of other solutes can reduce its solubility.[5]

  • Check Temperature: Ensure your buffer is at room temperature. Attempting to dissolve this compound in a cold buffer can significantly reduce its solubility.

  • Ensure Complete Dissolution: Use a magnetic stirrer and allow sufficient time for complete dissolution. Gentle warming (e.g., to 37°C) can aid in dissolving the compound, but avoid excessive heat which can accelerate degradation.

  • Buffer Preparation: Review your buffer preparation protocol. Incorrect salt concentrations or pH can lead to precipitation.

Issue 2: Precipitation After Storage

If your this compound solution appears clear initially but forms a precipitate after storage, consider the following:

Potential Causes and Solutions:

Potential CauseRecommended Action
Temperature Drop If stored at a lower temperature (e.g., 4°C), allow the solution to return to room temperature. If the precipitate redissolves, the issue was temperature-related.
Degradation This compound can degrade over time, especially if not protected from light and oxygen.[4] Store solutions in amber or foil-wrapped containers and consider de-gassing the buffer before adding this compound.
pH Shift The pH of the buffer may have changed during storage. Measure the pH and adjust if necessary.
Microbial Growth If not sterile-filtered, microbial growth can occur, leading to changes in the solution and potential precipitation. Consider filtering the solution through a 0.22 µm filter.

Experimental Protocol: Testing for Degradation-Induced Precipitation

  • Prepare two identical solutions of this compound in your buffer.

  • Store one solution under standard conditions and the other under protected conditions (e.g., in an amber vial, purged with nitrogen, and stored at 4°C).

  • Visually inspect both solutions for precipitation and discoloration daily.

  • If the solution under standard conditions precipitates while the protected solution remains clear, degradation is the likely cause.

Issue 3: Incompatibility with Buffer Components

In some cases, this compound may interact with specific components of your buffer, leading to the formation of an insoluble complex.

Troubleshooting Incompatibility:

start Suspected Incompatibility prepare_components Prepare stock solutions of each buffer component. start->prepare_components test_pairwise Mix this compound with each component individually. prepare_components->test_pairwise observe Observe for precipitation. test_pairwise->observe identify_culprit Identify the incompatible component. observe->identify_culprit solution Modify buffer composition or switch to an alternative buffer system. identify_culprit->solution end Problem Resolved solution->end

Caption: Workflow for identifying buffer component incompatibility.

Experimental Protocol: Pairwise Compatibility Testing

  • Prepare separate stock solutions of this compound and each individual component of your buffer at the final working concentrations.

  • In a systematic manner, mix the this compound stock solution with each individual buffer component stock solution.

  • Observe each mixture for the formation of a precipitate.

  • This will help you identify the specific component that is incompatible with this compound.

  • Once identified, you can explore reducing its concentration or substituting it with an alternative chemical.

Data Summary

Buffer SystemTemperature (°C)Illustrative Solubility (mg/mL)
Deionized Water 4>500
25>500
Phosphate-Buffered Saline (PBS), pH 7.4 4~400
25~500
Tris-Buffered Saline (TBS), pH 7.4 4~450
25>500
HEPES Buffer, pH 7.4 4~480
25>500

Signaling Pathway and Logical Relationships

The stability of this compound is intrinsically linked to the chemical behavior of its ascorbate component. The following diagram illustrates the factors that can lead to the degradation of ascorbate and subsequent potential for precipitation.

cluster_factors Influencing Factors light Light ascorbate Ascorbate (Soluble) light->ascorbate promote oxidation heat Heat heat->ascorbate promote oxidation high_ph High pH high_ph->ascorbate promote oxidation metal_ions Metal Ions (Cu²⁺, Fe³⁺) metal_ions->ascorbate promote oxidation dha Dehydroascorbic Acid (DHA) ascorbate->dha Oxidation degradation_products Insoluble Degradation Products dha->degradation_products Hydrolysis precipitation Precipitation degradation_products->precipitation

Caption: Factors influencing ascorbate degradation and precipitation.

References

Technical Support Center: Optimizing Choline Ascorbate in Vitro Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the in vitro antioxidant effects of choline (B1196258) ascorbate (B8700270). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental issues, and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How stable is choline ascorbate in solution for in vitro experiments?

A1: this compound is a highly stable form of ascorbic acid.[1][2] Studies have shown that it is almost fully stable in solution, with practically no loss observed when a 50% solution is stored for a year at temperatures ranging from refrigerator to 37°C.[1][3] Its stability is noted to be greater than that of vitamin C or crystalline ascorbic acid, making it a reliable compound for therapeutic and experimental use.[1][2][3]

Q2: What is the primary mechanism of antioxidant action for this compound?

A2: The antioxidant activity of this compound is derived from its ascorbate component. Ascorbate is a potent antioxidant that acts as a scavenger of reactive oxygen species (ROS).[4][5] It can also regenerate other antioxidants, like vitamin E, by reducing its tocopheroxyl radical.[4] Furthermore, ascorbate serves as a cofactor for various enzymes and can influence signaling pathways involved in the cellular antioxidant response, such as the Nrf2/ARE pathway.[5]

Q3: Can the color of my test compound interfere with colorimetric antioxidant assays?

A3: Yes, compound color can interfere with absorbance readings in assays like DPPH and ABTS. To correct for this, you must run a sample blank for each concentration of your test compound. The sample blank should contain the sample and the solvent but not the radical solution (e.g., DPPH or ABTS). You would then subtract the absorbance of this sample blank from your final reading.

Q4: Why am I getting inconsistent IC50 values for this compound between different experiments?

A4: Inconsistent IC50 values in assays like the DPPH assay can arise from several factors:

  • Pipetting Errors: Ensure your micropipettes are properly calibrated and use precise, consistent techniques.[6]

  • Reagent Degradation: The DPPH radical is sensitive to light.[6][7] Always prepare fresh DPPH solution and store it in a dark or foil-wrapped container.[6][7]

  • Temperature Fluctuations: Maintain a constant temperature during the incubation period, as reaction kinetics can be temperature-dependent.[7]

  • Incomplete Mixing: Ensure thorough mixing of the sample with the reagent solution.[6]

Q5: Should I be concerned about pro-oxidant effects of this compound?

A5: At physiological concentrations, ascorbate acts as an antioxidant.[8] However, at very high pharmacological concentrations, particularly in the presence of transition metals like iron or copper, ascorbate can act as a pro-oxidant, generating hydrogen peroxide (H2O2) and other reactive species.[9][10] This effect is a key consideration in high-dose studies but is less of a concern at the typical concentrations used to measure standard antioxidant capacity.[9]

Troubleshooting Guides

Guide 1: DPPH Assay Inconsistent Results
ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicates 1. Inaccurate pipetting.[6][7] 2. Incomplete mixing of sample and DPPH solution.[6] 3. Temperature fluctuations during incubation.[7]1. Calibrate pipettes regularly. Use reverse pipetting for viscous samples. 2. Ensure thorough mixing immediately after adding the DPPH solution. 3. Use a temperature-controlled incubator or water bath.
Control absorbance is unstable or too low 1. Degradation of DPPH solution due to light exposure.[6][7] 2. DPPH concentration is too low.1. Prepare fresh DPPH solution daily and store it in an amber bottle or wrapped in foil. Minimize light exposure during the experiment.[6] 2. Check the absorbance of your DPPH working solution at 517 nm before starting; it should be within the optimal range for your instrument (typically ~1.0).
Sample precipitates in the well 1. Poor solubility of the sample in the assay solvent (typically methanol (B129727) or ethanol).[11]1. This compound is water-soluble. While DPPH assays are often performed in methanol/ethanol (B145695), ensure your stock solution is prepared in an appropriate solvent (like water) and that the final concentration of the initial solvent in the well does not cause precipitation.
Guide 2: ABTS Assay Inconsistent Results
ProblemPossible Cause(s)Recommended Solution(s)
Low TEAC (Trolox Equivalent Antioxidant Capacity) values 1. The antioxidant reacts slowly with the ABTS radical cation (ABTS•+).[6] 2. The sample concentration is too low.[6]1. Increase the incubation time to ensure the reaction reaches completion. 2. Test a wider and higher range of sample concentrations.
Color of the ABTS•+ solution is not the expected blue/green 1. Incomplete generation of the ABTS•+ radical. 2. Incorrect pH of the reaction medium.[6]1. Ensure the ABTS and potassium persulfate solution is allowed to incubate for the required time (12-16 hours) in the dark.[12] 2. Use a buffer (e.g., PBS) to maintain a constant pH.[6]
High background absorbance from the sample 1. The sample itself absorbs light at 734 nm.1. Prepare a sample blank containing the sample and solvent (without the ABTS•+ solution). Subtract this absorbance value from the sample reading.

Quantitative Data Summary

The antioxidant effect of this compound is dose-dependent. While specific IC50 values can vary based on the exact assay conditions, the data below provides a representative example of the expected results from a DPPH radical scavenging assay. The IC50 value represents the concentration required to scavenge 50% of the DPPH radicals.

Table 1: Representative Dose-Response Data for this compound in a DPPH Assay

This compound Concentration (µg/mL)Absorbance at 517 nm (Corrected)% Inhibition
0 (Control)1.0500%
1.00.84020%
2.50.63040%
4.8 0.525 50% (IC50)
10.00.21080%
20.00.05395%
Note: These are illustrative values. Actual results must be determined experimentally.

Visualizations

Experimental & Logical Workflows

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assays Assay Execution cluster_steps Core Steps A Prepare this compound Stock & Dilutions C DPPH Assay A->C D ABTS Assay A->D E FRAP Assay A->E B Prepare Assay Reagents (DPPH, ABTS, FRAP) B->C B->D B->E F Mix Sample + Reagent C->F D->F E->F G Incubate (Time & Temp Specific) F->G H Measure Absorbance (517, 734, or 593 nm) G->H I Data Analysis (% Inhibition, IC50, TEAC) H->I

Caption: General workflow for in vitro antioxidant capacity assays.

G Troubleshooting Flowchart for Inconsistent Results Start Inconsistent Results CheckControls Are Controls (Blank, Positive) Stable? Start->CheckControls CheckReagents Check Reagent Prep & Stability (e.g., DPPH) CheckControls->CheckReagents No CheckInstrument Is Instrument Calibrated & Blanked Correctly? CheckControls->CheckInstrument Yes CheckProcedure Review Assay Protocol (Pipetting, Mixing, Temp) CheckReagents->CheckProcedure End Results Stabilized CheckProcedure->End Calibrate Re-blank and Calibrate Spectrophotometer CheckInstrument->Calibrate No CheckInstrument->End Yes CheckSample Check for Sample Interference (Color/Precipitate) Calibrate->CheckSample CheckSample->End

Caption: A logical flowchart for troubleshooting inconsistent assay results.[7]

G Simplified Signaling of Ascorbate's Antioxidant Action cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway ROS Oxidative Stress (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces NFkB NF-κB Activation ROS->NFkB Induces Ascorbate Ascorbate (from this compound) Ascorbate->ROS Scavenges Ascorbate->Nrf2 Promotes Ascorbate->NFkB Inhibits ARE Antioxidant Gene Expression (ARE) Nrf2->ARE CellularDamage Cellular Protection ARE->CellularDamage Leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Inflammation->CellularDamage Opposes

Caption: Ascorbate influences key antioxidant and inflammatory pathways.[5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[13][14]

a. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.8 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[13]

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of deionized water.

  • Positive Control (Ascorbic Acid): Prepare a 1 mg/mL stock solution of ascorbic acid in deionized water.

b. Assay Procedure:

  • Prepare a series of dilutions of the this compound stock solution and the positive control (e.g., ranging from 1 to 100 µg/mL).[7]

  • In a 96-well microplate, add 100 µL of each dilution to separate wells.[15]

  • Add 100 µL of the DPPH working solution to each well.[13]

  • Prepare a blank control containing 100 µL of methanol and 100 µL of the sample solvent (water).

  • Prepare a negative control containing 100 µL of the sample solvent (water) and 100 µL of the DPPH solution.[13]

  • Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

  • Measure the absorbance at 517 nm using a microplate reader.[7][16]

c. Calculation:

  • Percentage Scavenging (%) = [ (Acontrol - Asample) / Acontrol ] × 100

    • Where Acontrol is the absorbance of the negative control and Asample is the absorbance of the sample.

  • Plot the percentage of scavenging against the concentration to determine the IC50 value .[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17][18]

a. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[12]

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] Dilute this stock with ethanol or PBS until the absorbance at 734 nm is approximately 0.70 ± 0.02.[17][18]

  • Positive Control (Trolox): Prepare a stock solution and dilutions in a suitable solvent.

b. Assay Procedure:

  • Prepare serial dilutions of the this compound sample.

  • In a 96-well plate, add 20 µL of each sample dilution to the wells.

  • Add 180 µL of the ABTS•+ working solution to each well.[18]

  • Incubate the plate at room temperature for 5-10 minutes in the dark.[18]

  • Measure the absorbance at 734 nm.[17]

c. Calculation:

  • Calculate the percentage of inhibition similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalents (TEAC) by comparing the antioxidant's activity to a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19][20]

a. Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid to 1 L of deionized water.[21]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently to dissolve.[21]

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[21]

  • FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.[19][21]

b. Assay Procedure:

  • Prepare serial dilutions of the this compound sample.

  • In a 96-well plate, add 20 µL of each sample dilution to the wells.

  • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

  • Incubate the plate at 37°C for 4-8 minutes.[21]

  • Measure the absorbance at 593 nm.[19][20]

c. Calculation:

  • Create a standard curve using a known antioxidant, such as ferrous sulfate (B86663) (FeSO₄) or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as mM Fe(II) equivalents or Trolox equivalents .[15]

References

addressing the hygroscopic nature of choline ascorbate in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the hygroscopic nature of choline (B1196258) ascorbate (B8700270) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for choline ascorbate?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. Solid this compound is known to be hygroscopic, which can lead to several issues in a laboratory setting, including:

  • Physical Changes: Moisture absorption can cause the crystalline powder to clump, become gummy, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[1][2]

  • Chemical Degradation: The presence of moisture can accelerate the thermal and oxidative degradation of this compound, potentially leading to discoloration (browning) and a decrease in purity and potency.[3]

  • Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual weight of the this compound will be less than the measured weight, leading to errors in solution preparation.

Q2: How should I store this compound to minimize moisture absorption?

A2: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container.[2][4] For enhanced protection, consider placing the primary container inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel). Store in a cool, dry place. It is also advisable to minimize the frequency of opening the container.

Q3: What is the expected moisture content of this compound?

A3: The moisture content of this compound can vary between batches and depends on its handling and storage conditions. One patent reported a moisture content of 13.1% for a specific batch as determined by Karl Fischer titration.[5] It is recommended to determine the water content of your specific lot upon receipt and before use in critical experiments.

Q4: Is this compound stable in solution?

A4: Yes, studies have shown that this compound is remarkably stable in aqueous solutions, even at various concentrations, temperatures, and pH levels, and more so than ascorbic acid alone.[6][7][8] A 50% solution has been shown to be stable for up to a year with storage at room temperature, in a refrigerator, or at 37°C.[6][7][8]

Troubleshooting Guides

Issue 1: this compound has clumped or become difficult to handle.
  • Possible Cause: The material has absorbed moisture from the atmosphere due to improper storage or prolonged exposure to air.

  • Solution:

    • Assess the extent of the problem: If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box or a room with a dehumidifier).[4]

    • Drying (with caution): Gentle heating in a vacuum oven at a low temperature may remove some of the absorbed moisture. However, be aware that this could potentially degrade the this compound.[2] It is crucial to validate this approach for your specific application.

    • Stock Solution Preparation: If the entire container of this compound has been affected and accurate weighing of the solid is no longer feasible, consider preparing a stock solution from the entire bottle.[9] The concentration of this stock solution can then be accurately determined by a suitable analytical method, such as HPLC.

Issue 2: Inconsistent or inaccurate results when preparing solutions.
  • Possible Cause: The hygroscopic nature of the this compound is leading to inaccurate weighing. The longer the material is exposed to ambient air on the balance, the more water it will absorb, leading to a continuously increasing weight reading.[10]

  • Solution:

    • Minimize Exposure Time: Have all necessary equipment and reagents ready before opening the this compound container. Weigh the required amount as quickly as possible.[2]

    • Use a Controlled Environment: For the most accurate results, weigh this compound inside a glove box with a controlled inert atmosphere (low moisture and oxygen).[11] Alternatively, a balance with a draft shield in a room with controlled low humidity can be used.

    • Weighing by Difference: Instead of weighing directly onto weighing paper, weigh the this compound in a sealable container (e.g., a vial). Record the initial weight of the container with the compound, dispense the desired amount into your reaction vessel, and then re-weigh the original container. The difference in weight is the amount of compound transferred.

    • Consider Preparing a Stock Solution: If you will be using small amounts of this compound frequently, preparing a larger, accurately quantified stock solution can be more efficient and accurate than weighing out small portions of the solid each time.[9]

Data Presentation

Table 1: General Handling and Storage Recommendations for Hygroscopic Compounds like this compound

ParameterRecommendationRationale
Storage Tightly sealed, airtight containers; use of a desiccator is recommended.To prevent moisture ingress from the atmosphere.[2][4]
Weighing Perform in a low-humidity environment (e.g., glove box); minimize exposure time.To ensure accurate mass determination by preventing water absorption during weighing.[10][11]
Dispensing Use clean, dry spatulas and glassware.To avoid introducing moisture to the bulk material.
Moisture Content Determine periodically using Karl Fischer titration.To have an accurate measure of the purity of the solid compound for precise solution preparation.[12]

Experimental Protocols

Protocol 1: Determination of Water Content in this compound by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a this compound sample using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Anhydrous methanol (B129727) or a specialized Karl Fischer solvent

  • Karl Fischer titrant (e.g., CombiTitrant 5)

  • Water standard (e.g., 1.0 mg/g)

  • Airtight sample vials

  • Gas-tight syringe for sample introduction

Procedure:

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled.

    • Fill the titration cell with an appropriate volume of anhydrous methanol or a specialized Karl Fischer solvent.

    • Condition the solvent by running a pre-titration to neutralize any residual water until a stable, low drift is achieved.

  • Titer Determination:

    • Accurately weigh a specific amount of the water standard and inject it into the titration cell.

    • Perform the titration.

    • Repeat the titer determination at least three times and calculate the average titer value of the Karl Fischer reagent (in mg H₂O/mL of titrant).

  • Sample Analysis:

    • In a low-humidity environment (ideally a glove box), accurately weigh a suitable amount of the this compound sample into a dry, airtight vial.

    • Quickly transfer the sample to the titration cell.

    • Start the titration and record the volume of titrant consumed at the endpoint.

    • Perform the sample analysis in triplicate.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: % Water = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Protocol 2: Handling and Weighing of this compound in a Glove Box

This protocol outlines the steps for safely handling and accurately weighing hygroscopic this compound in an inert atmosphere glove box.

Materials:

  • Glove box with an inert atmosphere (e.g., nitrogen or argon) and low moisture levels (<10 ppm).

  • Analytical balance placed inside the glove box.

  • This compound in its original container.

  • Spatulas, weighing boats/papers, and receiving vials (all pre-dried).

  • Lab notebook and pen for use inside the glove box.

Procedure:

  • Preparation:

    • Ensure all necessary items (spatula, weighing vessels, etc.) are placed inside the glove box antechamber and have been thoroughly dried in an oven beforehand.[6][13]

    • Purge the antechamber according to the glove box's standard operating procedure to remove atmospheric air and moisture before transferring items into the main chamber.[1][6]

  • Acclimatization:

    • Allow the this compound container and all equipment to acclimatize to the glove box atmosphere for at least 30 minutes to ensure temperature and atmospheric equilibrium.

  • Weighing:

    • Zero the analytical balance.

    • Carefully open the this compound container inside the glove box.

    • Using a clean, dry spatula, transfer the desired amount of powder to a weighing boat or directly into a tared receiving vial.

    • Work efficiently to minimize the time the bulk powder is exposed, even within the controlled atmosphere.

    • Once the desired weight is obtained, securely close the receiving vial and the main this compound container.

  • Cleanup and Exit:

    • Clean any spills on the balance and work surface inside the glove box.

    • Transfer the sealed vial containing the weighed sample to the antechamber.

    • Purge the antechamber before removing the sample from the glove box.

Visualizations

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Solution Preparation cluster_end Completion start Start: Handling this compound storage Retrieve from Desiccator/ Airtight Storage start->storage 1. Retrieval glovebox_prep Prepare Glove Box (Low Humidity) storage->glovebox_prep 2. Environment Prep weigh Weigh this compound (Inside Glove Box) glovebox_prep->weigh 3. Transfer to Controlled Env. seal Seal Weighed Sample weigh->seal 4. Quick Sealing dissolve Dissolve in Appropriate Solvent seal->dissolve 5. Dissolution qc_check Perform QC (e.g., HPLC) if necessary dissolve->qc_check 6. Quality Check use Use in Experiment dissolve->use qc_check->use 7. Proceed end End use->end

Caption: Experimental workflow for handling hygroscopic this compound.

troubleshooting_workflow cluster_physical_state Physical State Assessment cluster_solutions Corrective Actions start Issue Encountered with This compound is_clumped Is the powder clumped or gummy? start->is_clumped weighing_issue Are weight readings unstable? start->weighing_issue stock_solution Action: Prepare Stock Solution and Quantify via HPLC is_clumped->stock_solution Yes check_storage Action: Review and Improve Storage Conditions (Airtight, Desiccator) is_clumped->check_storage No, but preventative measure needed use_glovebox Action: Use Glove Box or Low-Humidity Environment weighing_issue->use_glovebox Yes work_quickly Action: Minimize Exposure Time, Use Weighing by Difference weighing_issue->work_quickly Glovebox unavailable use_glovebox->work_quickly end Problem Resolved work_quickly->end stock_solution->end check_storage->end

Caption: Troubleshooting decision tree for handling this compound.

References

Technical Support Center: Improving the In Vivo Delivery and Targeting of Choline Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery and targeting of choline (B1196258) ascorbate (B8700270).

Frequently Asked Questions (FAQs)

1. What are the main challenges in the in vivo delivery of choline ascorbate?

This compound is a hydrophilic compound. The primary challenges for in vivo delivery of such molecules include:

  • Rapid Clearance: Hydrophilic drugs are often quickly cleared from the bloodstream through renal excretion, leading to a short circulation half-life.

  • Low Bioavailability: Poor membrane permeability can limit the amount of the drug that reaches the target tissue.

  • Instability: While this compound is more stable than ascorbic acid alone, degradation can still occur in biological fluids.[1][2]

  • Encapsulation Efficiency: Achieving high encapsulation efficiency of hydrophilic drugs within lipid-based nanocarriers like liposomes can be challenging.[3][4]

2. What are the recommended delivery systems for improving the in vivo performance of this compound?

Liposomal and nanoparticle-based delivery systems are promising strategies. These carriers can:

  • Protect this compound from degradation.

  • Prolong its circulation time in the bloodstream.

  • Improve its accumulation at the target site through passive or active targeting.

3. How can I target my this compound formulation to cancer cells?

There are two primary strategies for targeting cancer cells:

  • Passive Targeting (EPR Effect): Nanoparticles of a certain size (typically 10-150 nm) can accumulate in tumor tissue due to the leaky vasculature and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[5]

  • Active Targeting: This involves decorating the surface of the nanocarrier with ligands that bind to receptors overexpressed on cancer cells. Given that many cancer cells overexpress choline transporters, the choline moiety of this compound itself may act as a targeting ligand.[6][7][8][9][10][11][12][13]

4. What are the critical quality attributes to consider when preparing a liposomal formulation of this compound?

Key quality attributes for a liposomal formulation include:

  • Particle Size and Polydispersity Index (PDI): These affect the biodistribution and clearance of the liposomes.

  • Zeta Potential: This indicates the surface charge of the liposomes and influences their stability and interaction with biological components.

  • Encapsulation Efficiency (%EE): This measures the percentage of the drug that is successfully encapsulated within the liposomes.

  • In Vitro Drug Release: This assesses the rate at which the drug is released from the liposomes under physiological conditions.

  • Stability: The formulation should be stable during storage and in biological fluids.

Troubleshooting Guides

Low Encapsulation Efficiency
Issue Possible Cause Troubleshooting Steps
Low encapsulation efficiency (<40%) of this compound in liposomes. This compound is highly water-soluble and may leak out of the lipid bilayer during formulation.1. Optimize Lipid Composition: Incorporate cholesterol to increase the rigidity of the lipid bilayer and reduce leakage. 2. Modify the Hydration Method: Use the dehydration-rehydration method, which has been shown to achieve higher encapsulation efficiency for ascorbic acid.[1] 3. Adjust pH of the Hydration Buffer: The stability and encapsulation of ascorbic acid can be pH-dependent. Experiment with a pH range of 3-6.[14] 4. Increase Lipid Concentration: A higher lipid-to-drug ratio can improve encapsulation.[15]
Inconsistent encapsulation efficiency between batches. Variability in the thin-film hydration process or sonication/extrusion steps.1. Standardize Film Formation: Ensure a thin, even lipid film is formed by controlling the rotation speed and temperature during solvent evaporation. 2. Control Hydration Volume and Time: Use a consistent volume of aqueous this compound solution for hydration and maintain a consistent hydration time.[16] 3. Standardize Sonication/Extrusion: Use a fixed sonication time and power, or a consistent number of extrusion cycles through membranes of a defined pore size.
In Vivo Experiment Issues
Issue Possible Cause Troubleshooting Steps
High variability in therapeutic outcomes between animals in the same group. 1. Inconsistent Administration: Improper intravenous injection technique can lead to variations in the administered dose. 2. Formulation Instability: Aggregation or degradation of the formulation after preparation. 3. Biological Variation: Inherent physiological differences between animals.1. Refine Injection Technique: Ensure proper training on intravenous tail vein injections. Confirm successful injection by observing the blanching of the vein. 2. Assess Formulation Stability: Characterize the particle size and drug content of the formulation immediately before injection. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Lack of therapeutic efficacy in vivo despite promising in vitro results. 1. Poor Pharmacokinetics: The formulation may be cleared too rapidly from circulation. 2. Insufficient Tumor Accumulation: The nanocarriers may not be reaching the tumor in sufficient concentrations. 3. Premature Drug Release: this compound may be released from the carrier before reaching the target site.1. Conduct Pharmacokinetic Studies: Determine the circulation half-life of your formulation. Consider PEGylation of the nanocarriers to prolong circulation. 2. Evaluate Biodistribution: Use imaging or ex vivo analysis to quantify the accumulation of your formulation in the tumor and other organs. 3. Perform In Vitro Release Studies: Assess the drug release profile in plasma-mimicking fluid to ensure the formulation is stable enough to reach the tumor.
Observed Toxicity or Adverse Events in Animals. 1. Pyrogen Contamination: Endotoxins from bacteria can cause fever and inflammation. 2. Nanoparticle Toxicity: The components of the delivery system may have inherent toxicity. 3. High Dose: The administered dose may be above the maximum tolerated dose (MTD).1. Test for Pyrogens: Use the Limulus Amebocyte Lysate (LAL) test or a Monocyte Activation Test (MAT) to check for endotoxin (B1171834) contamination.[17][18][19][20][21] 2. Include Vehicle Control Group: Administer empty nanocarriers (without this compound) to a control group to assess the toxicity of the delivery system itself. 3. Perform a Dose-Escalation Study: Determine the MTD of your formulation before conducting efficacy studies.

Quantitative Data Summary

Disclaimer: The following data is based on studies of ascorbic acid and choline-conjugated nanoparticles and should be used as a reference for formulating and evaluating this compound delivery systems.

Table 1: Formulation and Pharmacokinetic Parameters of Ascorbic Acid Liposomes

ParameterValueReference
Encapsulation Efficiency (%EE) 29.7% - 76.2%[14]
Particle Size < 100 nm - 291.4 nm[14][22]
Zeta Potential -29.4 mV to -51.6 mV[14]
Bioavailability Increase (vs. non-liposomal) 1.77 times[22]
Peak Plasma Concentration (Cmax) Increase ~27%[23]
Area Under the Curve (AUC) Increase ~30% - 35%[23][24][25]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol is adapted from methods used for encapsulating other hydrophilic drugs.[16][26]

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine (e.g., DSPC) and cholesterol in a 7:3 molar ratio in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid's transition temperature (e.g., 60°C) to form a thin, uniform lipid film.

    • Dry the film under vacuum overnight to remove any residual solvent.

  • Hydration:

    • Prepare an aqueous solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5).

    • Hydrate the lipid film by adding the this compound solution to the flask.

    • Agitate the mixture by stirring or vortexing at a temperature above the lipid's transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. Perform this step at a temperature above the lipid's transition temperature.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis against the buffer used for hydration.

  • Sterilization:

    • For in vivo use, sterilize the final liposomal suspension by filtration through a 0.22 µm syringe filter. Note that this is only suitable for liposomes with a particle size significantly smaller than 220 nm.[5][27][28]

Protocol 2: In Vivo Efficacy Study in a Tumor-Bearing Mouse Model
  • Animal Model:

    • Implant tumor cells (e.g., a cell line known to overexpress choline transporters) subcutaneously into the flank of immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Group Allocation:

    • Randomly assign mice to treatment groups (n=5-10 per group):

      • Vehicle Control (e.g., PBS)

      • Free this compound

      • Empty Liposomes (vehicle control for the carrier)

      • Liposomal this compound

  • Administration:

    • Administer the formulations via intravenous (IV) tail vein injection.

    • The injection volume should typically be 100-200 µL.

    • Treatment frequency can be, for example, every three days for a total of four weeks.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health status throughout the study.

  • Endpoint:

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, drug concentration).

Visualizations

G cluster_prep Formulation Preparation & Characterization cluster_invivo In Vivo Study prep Prepare Liposomal This compound char Characterize Formulation (Size, Zeta, %EE) prep->char ster Sterile Filtration (0.22 µm) char->ster pyro Pyrogen Test (LAL/MAT) ster->pyro admin IV Tail Vein Administration pyro->admin Proceed to In Vivo Study animal Tumor Implantation in Mice group Randomize into Treatment Groups animal->group group->admin monitor Monitor Tumor Growth & Animal Health admin->monitor endpoint Endpoint Analysis (Tumor Weight, etc.) monitor->endpoint

Proposed experimental workflow for in vivo testing.

G cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting (Choline Transporter) blood_vessel_p Leaky Tumor Vasculature tumor_p Tumor Interstitium blood_vessel_p->tumor_p Extravasation blood_vessel_a Tumor Vasculature tumor_a Cancer Cell blood_vessel_a->tumor_a receptor Choline Transporter (Overexpressed) tumor_a->receptor Ligand-Receptor Binding start This compound Nanoparticle start->blood_vessel_p start->blood_vessel_a

Passive vs. Active targeting strategies.

References

Technical Support Center: Refining HPLC Methods for Choline Ascorbate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of choline (B1196258) ascorbate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods. Here, you will find detailed troubleshooting guides in a question-and-answer format, experimental protocols, and visual aids to address common challenges encountered during the analysis of these two disparate analytes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Q1: My choline and ascorbic acid peaks are co-eluting. How can I improve their separation?

A1: Co-elution of choline and ascorbic acid is a common challenge due to their significantly different polarities. Choline is a highly polar quaternary amine, while ascorbic acid is a more moderately polar, acidic compound. A single isocratic method on a standard C18 column is often insufficient. Here are several strategies to improve resolution:

  • Employ a Gradient Elution: A gradient method is highly recommended. Start with a highly aqueous mobile phase to retain and elute the very polar choline, then gradually increase the organic solvent concentration to elute the ascorbic acid and any less polar interferences.[1][2]

  • Utilize a Mixed-Mode Column: A mixed-mode column that offers both reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) properties can be highly effective.[3] This allows for the simultaneous retention of both polar and non-polar compounds.

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of ascorbic acid, thereby changing its retention time. Ensure the pH is stable and compatible with your column.

  • Consider HILIC for Choline: If separating the two compounds is proving too difficult, consider developing separate methods optimized for each. A HILIC method is well-suited for the highly polar choline, providing good retention.[4]

Q2: I'm observing significant peak tailing for my choline peak. What are the likely causes and solutions?

A2: Peak tailing for choline, a basic compound, is often due to secondary interactions with the stationary phase. Here’s how to troubleshoot this issue:

  • Residual Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with the basic choline, causing tailing.

    • Solution: Use an end-capped column or a column specifically designed for basic compounds. You can also add a competing base, like triethylamine, to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, it can lead to interactions that cause tailing.

    • Solution: Lowering the mobile phase pH can help to protonate the silanol groups and reduce unwanted interactions.

Q3: My ascorbic acid peak is broad and shows poor shape. What should I investigate?

A3: Poor peak shape for ascorbic acid can be due to several factors, including its instability.

  • On-Column Degradation: Ascorbic acid is susceptible to oxidation, which can occur during the analysis, leading to peak broadening or the appearance of degradation peaks.[5][6]

    • Solution: Prepare fresh standards and samples daily and keep them protected from light and heat.[7] Consider adding an antioxidant like metaphosphoric acid to your sample solvent.[8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase whenever possible.

  • High Injection Volume: Injecting a large volume of a sample can lead to band broadening.

    • Solution: Reduce the injection volume.

Q4: I am seeing extraneous peaks in my chromatogram when analyzing a dietary supplement. How can I identify and eliminate these interferences?

A4: Dietary supplements often contain various excipients and other active ingredients that can interfere with the analysis.[9][10]

  • Identify Potential Interferences: Review the supplement's formulation to identify other ingredients. Common excipients include sugars, starches, and other vitamins.

  • Adjust Chromatographic Selectivity:

    • Change Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile (B52724) to methanol) or the pH can change the elution order of compounds.

    • Try a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl instead of a C18) can provide different selectivity.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering matrix components before injection.

  • Use a More Selective Detector: If using a UV detector, changing the wavelength may help to minimize the response of interfering compounds. For choline, which lacks a strong chromophore, a more selective detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be beneficial.[4]

Q5: My retention times are shifting from one injection to the next. What could be the problem?

A5: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: This is especially critical when running a gradient.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Instability: Evaporation of the organic solvent or changes in pH can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature.[11]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates.

    • Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.

Experimental Protocols

Below are detailed methodologies for the analysis of choline and ascorbic acid. Due to their differing properties, a gradient method on a mixed-mode column or separate isocratic methods are presented.

Method 1: Proposed Gradient HPLC Method for Simultaneous Analysis

This method is a starting point for simultaneous analysis and will likely require optimization for your specific sample matrix.

ParameterRecommendation
Column Mixed-Mode (Reversed-Phase/Cation-Exchange) Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium formate (B1220265) in water, pH 3.5
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 95% A, 5% B2-10 min: Linear gradient to 50% A, 50% B10-12 min: Hold at 50% A, 50% B12.1-15 min: Return to 95% A, 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (for Ascorbic Acid) and CAD/ELSD (for Choline) in series
Method 2: Isocratic HPLC Method for Choline Analysis

This method is optimized for the analysis of choline, particularly in complex matrices.

ParameterRecommendation
Column HILIC Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase 80:20 (v/v) Acetonitrile: 10 mM Ammonium acetate (B1210297) in water
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detection ELSD or CAD
Method 3: Isocratic HPLC Method for Ascorbic Acid Analysis

This method is a standard approach for the quantification of ascorbic acid.

ParameterRecommendation
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 95:5 (v/v) 0.1% Acetic acid in water: Methanol
Flow Rate 0.9 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection UV at 245 nm

Data Summary Tables

The following tables summarize typical quantitative data that can be expected. Note that these values can vary depending on the specific HPLC system, column, and exact method parameters.

Table 1: Expected Retention Times and Resolution

AnalyteMethodTypical Retention Time (min)Resolution (Rs) with Critical Pair
CholineMethod 1 (Gradient)3.5 - 4.5> 2.0 (from early eluting interferences)
Ascorbic AcidMethod 1 (Gradient)8.0 - 9.0> 2.0 (from choline)
CholineMethod 2 (Isocratic HILIC)5.0 - 7.0N/A (single analyte method)
Ascorbic AcidMethod 3 (Isocratic RP)4.5 - 5.5N/A (single analyte method)

Table 2: Method Performance Characteristics

ParameterCholine (Method 2)Ascorbic Acid (Method 3)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) ~1-5 µg/mL~0.1-0.5 µg/mL
Limit of Quantification (LOQ) ~5-15 µg/mL~0.5-1.5 µg/mL
Recovery 95 - 105%97 - 103%
Precision (%RSD) < 5%< 3%

Visualizations

The following diagrams illustrate key workflows and logical relationships in refining your HPLC method.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_eval Data Evaluation & Refinement prep_std Prepare Standards injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample (Extraction, Dilution) prep_sample->injection hplc_setup HPLC System Setup (Column, Mobile Phase) hplc_setup->injection data_acq Data Acquisition injection->data_acq peak_eval Evaluate Peak Shape & Resolution data_acq->peak_eval method_ok Method Acceptable? peak_eval->method_ok method_ok->data_acq Yes, Continue Analysis troubleshoot Troubleshoot method_ok->troubleshoot No refine Refine Method troubleshoot->refine refine->hplc_setup

Caption: Experimental workflow for HPLC method development and refinement.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues cluster_solutions Potential Solutions start Problem Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting broad_peaks Broad Peaks? start->broad_peaks rt_shift Retention Time Shift? start->rt_shift co_elution Co-elution? start->co_elution sol_tailing Check for secondary interactions (silanols), column overload. peak_tailing->sol_tailing Yes sol_fronting Check for column overload, sample solvent mismatch. peak_fronting->sol_fronting Yes sol_broad Check for on-column degradation, high injection volume. broad_peaks->sol_broad Yes sol_rt Check column equilibration, mobile phase stability, temperature. rt_shift->sol_rt Yes sol_res Adjust mobile phase (gradient), change column, modify pH. co_elution->sol_res Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Strategies for Enhancing the Long-Term Stability of Choline Ascorbate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of choline (B1196258) ascorbate (B8700270).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of choline ascorbate formulations?

A1: The long-term stability of this compound is primarily influenced by temperature, pH, the presence of oxygen, light exposure, and the presence of metal ions.[1] While this compound is demonstrably more stable than ascorbic acid alone, its degradation is principally governed by the oxidative susceptibility of the ascorbate moiety.[1][2] High temperatures, elevated pH, and the presence of oxidizing agents or catalytic metal ions can accelerate degradation, often manifesting as discoloration.

Q2: My this compound formulation is turning yellow/brown. What is causing this discoloration?

A2: Discoloration, typically a shift to a yellowish or brownish hue, is a common indicator of this compound degradation. This is primarily due to the oxidation of the ascorbate component of the molecule. This process can be accelerated by factors such as elevated temperatures (e.g., 40°C), high humidity, and exposure to light and oxygen. The degradation products of ascorbic acid can polymerize or react with other formulation components to form colored compounds.

Q3: Is this compound hygroscopic? How should I handle and store it?

A3: Yes, choline salts, in general, can be hygroscopic, meaning they tend to absorb moisture from the air.[3][4] This can lead to physical instability issues such as clumping, stickiness, and in some cases, can accelerate chemical degradation.[5] It is recommended to store this compound in a tightly sealed container in a cool, dry place, and for sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. When handling, minimize exposure to ambient humidity.

Q4: What are the main degradation pathways for this compound?

A4: The degradation of this compound primarily follows the degradation pathways of ascorbic acid. The initial and reversible step is the oxidation of the ascorbate anion to the dehydroascorbic acid (DHA) radical. Further irreversible degradation of DHA leads to the formation of various products, including 2,3-diketogulonic acid, which can then break down into smaller compounds like oxalic acid, threonic acid, and other degradation products that may contribute to discoloration. The specific degradation products can be influenced by the pH and the presence or absence of oxygen.

Troubleshooting Guides

Issue 1: Discoloration of this compound Formulations
Symptom Potential Cause Recommended Solution
Yellowing or browning of solid formulation Oxidation due to exposure to air and/or humidity, especially at elevated temperatures.- Store the solid this compound in a tightly sealed container with a desiccant. - For long-term storage, consider packaging under an inert gas like nitrogen. - Avoid storage at temperatures above 30°C.[6]
Color change in liquid formulations Oxidative degradation catalyzed by dissolved oxygen, metal ions, or light exposure.- Deoxygenate the solvent prior to dissolution of this compound. - Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions. - Incorporate antioxidants like vitamin E, ferulic acid, or glutathione (B108866) into the formulation.[7] - Package the liquid formulation in amber or opaque containers to protect from light.
Rapid discoloration upon pH adjustment The rate of ascorbic acid oxidation is pH-dependent, with increased rates at higher pH values.- Maintain the pH of the formulation in the acidic range (ideally below 6.0) where ascorbate is more stable. - If a higher pH is required, ensure the formulation is protected from oxygen and light, and consider the use of antioxidants.
Issue 2: Physical Instability (Precipitation, Clumping)
Symptom Potential Cause Recommended Solution
Precipitation in aqueous solutions Exceeding the solubility limit of this compound or interaction with other formulation components.- Verify the solubility of this compound in your specific solvent system at the intended storage temperature. - For supersaturated solutions, consider the use of co-solvents or solubilizing agents. - Evaluate potential incompatibilities with other excipients in the formulation.
Clumping and poor flowability of solid powder Hygroscopicity leading to moisture absorption.[3][4]- Handle the material in a low-humidity environment (e.g., a glove box or a room with controlled humidity). - Store in a desiccator or in packaging with a desiccant. - Consider co-processing with excipients that have low hygroscopicity to improve flow properties.

Quantitative Stability Data

The following tables summarize the stability of ascorbic acid under various conditions, which can serve as a proxy for the stability of the ascorbate moiety in this compound formulations.

Table 1: Effect of Temperature and pH on Ascorbic Acid Degradation Rate in Aqueous Solution

Temperature (°C)pHDegradation Rate Constant (k) (day⁻¹)Reference
254.00.008Generic Data
257.00.025Generic Data
404.00.021Generic Data
407.00.078Generic Data

Note: This data is illustrative and the actual degradation rate will depend on the specific formulation matrix.

Table 2: Stability of Ascorbic Acid in the Presence of Antioxidants

FormulationStorage ConditionAscorbic Acid Retention (%) after 30 days
Ascorbic Acid (1%) in aqueous solution25°C, dark~70%
Ascorbic Acid (1%) + Vitamin E (0.5%) + Ferulic Acid (0.5%) in aqueous solution25°C, dark>90%

Note: The synergistic effect of antioxidants can significantly enhance the stability of the ascorbate molecule.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are essential for specific formulations.

1. Instrumentation and Columns:

  • HPLC System: A system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm for ascorbate and its degradation products. Choline does not have a strong UV chromophore and may require a different detection method like charged aerosol detection (CAD) or mass spectrometry (MS) if its quantification is also required.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound formulation in the mobile phase A to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the this compound peak and any degradation product peaks. The retention time of this compound should be determined using a reference standard.

  • Peak purity of the this compound peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

1. Acid and Base Hydrolysis:

  • Acid: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

3. Thermal Degradation:

  • Expose the solid sample to 70°C for 48 hours.

  • Dissolve the sample in a suitable solvent for analysis.

4. Photostability:

  • Expose the solid or liquid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

5. Analysis:

  • Analyze all stressed samples using the stability-indicating HPLC method described above. Compare the chromatograms to an unstressed control to identify and quantify the degradation products.

Visualizations

cluster_formulation Formulation Development Workflow Define Target Product Profile Define Target Product Profile Preformulation Studies Preformulation Studies Define Target Product Profile->Preformulation Studies Input Formulation Design Formulation Design Preformulation Studies->Formulation Design Data Stability Testing Stability Testing Formulation Design->Stability Testing Prototype Optimization Optimization Stability Testing->Optimization Results Optimization->Formulation Design Feedback Loop

Caption: A logical workflow for developing stable this compound formulations.

cluster_degradation Ascorbate Degradation Pathway This compound This compound Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) This compound->Dehydroascorbic Acid (DHA) Oxidation (Reversible) 2,3-Diketogulonic Acid 2,3-Diketogulonic Acid Dehydroascorbic Acid (DHA)->2,3-Diketogulonic Acid Irreversible Hydrolysis Further Degradation Products Further Degradation Products 2,3-Diketogulonic Acid->Further Degradation Products e.g., Oxalic Acid, Threonic Acid

Caption: A simplified diagram of the primary degradation pathway for the ascorbate moiety in this compound.

cluster_workflow Stability Testing Experimental Workflow Prepare Formulation Prepare Formulation Initial Analysis (T=0) Initial Analysis (T=0) Prepare Formulation->Initial Analysis (T=0) Place on Stability Place on Stability Initial Analysis (T=0)->Place on Stability Timepoint Pull Timepoint Pull Place on Stability->Timepoint Pull HPLC Analysis HPLC Analysis Timepoint Pull->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: A typical experimental workflow for conducting a stability study on this compound formulations.

References

Technical Support Center: Mitigating Potential Pro-oxidant Effects of Choline Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential pro-oxidant effects of choline (B1196258) ascorbate (B8700270) in experimental settings. Choline ascorbate, a salt of ascorbic acid (Vitamin C) and choline, is often utilized for its enhanced stability and bioavailability. However, like ascorbic acid, under specific in vitro conditions, it can exhibit pro-oxidant activities, leading to unexpected experimental outcomes. This guide offers insights into the mechanisms, mitigation strategies, and detailed experimental protocols to ensure the reliable application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the pro-oxidant effect of this compound?

A1: The pro-oxidant activity of this compound stems from the ascorbate component. In the presence of free transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), ascorbate can reduce them to their lower oxidation states (Fe²⁺ and Cu⁺). These reduced metals can then react with hydrogen peroxide (H₂O₂), which is often present in cell culture media or as a byproduct of cellular metabolism, to generate highly reactive hydroxyl radicals (•OH) via the Fenton reaction. This can lead to oxidative damage to cellular components like lipids, proteins, and DNA.[1][2]

Q2: Under what specific experimental conditions is the pro-oxidant effect of this compound more likely to occur?

A2: The pro-oxidant effects are more pronounced under the following conditions:

  • High Concentrations: Millimolar concentrations of ascorbate are more likely to exhibit pro-oxidant behavior.

  • Presence of Free Transition Metals: Cell culture media often contain iron and copper salts that can fuel the Fenton reaction.

  • High Oxygen Tension: Standard cell culture incubators have an atmospheric oxygen level of about 21%, which is significantly higher than physiological levels in tissues. This hyperoxic environment can promote the generation of reactive oxygen species (ROS).

  • Low Levels of Other Antioxidants: In the absence of other antioxidants that can regenerate ascorbate or scavenge ROS, the pro-oxidant effects can be exacerbated.

Q3: Is this compound more or less likely to have pro-oxidant effects compared to ascorbic acid?

A3: this compound is reported to be more stable than ascorbic acid in solution.[3][4] This increased stability may reduce the spontaneous degradation of ascorbate that can contribute to ROS generation. However, the fundamental mechanism of pro-oxidant activity, which is dependent on the interaction with transition metals, remains the same for the ascorbate moiety in both compounds. Therefore, under conditions conducive to pro-oxidant effects (e.g., high concentrations and presence of free metals), this compound can still act as a pro-oxidant.

Q4: My cells are showing increased toxicity after treatment with this compound. What could be the cause and how can I troubleshoot this?

A4: Increased cell toxicity could be due to the pro-oxidant effects of this compound. Here’s a troubleshooting guide:

  • Assess for Oxidative Stress: Use assays to measure ROS production (e.g., DCFH-DA assay) and lipid peroxidation (e.g., TBARS assay) in your cells after treatment. An increase in these markers would suggest a pro-oxidant effect.

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that provides the desired effect without causing significant toxicity.

  • Use Metal Chelators: The addition of a metal chelator, such as deferoxamine (B1203445) (DFO), can sequester free iron and prevent the Fenton reaction.

  • Supplement with Co-antioxidants: Co-treatment with a lipid-soluble antioxidant like Vitamin E (α-tocopherol) can help mitigate lipid peroxidation. Vitamin C can regenerate Vitamin E, creating a synergistic antioxidant effect.[5][6][7]

  • Control for Media Components: Be aware that some cell culture media components can contribute to oxidative stress. Using a phenol (B47542) red-free medium during the experiment can reduce background fluorescence in some ROS assays.

Troubleshooting Guides

Issue 1: High Background Fluorescence in DCFH-DA ROS Assay

Possible Causes:

  • Spontaneous oxidation of DCFH-DA: The probe can auto-oxidize, especially when exposed to light or certain media components.[8][9]

  • Presence of phenol red: Phenol red in culture media can contribute to background fluorescence.[8]

  • Excessive probe concentration or incubation time: This can lead to non-specific fluorescence.

  • Incomplete removal of extracellular probe: Residual probe in the media can be hydrolyzed and oxidized, increasing background signal.[8]

Solutions:

  • Optimize Probe Concentration: Titrate the DCFH-DA concentration (typically in the range of 5-25 µM) to find the lowest concentration that gives a robust signal with your positive control.[10]

  • Use Phenol Red-Free Media: Switch to a phenol red-free medium during the staining and measurement steps.[8]

  • Minimize Light Exposure: Protect the probe and stained cells from light at all stages.

  • Prepare Fresh Working Solutions: Always prepare the DCFH-DA working solution immediately before use.

  • Thorough Washing: Gently wash the cells twice with warm, serum-free medium or PBS after probe incubation to remove any extracellular probe.[10]

Issue 2: Inconsistent Results in Cell Viability Assays

Possible Causes:

  • Variable Pro-oxidant Effect: The pro-oxidant effect of this compound can vary depending on minor fluctuations in experimental conditions, such as the concentration of trace metals in different batches of media or serum.

  • Cell Density: The ratio of cell number to media volume can influence the concentration of secreted factors and the depletion of media components, potentially affecting the cellular response to this compound.

  • This compound Degradation: Although more stable than ascorbic acid, this compound can still degrade over time, especially if the stock solution is not stored properly.

Solutions:

  • Use High-Purity Reagents: Use high-purity water and cell culture reagents to minimize batch-to-batch variability in trace metal contamination.

  • Standardize Cell Seeding Density: Ensure consistent cell seeding density across all experiments.

  • Prepare Fresh this compound Solutions: Prepare this compound solutions fresh for each experiment from a properly stored solid stock.

  • Include Appropriate Controls: Always include untreated controls and vehicle controls in your experiments. A positive control for oxidative stress (e.g., H₂O₂) can also be beneficial.

Quantitative Data Summary

ParameterConditionTypical ValuesReference
Ascorbate Concentration for Pro-oxidant Effects In vitro cell culture> 1 mM[1][11]
DCFH-DA Staining Adherent Cells5-25 µM for 30-60 min[10]
Deferoxamine (DFO) Concentration Cell Culture10-100 µM[12]
Vitamin E (α-tocopherol) Concentration Cell Culture10-50 µM
TBARS Assay MDA Standard Curve Spectrophotometric0-20 µM

Experimental Protocols

Protocol 1: Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[13]

Materials:

  • This compound

  • DCFH-DA (5 mM stock in DMSO)

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black 96-well plate for fluorescence reading

  • Fluorescence microplate reader (Excitation/Emission: ~485/525 nm)

Procedure:

  • Seed cells in a black 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm, serum-free medium.

  • Prepare a fresh working solution of DCFH-DA at a final concentration of 10 µM in serum-free medium.

  • Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with warm, serum-free medium to remove the extracellular probe.

  • Add your experimental treatments (e.g., different concentrations of this compound, co-treatment with chelators or antioxidants) diluted in serum-free medium to the cells.

  • Include appropriate controls: untreated cells, vehicle control, and a positive control for ROS induction (e.g., 100 µM H₂O₂ for 30 minutes).

  • Immediately measure the fluorescence intensity using a microplate reader.

Protocol 2: Measurement of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be quantified spectrophotometrically.[14][15][16]

Materials:

  • TBA reagent (0.375% w/v thiobarbituric acid in 0.25 M HCl with 15% w/v trichloroacetic acid)

  • MDA standard for calibration curve

  • Cell lysis buffer

  • Spectrophotometer or microplate reader (absorbance at 532 nm)

Procedure:

  • Treat cells with this compound and/or other compounds as required for your experiment.

  • Harvest and lyse the cells according to standard procedures.

  • Add 200 µL of cell lysate to a microcentrifuge tube.

  • Add 400 µL of TBA reagent to the lysate.

  • Incubate the samples at 95°C for 20 minutes.

  • Cool the samples on ice for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

Visualizations

Pro_oxidant_Mechanism cluster_choline_ascorbate This compound cluster_redox_cycling Redox Cycling cluster_cellular_damage Cellular Damage Choline Choline Ascorbate Ascorbate Fe(III) Fe³⁺ Ascorbate->Fe(III) Reduction Fe(II) Fe²⁺ Fe(III)->Fe(II) H2O2 H₂O₂ Fe(II)->H2O2 Fenton Reaction OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Lipid_Peroxidation Lipid Peroxidation OH_radical->Lipid_Peroxidation DNA_Damage DNA Damage OH_radical->DNA_Damage Protein_Oxidation Protein Oxidation OH_radical->Protein_Oxidation

Caption: Mechanism of Ascorbate-Induced Pro-oxidant Effect.

Mitigation_Strategies cluster_mitigation Mitigation Strategies Pro_oxidant_Effect Pro-oxidant Effect of This compound Metal_Chelation Metal Chelation (e.g., Deferoxamine) Metal_Chelation->Pro_oxidant_Effect Inhibits Fenton Reaction Co_antioxidants Co-antioxidants (e.g., Vitamin E) Co_antioxidants->Pro_oxidant_Effect Neutralizes ROS Concentration_Optimization Concentration Optimization Concentration_Optimization->Pro_oxidant_Effect Reduces Likelihood

Caption: Strategies to Mitigate Pro-oxidant Effects.

Experimental_Workflow Start Start Experiment Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat with this compound (± Mitigating Agents) Cell_Culture->Treatment ROS_Assay ROS Detection (e.g., DCFH-DA) Treatment->ROS_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., TBARS) Treatment->Lipid_Peroxidation_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treatment->Cell_Viability_Assay Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

optimizing pH and temperature for choline ascorbate stability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing and troubleshooting experiments involving the stability of choline (B1196258) ascorbate (B8700270), with a focus on the effects of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of choline ascorbate in aqueous solutions?

A1: The stability of this compound is primarily influenced by temperature, pH, presence of oxidizing agents (like dissolved oxygen), exposure to light (particularly UV), and the presence of metal ions (e.g., copper and iron), which can catalyze oxidation. While this compound is noted to be more stable than ascorbic acid alone, these factors can still lead to degradation over time.[1][2][3]

Q2: How does this compound's stability compare to that of ascorbic acid?

A2: Studies indicate that this compound is more stable than crystalline ascorbic acid or vitamin C in solution.[2][3] One study found that a 50% solution of this compound showed almost no loss when stored for a year at temperatures up to 37°C.[2] Another patent suggests that solutions are stable for 550 hours at 45°C, considered equivalent to a year of shelf-life at ambient temperatures.[4]

Q3: What are the visual signs of this compound degradation?

A3: A common sign of degradation is a change in the color of the solution or solid, typically a brownish discoloration.[5] This is often indicative of oxidative degradation of the ascorbate moiety.

Q4: What is the optimal pH range for storing this compound solutions?

A4: While this compound is relatively stable across a range of pH values, the ascorbate component is generally most stable in acidic conditions. For ascorbic acid, the degradation rate increases with pH, particularly in the presence of oxygen.[1][6] Therefore, for maximal stability of this compound solutions, a slightly acidic pH is recommended. A 2.5% solution of this compound has a pH of approximately 6.0.[4]

Q5: What are the recommended storage temperatures for this compound solutions?

A5: For long-term storage, refrigeration (2-8°C) is recommended. This compound has shown high stability at ambient temperatures and even at 37°C for extended periods.[2] However, elevated temperatures (e.g., above 40°C) can accelerate degradation, especially in the presence of humidity.[5]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Brownish discoloration of the this compound solution. Oxidative degradation of the ascorbate component.1. Check pH: Ensure the pH of your solution is slightly acidic. Adjust if necessary with a suitable buffer. 2. Minimize Oxygen Exposure: Prepare solutions with deoxygenated water and consider purging the headspace of your storage container with an inert gas (e.g., nitrogen or argon). 3. Protect from Light: Store solutions in amber vials or protect them from light. 4. Chelate Metal Ions: If contamination with metal ions is suspected, consider adding a chelating agent like EDTA.
Loss of potency or inconsistent assay results. Degradation of this compound during the experiment.1. Control Temperature: Maintain a consistent and cool temperature during your experiments. Avoid prolonged exposure to elevated temperatures. 2. Prepare Fresh Solutions: For sensitive experiments, prepare this compound solutions fresh daily. 3. Verify Analytical Method: Ensure your analytical method is stability-indicating and can separate intact this compound from its degradation products.
Precipitation in the solution. pH shifts, or interaction with other components in the formulation.1. Check Solubility: Verify the solubility of this compound at the concentration and pH of your solution. 2. Assess Compatibility: If working with a complex formulation, investigate potential incompatibilities between this compound and other excipients.

Quantitative Data on Stability

TemperaturepHEstimated % Degradation (1 week)Estimated % Degradation (1 month)
4°C 4.0< 0.1%< 0.5%
7.0< 0.5%< 2%
9.01-2%5-10%
25°C 4.0< 1%2-4%
7.02-5%10-20%
9.05-10%> 25%
40°C 4.02-4%8-15%
7.010-15%> 30%
9.0> 20%> 50%

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution.

1. Objective: To quantify the concentration of this compound and separate it from potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Glacial acetic acid

  • Deionized water (18.2 MΩ·cm)

  • Buffers of desired pH (e.g., phosphate (B84403) or acetate buffers)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions (Example):

  • Mobile Phase A: 80.4 mM Ammonium acetate buffer (pH 4.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate choline, ascorbate, and their degradants. (e.g., start with a high aqueous phase and ramp up the organic phase).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm for ascorbate; CAD for choline (as it lacks a strong chromophore).

  • Injection Volume: 10 µL

5. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase diluent at a known concentration (e.g., 1 mg/mL).

  • Sample Solutions: Prepare this compound solutions in the desired buffers (at various pH values) and concentrations for the stability study.

6. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study on a sample of this compound.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.

Analyze the stressed samples to confirm that the degradation products are resolved from the parent this compound peak.

7. Stability Study Procedure:

  • Prepare samples of this compound at various pH values and store them at the desired temperatures.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot of each sample.

  • Dilute the sample to an appropriate concentration with the mobile phase diluent.

  • Inject the sample into the HPLC system.

  • Quantify the peak area of this compound and compare it to the initial time point to determine the percentage of degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare this compound Solutions (Varying pH and Concentration) storage Store Samples at Different Temperatures (e.g., 4°C, 25°C, 40°C) prep_solution->storage forced_degradation Perform Forced Degradation Study hplc_analysis HPLC Analysis (Stability-Indicating Method) forced_degradation->hplc_analysis Method Validation sampling Withdraw Aliquots at Time Points storage->sampling sampling->hplc_analysis data_analysis Quantify Degradation hplc_analysis->data_analysis report Determine Optimal pH and Temperature Conditions data_analysis->report

Caption: Experimental workflow for determining this compound stability.

Stability_Factors cluster_factors Influencing Factors cluster_outcome Outcome Temp Temperature Stability This compound Stability Temp->Stability pH pH pH->Stability Oxygen Oxygen Oxygen->Stability Light Light Light->Stability MetalIons Metal Ions MetalIons->Stability

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

Choline Ascorbate vs. Ascorbic Acid: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and nutraceutical formulations, the stability of active ingredients is a cornerstone of product efficacy and shelf-life. Ascorbic acid (Vitamin C), a potent antioxidant, is notoriously unstable, prone to degradation by oxidation, which is accelerated by factors such as heat, light, and changes in pH. This guide provides a comparative stability study of choline (B1196258) ascorbate (B8700270) and ascorbic acid, presenting available experimental data and detailed methodologies for their assessment.

Executive Summary

Data Presentation: Stability Comparison

Due to the limited availability of direct comparative quantitative data, the following tables summarize the stability profiles of choline ascorbate and ascorbic acid based on existing literature.

Table 1: Stability of this compound

ParameterConditionObservationSource
Concentration 50% solutionAlmost fully stable[1][2]
Temperature Refrigerator, Ambient, 37°CPractically no loss after 1 year[1][2]
pH Not specifiedAlmost fully stable[1][2]
In solution with other vitamins Diluted in a vitamin B solutionNo modification in the amount of ascorbic acid within 120 minutes at ambient temperature.[1][2]
Accelerated Storage 45°C for 550 hoursStable, comparable to one-year shelf life at normal temperatures.[3]

Note: The observations for this compound are primarily qualitative as reported in the abstracts of the cited studies. A 2006 patent suggests that this compound can have limited thermal and oxidative stability leading to discoloration, indicating that its stability may not be absolute under all conditions[4].

Table 2: Stability of Ascorbic Acid (Vitamin C)

ParameterConditionDegradation/ObservationSource
Kinetics Aqueous solutionTypically follows first-order degradation kinetics.[5]
Temperature 25°C and 35°C (in guava juice, dark storage)23.4% and 56.4% degradation after 7 days, respectively.[6]
pH Aqueous solutionStability is pH-dependent; maximum stability is often observed in acidic conditions.[7]
Oxygen Presence of oxygenA critical factor leading to oxidative degradation.[8]
Light Exposure to light (especially UV)Promotes degradation.[6]
Metal Ions Presence of Cu²⁺ and Fe²⁺Catalyzes oxidation.[8]
Solid Phase Presence of moistureDegrades with discoloration, following zero-order kinetics.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are generalized protocols for assessing the stability of this compound and ascorbic acid.

Protocol 1: Long-Term Stability Assessment

Objective: To evaluate the long-term stability of this compound and ascorbic acid solutions under different storage temperatures.

Materials:

  • This compound

  • L-ascorbic acid

  • Purified water

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Incubators/refrigerators set at desired temperatures (e.g., 4°C, 25°C, 40°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and ascorbic acid of known concentrations (e.g., 1 mg/mL) in purified water.

    • Adjust the pH of the solutions to a desired level (e.g., pH 4.0, 7.0) using appropriate buffers if required.

  • Sample Storage:

    • Aliquot the solutions into sealed, airtight containers to minimize oxidation.

    • Store the containers at different temperature conditions: refrigerated (4°C), room temperature (25°C), and accelerated (40°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months), withdraw samples from each storage condition.

    • Analyze the concentration of the active compound (ascorbic acid moiety) using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration versus time.

Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and ascorbic acid under stress conditions.

Materials:

  • This compound and ascorbic acid solutions

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Water bath

  • HPLC system

Procedure:

  • Acid and Base Hydrolysis:

    • Treat the sample solutions with 0.1 M HCl and 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the sample solutions with 3% H₂O₂ at room temperature for a defined period.

  • Photolytic Degradation:

    • Expose the sample solutions to UV light (e.g., 254 nm) for a defined period.

  • Thermal Degradation:

    • Heat the sample solutions in a water bath at a high temperature (e.g., 80°C) for a defined period.

  • Analysis:

    • Analyze all stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative stability study of two compounds.

G prep Preparation of This compound & Ascorbic Acid Solutions storage Storage under Varied Conditions (Temp, pH, Light) prep->storage sampling Time-Point Sampling storage->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis data Data Analysis & Degradation Kinetics analysis->data comparison Comparative Stability Assessment data->comparison

Caption: Workflow for the comparative stability study.

Logical Relationship Diagram

This diagram illustrates the factors influencing the stability of ascorbic acid and its more stable salt form, this compound.

G cluster_0 Factors Affecting Stability temp Temperature ascorbic_acid Ascorbic Acid (Unstable) temp->ascorbic_acid ph pH ph->ascorbic_acid oxygen Oxygen oxygen->ascorbic_acid light Light light->ascorbic_acid choline_ascorbate This compound (More Stable) ascorbic_acid->choline_ascorbate forms salt with Choline to improve stability

Caption: Factors influencing stability.

References

A Comparative Guide to the Neuroprotective Efficacy of Choline Ascorbate and Choline Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258), an essential nutrient, plays a pivotal role in neuronal development, cognitive function, and the maintenance of cell membrane integrity.[1][2] Its supplementation has been investigated for neuroprotective effects in various models of neurodegeneration.[1][3] Two common forms of choline supplements are choline chloride and the less common, but potentially advantageous, choline ascorbate (B8700270). This guide provides an objective comparison of the neuroprotective efficacy of choline ascorbate and choline chloride, supported by experimental data and detailed methodologies. While direct comparative studies are limited, this guide synthesizes the available evidence for each component to provide a comprehensive overview for research and drug development.

Choline chloride serves as a direct source of choline, which is a precursor for the neurotransmitter acetylcholine (B1216132) and essential for the synthesis of phosphatidylcholine, a key component of neuronal membranes.[1][2] Ascorbic acid (Vitamin C) is a potent antioxidant that is crucial for protecting the brain from oxidative stress, a key factor in many neurodegenerative diseases.[4][5] this compound, a salt of choline and ascorbic acid, offers the potential for synergistic neuroprotective effects by delivering both of these beneficial compounds.

Quantitative Data on Neuroprotective Effects

The following table summarizes quantitative data from a study on the neuroprotective effects of choline chloride in an aluminium chloride-induced rat model of Alzheimer's disease.[6] Data for this compound is not yet available in comparable studies.

Table 1: Neuroprotective Effects of Choline Chloride in an Alzheimer's Disease Rat Model [6]

ParameterAlzheimer's Disease Model GroupCholine Chloride Treated Group (Post-insult)Percentage Improvement
Tau Protein LevelIncreasedSignificantly DecreasedData not quantified
Reduced Glutathione (GSH)DecreasedSignificantly Increased (p<0.05)Data not quantified
Cognitive Behavior (Water Maze)ImpairedSignificantly Improved (p<0.05)Data not quantified
Neuronal Number (CA1 region)Drastic DegenerationIncreasedData not quantified

Mechanisms of Neuroprotection

Choline Chloride

The neuroprotective effects of choline are multifaceted. As a precursor to acetylcholine, it supports cholinergic neurotransmission, which is often impaired in neurodegenerative diseases like Alzheimer's.[2] Choline also contributes to the synthesis of phosphatidylcholine, which is vital for maintaining the structural integrity of neuronal membranes.[1] Furthermore, choline and its metabolites are involved in one-carbon metabolism, which can influence gene expression through epigenetic mechanisms.[1][2]

This compound: A Potential for Synergy

This compound delivers both choline and ascorbic acid. Ascorbic acid is a powerful antioxidant that readily scavenges reactive oxygen species (ROS) in the brain.[4][7] It can also regenerate other antioxidants like alpha-tocopherol (B171835) (Vitamin E).[7] By combining the membrane-stabilizing and neurotransmitter-supporting roles of choline with the potent antioxidant properties of ascorbic acid, this compound may offer a dual-pronged approach to neuroprotection. The ascorbic acid component could mitigate oxidative stress, a primary driver of neuronal damage, while the choline component could support neuronal function and repair.

Signaling Pathways

The neuroprotective effects of choline and ascorbic acid are mediated through various signaling pathways.

Choline's Neuroprotective Signaling

choline_pathway choline Choline acetylcholine Acetylcholine Synthesis choline->acetylcholine phosphatidylcholine Phosphatidylcholine Synthesis choline->phosphatidylcholine methyl_donation Methyl Group Donation choline->methyl_donation cholinergic_neurotransmission Enhanced Cholinergic Neurotransmission acetylcholine->cholinergic_neurotransmission membrane_integrity Improved Neuronal Membrane Integrity phosphatidylcholine->membrane_integrity gene_expression Modulation of Gene Expression methyl_donation->gene_expression neuroprotection Neuroprotection cholinergic_neurotransmission->neuroprotection membrane_integrity->neuroprotection gene_expression->neuroprotection

Ascorbic Acid's Antioxidant Signaling

ascorbic_acid_pathway ascorbic_acid Ascorbic Acid ros_scavenging Direct ROS Scavenging ascorbic_acid->ros_scavenging antioxidant_regeneration Regeneration of other Antioxidants (e.g., Vitamin E) ascorbic_acid->antioxidant_regeneration nrf2_pathway Modulation of Nrf2 Pathway ascorbic_acid->nrf2_pathway reduced_oxidative_stress Reduced Oxidative Stress ros_scavenging->reduced_oxidative_stress enhanced_antioxidant_defense Enhanced Antioxidant Defense antioxidant_regeneration->enhanced_antioxidant_defense nrf2_pathway->enhanced_antioxidant_defense neuroprotection Neuroprotection reduced_oxidative_stress->neuroprotection enhanced_antioxidant_defense->neuroprotection

Experimental Protocols

The assessment of neuroprotective efficacy relies on a variety of in vitro and in vivo experimental models and assays.

In Vitro Neuroprotection Assays

A general workflow for in vitro assessment of neuroprotective compounds is outlined below.

experimental_workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) pretreatment Pre-treatment with This compound or Choline Chloride start->pretreatment neurotoxin Induction of Neurotoxicity (e.g., H2O2, Amyloid-beta, MPP+) pretreatment->neurotoxin mtt_assay Cell Viability (MTT Assay) neurotoxin->mtt_assay ldh_assay Cytotoxicity (LDH Assay) neurotoxin->ldh_assay ros_assay Oxidative Stress (DCFH-DA Assay) neurotoxin->ros_assay caspase_assay Apoptosis (Caspase-3 Activity) neurotoxin->caspase_assay end Data Analysis and Comparison mtt_assay->end ldh_assay->end ros_assay->end caspase_assay->end

1. Cell Viability Assessment (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.

  • Protocol:

    • Seed neuronal cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound or choline chloride for a specified duration.

    • Introduce a neurotoxic agent to induce cell death.

    • After incubation, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Cytotoxicity Assessment (LDH Assay)

  • Principle: This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

  • Protocol:

    • Follow the same cell culture and treatment protocol as the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measure the change in absorbance at 490 nm, which is proportional to the amount of LDH released.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used. DCFH-DA is a cell-permeable, non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • After cell treatment, wash the cells with a buffer.

    • Load the cells with DCFH-DA solution and incubate in the dark.

    • Measure the fluorescence intensity with a fluorescence microplate reader or flow cytometer.

4. Apoptosis Assessment (Caspase-3 Activity Assay)

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Protocol:

    • Lyse the treated cells to release intracellular contents.

    • Add a caspase-3 substrate that, when cleaved, produces a colorimetric or fluorometric signal.

    • Measure the signal, which is proportional to the caspase-3 activity.

In Vivo Models of Neurodegeneration
  • Neurotoxin-Induced Models: These models use neurotoxins to induce specific types of neuronal damage. For example, scopolamine (B1681570) can be used to model cholinergic dysfunction and cognitive impairment, while 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to model Parkinson's disease.[8][9]

  • Ischemic Stroke Models: Models such as middle cerebral artery occlusion (MCAO) in rodents are used to mimic the effects of a stroke and to evaluate the neuroprotective potential of compounds in reducing infarct volume and improving neurological deficits.

  • Transgenic Models: Genetically modified animals that express genes associated with neurodegenerative diseases (e.g., amyloid precursor protein in Alzheimer's disease models) are used to study disease progression and test therapeutic interventions.

Conclusion

While direct comparative data between this compound and choline chloride is currently lacking, the individual properties of choline and ascorbic acid suggest that this compound holds significant promise as a neuroprotective agent. Choline chloride has demonstrated efficacy in preclinical models by supporting neuronal structure and function.[6] The addition of ascorbic acid in this compound introduces a potent antioxidant capacity that can directly combat the oxidative stress implicated in a wide range of neurodegenerative disorders.[4][5]

Future research should focus on direct, head-to-head comparisons of these two compounds in various in vitro and in vivo models of neurodegeneration. Such studies will be crucial for elucidating the potential synergistic effects of this compound and for determining its therapeutic potential in the field of neuroprotection. Researchers are encouraged to utilize the experimental protocols outlined in this guide to conduct rigorous and standardized evaluations.

References

A Comparative Analysis of the Antioxidant Activity of Choline Ascorbate and Sodium Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant research and formulation development, the selection of an appropriate form of Vitamin C is a critical decision. While ascorbic acid is the most well-known form, its salts, such as sodium ascorbate (B8700270) and choline (B1196258) ascorbate, are often utilized to improve stability and bioavailability. This guide provides an objective comparison of the antioxidant activity of choline ascorbate and sodium ascorbate, supported by available scientific data and detailed experimental protocols.

Executive Summary

Both sodium ascorbate and this compound derive their antioxidant properties from the ascorbate anion. In vitro, their fundamental radical-scavenging activities are expected to be comparable. However, the choice between these two forms may be influenced by factors such as stability and potential synergistic effects of the cation (sodium vs. choline). This guide synthesizes the available data to facilitate an informed decision for researchers and formulation scientists.

Data Presentation

Due to the limited number of studies directly comparing the antioxidant activity of this compound and sodium ascorbate under the same experimental conditions, a direct quantitative comparison is challenging. However, we can infer the antioxidant capacity of sodium ascorbate from studies on ascorbic acid, as their in vitro antioxidant activity is virtually identical.

CompoundAssayIC50 (µg/mL)Reference
Ascorbic Acid (as a proxy for Sodium Ascorbate)DPPH Radical Scavenging24.34 ± 0.09[1]
This compoundDPPH Radical ScavengingData not available in reviewed literature

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The absence of a specific IC50 value for this compound in the reviewed literature prevents a direct quantitative comparison. However, studies have shown that this compound is a stable form of ascorbic acid, suggesting its antioxidant activity is retained.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant data, it is imperative to understand the methodologies employed. The following are detailed protocols for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity and is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol.

  • Sample Preparation: The antioxidant compounds (this compound, sodium ascorbate, or a standard like ascorbic acid) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for assessing antioxidant capacity, applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. The extent of color reduction is proportional to the antioxidant concentration.

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The antioxidant compounds are dissolved in the buffer to prepare a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Preparation of Reagents cluster_Sample Sample Preparation cluster_Assay Antioxidant Assay cluster_Analysis Data Analysis A Prepare DPPH Solution (0.1 mM in Methanol) F Mix DPPH with Samples/Standard A->F B Prepare ABTS•+ Solution (7 mM ABTS + 2.45 mM K2S2O8) I Mix ABTS•+ with Samples/Standard B->I C Prepare Serial Dilutions of this compound C->F C->I D Prepare Serial Dilutions of Sodium Ascorbate D->F D->I E Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) E->F E->I G Incubate in Dark (30 min) F->G H Measure Absorbance at 517 nm G->H L Calculate % Inhibition H->L J Incubate (6 min) I->J K Measure Absorbance at 734 nm J->K K->L M Determine IC50 Values L->M N Compare Antioxidant Activity M->N

Caption: Workflow for comparing the antioxidant activity of this compound and sodium ascorbate.

Antioxidant_Mechanism cluster_Radical Free Radical cluster_Antioxidant Antioxidant cluster_Products Reaction Products FreeRadical Free Radical (e.g., DPPH•, ABTS•+) NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical Ascorbate Ascorbate Anion (from this compound or Sodium Ascorbate) Ascorbate->FreeRadical donates electron/hydrogen OxidizedAscorbate Oxidized Ascorbate (Dehydroascorbic Acid) Ascorbate->OxidizedAscorbate

Caption: General mechanism of free radical scavenging by the ascorbate anion.

Discussion

The primary antioxidant action of both this compound and sodium ascorbate is attributed to the ascorbate moiety, which readily donates electrons to neutralize reactive oxygen species and other free radicals.[3] From a purely chemical standpoint in an in vitro setting, the antioxidant capacity of equimolar solutions of this compound and sodium ascorbate is expected to be nearly identical.

The key differentiator between these two compounds lies in the cation. While sodium is an essential electrolyte, choline is a vital nutrient involved in neurotransmitter synthesis and cell membrane integrity. While there is no direct evidence to suggest that the choline cation enhances the intrinsic antioxidant activity of ascorbate at a molecular level in simple chemical assays, it may offer other biological advantages.

A study on the stability of this compound found it to be a highly stable form of ascorbic acid, showing minimal degradation over a year under various storage conditions.[2] This enhanced stability could be a significant advantage in the formulation of pharmaceuticals and nutraceuticals, ensuring a longer shelf life and consistent potency.

Furthermore, a study in humans indicated that the oral administration of this compound led to a significant increase in blood levels of ascorbic acid, suggesting good bioavailability.[4] While a direct comparison of the bioavailability of this compound versus sodium ascorbate was not the focus of this particular study, the results confirm that the ascorbic acid from this compound is effectively absorbed.

Conclusion

For researchers and drug development professionals, the choice between this compound and sodium ascorbate for a specific application will depend on the formulation's overall objectives.

  • For applications where the primary concern is in vitro antioxidant activity in a simple system, both compounds can be considered equivalent. The antioxidant efficacy will be dictated by the concentration of the ascorbate anion.

  • For the development of stable liquid formulations or products with extended shelf-life requirements, this compound may offer an advantage due to its demonstrated stability.

  • In applications where the delivery of both choline and ascorbate is desired, this compound provides a convenient single-molecule solution.

Further head-to-head studies are warranted to definitively quantify any differences in the in vivo antioxidant efficacy and bioavailability of this compound compared to sodium ascorbate. However, based on the current body of evidence, both are effective forms of Vitamin C, with this compound presenting potential benefits in terms of stability.

References

A Comparative Analysis of the Bioavailability of Different Choline Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choline (B1196258), an essential nutrient, is a cornerstone for numerous physiological functions, including neurotransmitter synthesis, cell membrane integrity, and lipid metabolism.[1][2][3] Its supplementation is critical in various therapeutic and research contexts. However, the efficacy of choline supplementation is largely dependent on the bioavailability of the choline salt administered. This guide provides an objective comparison of the bioavailability of common choline salts, supported by experimental data, to aid in the selection of the most appropriate formulation for research and drug development.

Comparative Bioavailability: Key Pharmacokinetic Parameters

The bioavailability of different choline salts can be assessed by examining key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time (Area Under the Curve or AUC). The following table summarizes these parameters for several common choline salts based on findings from various studies.

Choline SaltFormCmax (Maximum Plasma Concentration)Tmax (Time to Peak Concentration)Key Bioavailability Characteristics
Choline Chloride Water-soluble saltRapid increase0.5 - 1 hourRapidly absorbed, leading to a quick peak in plasma choline levels.[4]
Choline Bitartrate (B1229483) Water-soluble saltRapid increase0.5 - 1 hourSimilar rapid absorption to choline chloride.[1][4] May lead to higher Trimethylamine N-oxide (TMAO) production compared to other forms.[1][5][6]
Phosphatidylcholine (PC) Lipid-soluble (e.g., from egg yolk, krill oil)Slower, more sustained increaseSignificantly later than water-soluble salts (e.g., 9 hours)Results in a delayed but more prolonged elevation of plasma choline levels.[1][4][7] May lead to lower TMAO levels compared to choline bitartrate.[1]
Alpha-Glycerophosphocholine (Alpha-GPC) Water-soluble phospholipid precursorEfficiently increases plasma cholineRapid absorptionHighly bioavailable and efficiently crosses the blood-brain barrier.[8][9][10] Some studies suggest it results in higher plasma choline concentrations compared to citicoline (B1669096).[11]
Citicoline (CDP-Choline) Water-soluble intermediateEfficiently increases plasma cholineRapid absorptionHighly bioavailable and crosses the blood-brain barrier.[8][12] Provides both choline and cytidine (B196190), which is a precursor to uridine, important for neuronal repair.[8][13]

Experimental Protocols

The data presented above is derived from clinical studies employing specific methodologies to assess the bioavailability of different choline salts. A typical experimental protocol involves the following steps:

1. Study Design: A randomized, crossover study design is often employed. In this design, a group of healthy adult volunteers receives a single dose of different choline supplements in a randomized order, with a washout period between each administration to prevent carry-over effects.[4][14]

2. Subjects: Healthy adult men and women are typically recruited. Exclusion criteria often include pregnancy, lactation, known allergies to the study materials, and the use of medications that could interfere with choline metabolism.

3. Dosage and Administration: Subjects are administered a standardized single dose of each choline salt, often equivalent in terms of choline content (e.g., 550 mg of choline equivalent).[14] The supplements are typically given orally with a standardized meal.

4. Blood Sampling: Blood samples are collected at baseline (before supplementation) and at multiple time points after administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).[1][4] This allows for the measurement of plasma choline concentrations over time.

5. Analytical Method: Plasma concentrations of choline and its metabolites (e.g., betaine, TMAO) are typically quantified using tandem mass spectrometry (LC-MS/MS).[4][14]

6. Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each choline salt. Statistical analyses are then performed to compare these parameters between the different choline formulations.

Visualizing Key Processes

To better understand the comparative bioavailability and metabolic fate of different choline salts, the following diagrams illustrate a typical experimental workflow and the general metabolic pathways of choline.

Experimental_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_data_collection Data Collection & Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization into Treatment Groups Subject_Recruitment->Randomization Choline_Salt_A Oral Administration of Choline Salt A Randomization->Choline_Salt_A Choline_Salt_B Oral Administration of Choline Salt B Randomization->Choline_Salt_B Washout Washout Period Choline_Salt_A->Washout Blood_Sampling Serial Blood Sampling Choline_Salt_A->Blood_Sampling Choline_Salt_B->Blood_Sampling Washout->Choline_Salt_B LC_MS_MS Plasma Analysis (LC-MS/MS) Blood_Sampling->LC_MS_MS Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->Pharmacokinetic_Analysis Statistical_Comparison Statistical Comparison Pharmacokinetic_Analysis->Statistical_Comparison

Figure 1: A typical experimental workflow for a comparative bioavailability study of choline salts.

Choline_Metabolism cluster_intake Dietary Intake & Supplementation cluster_absorption Absorption & Metabolism Choline Salts Choline Salts (Chloride, Bitartrate) Free Choline Free Choline in Plasma Choline Salts->Free Choline Rapid Absorption TMAO Gut Microbiota Metabolism (TMA -> TMAO) Choline Salts->TMAO Higher Potential Phospholipids Phospholipids (Phosphatidylcholine, Alpha-GPC) Phospholipids->Free Choline Slower Hydrolysis & Absorption Phospholipids->TMAO Lower Potential Acetylcholine Acetylcholine (Neurotransmitter) Free Choline->Acetylcholine Synthesis Betaine Betaine (Methyl Donor) Free Choline->Betaine Oxidation Phosphatidylcholine_Synth Phosphatidylcholine Synthesis (Cell Membranes) Free Choline->Phosphatidylcholine_Synth Synthesis

Figure 2: Simplified metabolic pathways of dietary choline.

Discussion and Conclusion

The choice of a choline salt should be guided by the specific objectives of the research or therapeutic application.

  • For rapid increases in plasma choline , water-soluble salts like choline chloride and choline bitartrate are effective. However, the potential for higher TMAO production with choline bitartrate is a factor to consider, particularly in studies related to cardiovascular health.[1][5]

  • For a more sustained elevation of plasma choline , lipid-soluble forms like phosphatidylcholine are advantageous.[1][4] This may be preferable for applications requiring long-term stable choline levels.

  • For applications requiring enhanced central nervous system delivery , Alpha-GPC and citicoline are superior choices due to their ability to efficiently cross the blood-brain barrier.[8][9] The choice between these two may depend on whether the additional benefits of cytidine (from citicoline) are desired.

References

A Researcher's Guide to Assessing the Purity of Synthesized Choline Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and neuroscience, the purity of synthesized compounds is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized choline (B1196258) ascorbate (B8700270), a compound of interest for its potential antioxidant and neuroprotective properties. We present detailed experimental protocols, comparative data, and a look at viable alternatives for research applications.

Purity Assessment of Choline Ascorbate: A Multi-Faceted Approach

A thorough evaluation of this compound purity requires a combination of chromatographic and spectroscopic techniques to identify and quantify the active compound, potential impurities, and residual solvents or water.

Table 1: Summary of Analytical Techniques for Purity Assessment

Analytical TechniqueParameter MeasuredTypical Application
High-Performance Liquid Chromatography (HPLC)Relative Purity, Quantification of Choline and AscorbatePrimary method for determining the relative purity and quantifying the main components and known impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)Absolute Purity, Identification of Organic ImpuritiesDetermines the absolute molar purity of the compound without the need for a specific reference standard.
Mass Spectrometry (MS)Molecular Weight Confirmation, Impurity IdentificationConfirms the molecular identity of the synthesized compound and helps in the structural elucidation of unknown impurities.
Elemental Analysis (CHNO)Elemental CompositionVerifies the empirical formula of the synthesized this compound.
Karl Fischer TitrationWater ContentQuantifies the amount of residual water in the final product.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and consistent results. Below are protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Relative Purity

This method allows for the separation and quantification of choline, ascorbate, and potential organic impurities.

Instrumentation:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 80% B to 20% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector Wavelength (UV): 254 nm for Ascorbate

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The relative purity is calculated based on the area percentage of the choline and ascorbate peaks relative to the total peak area in the chromatogram.

Quantitative ¹H-NMR Spectroscopy for Absolute Purity

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Materials:

  • Deuterated Solvent: Deuterium Oxide (D₂O)

  • Internal Standard: Maleic acid (certified reference material)

Sample Preparation:

  • Accurately weigh about 20 mg of the synthesized this compound and 10 mg of the maleic acid internal standard into a vial.

  • Dissolve the mixture in 0.75 mL of D₂O.

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Sequence: 1D proton with a 90° pulse

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of protons)

  • Number of Scans: 16

Data Analysis: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Mass Spectrometry (MS) for Identity Confirmation

LC-MS is used to confirm the molecular weight of this compound and to identify potential impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Use the same HPLC method as described above.

MS Conditions:

  • Ionization Mode: Positive and Negative ESI

  • Mass Range: 50-500 m/z

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

Data Analysis: Confirm the presence of ions corresponding to the molecular weights of choline ([M+H]⁺ at m/z 104.1) and ascorbate ([M-H]⁻ at m/z 175.0). Analyze other detected masses to identify potential impurities.

Elemental Analysis (CHNO)

This technique determines the percentage of carbon, hydrogen, nitrogen, and oxygen in the sample, which should correspond to the theoretical values for this compound (C₁₁H₂₁NO₇).

Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Oxygen is determined by pyrolysis.

Expected vs. Actual Values: The experimentally determined percentages of C, H, N, and O should be within ±0.4% of the theoretical values.

Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis Data

ElementTheoretical %Hypothetical Experimental %
Carbon (C)47.3047.15
Hydrogen (H)7.587.65
Nitrogen (N)5.014.95
Oxygen (O)39.1139.25
Karl Fischer Titration for Water Content

This method is specific for the determination of water content.

Procedure: A volumetric or coulometric Karl Fischer titrator is used. The sample is dissolved in a suitable solvent (e.g., methanol) and titrated with a Karl Fischer reagent. The endpoint is detected electrochemically.

Potential Impurities in Synthesized this compound

Based on common synthesis routes (e.g., reaction of choline bicarbonate with ascorbic acid, or reaction of ascorbic acid with trimethylamine (B31210) and ethylene (B1197577) oxide), potential impurities may include:

  • Unreacted Starting Materials: Choline, Ascorbic Acid, Trimethylamine, Ethylene Oxide.

  • Side Products: Degradation products of ascorbic acid.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol).[1]

Comparison with Research Alternatives

Choline bitartrate (B1229483) and Citicoline (CDP-choline) are two common alternatives used in research that also provide choline.

Table 3: Comparison of this compound with Alternatives

FeatureThis compoundCholine BitartrateCiticoline (CDP-choline)
Primary Function Provides Choline and Ascorbate (Vitamin C)Provides CholineProvides Choline and Cytidine
Choline Content (% by weight) ~37%~41%[2]~18.5%[3]
Key Research Area Antioxidant, NeuroprotectionCognitive Enhancement, Liver Health[2][4]Stroke Recovery, Neuroprotection, Cognitive Function[5][6]
Bioavailability Expected to be high due to salt formGood, but may not cross the blood-brain barrier as efficiently as other forms.[3]Readily crosses the blood-brain barrier.[5]
Additional Benefits Provides antioxidant properties from ascorbate.Economical source of choline.Cytidine is converted to uridine, which supports neuronal membrane synthesis.[5]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Comprehensive Purity Analysis cluster_result Final Assessment Synthesis Synthesized this compound Initial_Screen Initial Purity Screen (TLC, Melting Point) Synthesis->Initial_Screen HPLC HPLC (Relative Purity) Initial_Screen->HPLC qNMR qNMR (Absolute Purity) Initial_Screen->qNMR MS Mass Spectrometry (Identity) Initial_Screen->MS EA Elemental Analysis (Formula) HPLC->EA qNMR->EA KFT Karl Fischer (Water Content) EA->KFT Final_Purity Final Purity Specification KFT->Final_Purity

Caption: Experimental workflow for assessing the purity of synthesized this compound.

Signaling_Pathway cluster_choline Choline Pathway cluster_ascorbate Ascorbate Pathway Choline_Ascorbate This compound Choline Choline Choline_Ascorbate->Choline Ascorbate Ascorbate Choline_Ascorbate->Ascorbate ACh Acetylcholine Synthesis Choline->ACh PC Phosphatidylcholine (Membrane Integrity) Choline->PC Neuroprotection Neuroprotection ACh->Neuroprotection PC->Neuroprotection ROS_Scavenging ROS Scavenging Ascorbate->ROS_Scavenging ROS_Scavenging->Neuroprotection

Caption: Hypothetical signaling pathway for the neuroprotective effects of this compound.

Logical_Relationships cluster_compounds Choline-Providing Compounds cluster_features Key Features CA This compound Provides_Choline Provides Choline CA->Provides_Choline Provides_Antioxidant Provides Antioxidant CA->Provides_Antioxidant CB Choline Bitartrate CB->Provides_Choline CC Citicoline CC->Provides_Choline BBB_Permeable Crosses BBB Efficiently CC->BBB_Permeable Supports_Membrane Supports Membrane Synthesis CC->Supports_Membrane

Caption: Logical relationships of this compound and its alternatives.

By employing this comprehensive analytical approach, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their research and the reliability of their findings. The comparison with alternatives also provides a framework for selecting the most appropriate compound for specific research objectives.

References

The Synergistic Power of Choline Ascorbate: A Comparative Guide to Enhanced Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interplay between antioxidant compounds is paramount in the quest for novel therapeutic strategies against oxidative stress-mediated pathologies. This guide provides a comprehensive comparison of the synergistic effects of choline (B1196258) ascorbate (B8700270) with other key antioxidants, supported by experimental data and detailed methodologies.

Choline ascorbate, a stable salt of ascorbic acid (Vitamin C) and choline, offers the antioxidant benefits of Vitamin C with the added physiological advantages of choline. While direct quantitative data on the synergistic antioxidant capacity of this compound itself is limited in publicly available literature, extensive research on its constituent components—ascorbic acid and choline—provides a strong foundation for understanding its potential in combination therapies. This guide explores the synergistic mechanisms of ascorbic acid and choline with other prominent antioxidants like Vitamin E, glutathione (B108866), and ferulic acid, presenting available data to illustrate these enhanced effects.

Comparative Analysis of Antioxidant Synergy

The efficacy of an antioxidant is significantly amplified when combined with a synergistic partner. This synergy often involves the regeneration of the primary antioxidant, allowing it to continue its radical-scavenging activity.

Choline and Vitamin E Synergy

A study on the effects of a combination of choline and Vitamin E in a rat model of non-alcoholic fatty liver disease (NAFLD) demonstrated a significant synergistic effect on antioxidant status.[1] The combination treatment resulted in a more substantial increase in the activities of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase, and a greater reduction in malondialdehyde (MDA), a marker of lipid peroxidation, compared to the administration of either compound alone.[1]

BiomarkerControl GroupNAFLD GroupCholine + Vitamin E Group (High Dose)
SOD (U/mg protein) Data Not AvailableSignificantly lower than controlSignificantly higher than NAFLD group
Catalase (U/mg protein) Data Not AvailableSignificantly lower than controlSignificantly higher than NAFLD group
MDA (nmol/mg protein) Data Not AvailableSignificantly higher than controlSignificantly lower than NAFLD group
Table 1: Effects of Choline and Vitamin E Combination on Antioxidant Enzymes and Lipid Peroxidation in Rats.[1] Note: Specific quantitative values for each group were not provided in the abstract.
Ascorbic Acid and Vitamin E Synergy

The interaction between ascorbic acid and Vitamin E is a classic example of antioxidant synergy. Vitamin E, a lipid-soluble antioxidant, is the primary defender against lipid peroxidation in cell membranes. Upon neutralizing a lipid peroxyl radical, Vitamin E becomes a tocopheroxyl radical, which has reduced antioxidant capacity. Ascorbic acid, a water-soluble antioxidant, can regenerate Vitamin E by donating an electron to the tocopheroxyl radical, thus restoring its antioxidant function.[2] This recycling mechanism enhances the overall antioxidant protection of cellular membranes.

Ascorbic Acid and Glutathione Synergy

Ascorbic acid and glutathione (GSH), a major intracellular antioxidant, exhibit a cooperative relationship. Ascorbic acid can be regenerated from its oxidized form, dehydroascorbic acid (DHA), by glutathione-dependent enzymes.[3] This interplay is crucial for maintaining the cellular pool of reduced ascorbic acid. In turn, ascorbic acid can help maintain the reduced state of glutathione.[3] Studies have shown that in the presence of ascorbic acid, high concentrations of glutathione can delay the decay of ascorbic acid.[3]

Ascorbic Acid, Vitamin E, and Ferulic Acid Synergy

Ferulic acid, a potent plant-based antioxidant, has been shown to have a remarkable synergistic effect with Vitamins C and E. It not only enhances the chemical stability of a solution containing both vitamins but also doubles their photoprotective capacity on the skin. This triple combination provides significantly greater protection against UV-induced oxidative damage than the sum of its individual components.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are summaries of common protocols used to assess antioxidant synergy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The antioxidant compounds and their combinations are dissolved in a suitable solvent.

  • Assay Procedure: The antioxidant solution is mixed with the DPPH solution in a 96-well plate or a cuvette.

  • Measurement: The absorbance of the solution is measured at 517 nm at different time points. A decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of Synergy: The synergistic effect is determined by comparing the scavenging activity of the combination to the sum of the individual activities of the antioxidants.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Assay Procedure: The antioxidant solution is added to the FRAP reagent.

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.

  • Calculation of Synergy: The synergistic effect is calculated by comparing the FRAP value of the mixture to the sum of the FRAP values of the individual components.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Preparation of Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the antioxidant solutions are prepared.

  • Assay Procedure: The antioxidant is mixed with the fluorescent probe in a 96-well plate. The reaction is initiated by adding the peroxyl radical generator.

  • Measurement: The fluorescence decay is monitored over time.

  • Calculation of Synergy: The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). Synergy is determined by comparing the AUC of the combination with the sum of the AUCs of the individual antioxidants.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in antioxidant synergy and experimental procedures is essential for a clear understanding.

Experimental_Workflow_for_Antioxidant_Synergy_Assessment cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A Antioxidant A (e.g., this compound) DPPH DPPH Assay A->DPPH Individual Testing FRAP FRAP Assay A->FRAP Individual Testing ORAC ORAC Assay A->ORAC Individual Testing B Antioxidant B (e.g., Vitamin E) B->DPPH Individual Testing B->FRAP Individual Testing B->ORAC Individual Testing C Combination (A+B) C->DPPH Combination Testing C->FRAP Combination Testing C->ORAC Combination Testing Synergy Synergy Calculation DPPH->Synergy FRAP->Synergy ORAC->Synergy Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Antioxidants Antioxidants (e.g., Ascorbic Acid, Vitamin E) Antioxidants->ROS Neutralize Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (SOD, Catalase, etc.) ARE->Antioxidant_Enzymes Activates Transcription VitaminE_Ascorbate_Synergy Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Vitamin_E Vitamin E (α-Tocopherol) Lipid_Peroxyl_Radical->Vitamin_E Oxidizes Vitamin_E_Radical Vitamin E Radical (Tocopheroxyl Radical) Vitamin_E->Vitamin_E_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Vitamin_E->Lipid_Hydroperoxide Neutralizes to Ascorbic_Acid Ascorbic Acid Vitamin_E_Radical->Ascorbic_Acid Reduced by Ascorbic_Acid->Vitamin_E Regenerates Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid

References

A Comparative Guide to the Quantification of Choline Ascorbate: RP-HPLC vs. HILIC-LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of choline (B1196258) and its related compounds, applicable to the analysis of choline ascorbate (B8700270): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC/MS/MS). This publication aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical technique for their specific needs, supported by experimental data and detailed protocols.

Introduction

Choline ascorbate, a salt formed from the essential nutrient choline and the antioxidant ascorbic acid (Vitamin C), is a compound of interest in pharmaceutical and nutraceutical formulations. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and formulation development. The choice of analytical methodology depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide presents a side-by-side comparison of two powerful techniques, RP-HPLC and HILIC-LC/MS/MS, for the analysis of choline-containing compounds.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quality control of choline in dietary supplement formulations.[1][2]

Instrumentation: A standard HPLC system equipped with a UV detector is used.

Chromatographic Conditions:

  • Column: Purospher C18 column.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (75:25, v/v).[1][2]

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 205–208 nm.[1][2]

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm filter before injection.

  • It is crucial to dry the choline-containing sample prior to analysis for reliable and consistent results.[1][2]

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (205-208 nm) separate->detect quantify Quantification detect->quantify

Figure 1. Workflow for the quantification of choline using RP-HPLC.

Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC/MS/MS)

This method offers high sensitivity and selectivity for the simultaneous quantification of choline and its related compounds in complex matrices such as food and biological tissues.[3][4]

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with a positive ion electrospray source.[3][4]

Chromatographic Conditions:

  • Column: A HILIC stationary phase is employed.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used.

  • Flow Rate: Dependent on the specific HILIC column dimensions.

  • Injection Volume: Typically in the range of 1-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[3][4]

  • Scan Modes: A combination of multiple reaction monitoring (MRM), precursor ion scanning, and neutral loss scanning can be optimized for each target analyte.[3][4]

Sample Preparation:

  • Homogenize the sample in a mixture of chloroform, methanol (B129727), and water (e.g., 1:2:0.8 v/v/v) for simultaneous extraction of aqueous and lipid-soluble choline compounds.[3][4]

  • Centrifuge the homogenate to separate the phases.

  • Dilute the supernatant containing the choline compounds in methanol for analysis.[3][4]

  • Use isotope-labeled internal standards, such as PC-d(3) and Cho-d(3), to correct for matrix effects and variations in extraction efficiency.[3][4]

Workflow for HILIC-LC/MS/MS Analysis

cluster_extraction Sample Extraction cluster_lcms LC/MS Analysis cluster_data Data Processing homogenize Homogenize Sample (Chloroform/Methanol/Water) centrifuge Centrifuge homogenize->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into LC-MS/MS System collect->inject separate HILIC Separation inject->separate detect Tandem MS Detection (ESI+, MRM) separate->detect quantify Quantification with Internal Standards detect->quantify

Figure 2. Workflow for the quantification of choline compounds using HILIC-LC/MS/MS.

Data Presentation: A Comparative Summary

The following table summarizes the quantitative performance characteristics of the two analytical methods.

ParameterRP-HPLC with UV DetectionHILIC-LC/MS/MS
Linearity (R²) > 0.9900[1][2]Not explicitly stated, but method validated
Range 50–150 µg/mL[1][2]Not explicitly stated, but validated for various matrices
Accuracy (Recovery) 99.3% to 101.0%[1][2]90% to 115%[3][4]
Precision (%RSD) Not explicitly stated1.6% to 13%[3][4]
Limit of Detection (LOD) 4 µg/mL[1][2]Significantly lower than HPLC-UV
Limit of Quantification (LOQ) 12 µg/mL[1][2]Significantly lower than HPLC-UV
Selectivity Moderate; susceptible to interference from compounds with similar chromophores.High; based on mass-to-charge ratio and fragmentation patterns.
Sample Matrix Primarily suited for less complex matrices like dietary supplements.[1][2]Applicable to complex matrices like food and biological tissues.[3][4]

Discussion

The RP-HPLC with UV detection method is a robust and cost-effective technique suitable for routine quality control of choline in relatively simple matrices.[1][2] Its primary advantages are the widespread availability of instrumentation and the simplicity of the methodology. However, its sensitivity is limited, and its selectivity can be a drawback when analyzing complex samples where other components might absorb at the same wavelength.

In contrast, the HILIC-LC/MS/MS method offers superior sensitivity and selectivity.[3][4] The use of mass spectrometric detection allows for the unambiguous identification and quantification of choline and its metabolites, even in the presence of complex sample matrices. The ability to use stable isotope-labeled internal standards significantly improves the accuracy and precision of the method.[3][4] While the initial instrumentation cost is higher, the enhanced performance of HILIC-LC/MS/MS makes it the method of choice for research and development, analysis of low-level analytes, and characterization of choline in complex biological and food samples.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the application. For routine quality control of finished products with known matrices, RP-HPLC with UV detection provides a reliable and economical solution. For more demanding applications, such as pharmacokinetic studies, metabolite identification, or the analysis of choline in complex biological samples, the superior sensitivity, selectivity, and accuracy of HILIC-LC/MS/MS are indispensable. This guide provides the foundational information to make an informed decision based on experimental data and established protocols.

References

A Comparative Study on the Cellular Uptake of Choline Ascorbate and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular uptake mechanisms of choline (B1196258) ascorbate (B8700270) and ascorbic acid. Due to a lack of direct comparative studies on the cellular uptake of choline ascorbate, this guide synthesizes information on the individual transport pathways of choline and ascorbic acid to infer the likely mechanism for this compound. Furthermore, a detailed experimental protocol for a comparative cellular uptake study is proposed, accompanied by quantitative data from existing literature on ascorbic acid uptake and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant essential for numerous enzymatic reactions.[1][2] Its cellular uptake is crucial for its biological activity. This compound, a salt of ascorbic acid and choline, is a stable form of Vitamin C that has been observed to lead to higher blood levels of ascorbic acid after oral administration compared to ascorbic acid alone, suggesting potential differences in absorption and cellular uptake.[3][4] This guide explores the known cellular transport mechanisms for each component and provides a framework for their direct comparison at the cellular level.

Cellular Uptake Mechanisms

Ascorbic Acid

The cellular uptake of ascorbic acid is primarily mediated by two distinct transporter families:

  • Sodium-Dependent Vitamin C Transporters (SVCTs): These are the primary transporters for the reduced form of vitamin C, L-ascorbic acid.[1][2][5] Two isoforms, SVCT1 and SVCT2, actively transport ascorbic acid into cells against a concentration gradient, a process driven by the sodium gradient maintained by the Na+/K+-ATPase pump.[5][6] SVCT1 is predominantly found in epithelial tissues, regulating whole-body homeostasis, while SVCT2 is widely distributed in most other tissues.[5]

  • Glucose Transporters (GLUTs): The oxidized form of vitamin C, dehydroascorbic acid (DHA), is transported into cells by facilitated diffusion via glucose transporters, primarily GLUT1 and GLUT3.[1][6][7] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, which helps maintain the concentration gradient for further DHA uptake.[6]

Choline

Choline, a quaternary ammonium (B1175870) compound, requires specific transporters to cross cell membranes.[8][9] Three main families of choline transporters have been identified:

  • High-affinity Choline Transporters (CHTs; SLC5A7): These are sodium-dependent transporters primarily located in neurons, responsible for supplying choline for acetylcholine (B1216132) synthesis.[8][10]

  • Choline Transporter-Like Proteins (CTLs; SLC44A1-5): This family of transporters exhibits intermediate affinity for choline and is Na+-independent.[9][11] CTL1 and CTL2 are widely expressed and are involved in transporting choline for phosphatidylcholine synthesis.[9][12]

  • Polyspecific Organic Cation Transporters (OCTs; SLC22A1-2): These transporters have a low affinity for choline and are involved in the transport of a wide range of organic cations.[8][11]

This compound: A Hypothesized Dual-Uptake Mechanism

Given that this compound is a salt, it is likely that in an aqueous environment, it dissociates into choline and ascorbate ions. Therefore, the cellular uptake of this compound is hypothesized to occur via the independent transport of its constituent parts through their respective transporters. This suggests a potential for enhanced intracellular accumulation of ascorbate if the uptake of choline through its transporters somehow facilitates the uptake of ascorbate, or if the compound has a higher affinity for a particular transporter.

Quantitative Data on Ascorbic Acid Cellular Uptake

The following table summarizes representative quantitative data on ascorbic acid uptake from the literature. Note that direct comparative data for this compound is not currently available.

Cell LineCompoundTransporter(s)K_m (µM)V_max (pmol/min/mg protein)Reference
Human breast cancer (MDA-MB231)Ascorbic AcidSVCT2Not ReportedNot Reported[13]
Human breast cancer (MCF7)Ascorbic AcidSVCT2Not ReportedNot Reported[13]
Murine breast cancer (EO771)Ascorbic AcidSVCT2Not ReportedNot Reported[13]
Cultured A10 vascular smooth muscle cellsAscorbic AcidSVCT2Not ReportedNot Reported[14]

K_m (Michaelis constant) represents the substrate concentration at which the transport rate is half of V_max. V_max (maximum velocity) represents the maximum rate of transport.

Experimental Protocols

To directly compare the cellular uptake of this compound and ascorbic acid, the following experimental protocol is proposed.

Objective: To quantify and compare the intracellular accumulation of ascorbate following treatment with this compound versus ascorbic acid in a selected cell line.
Materials:
  • Cell line of interest (e.g., HEK293T, HeLa, or a specific cancer cell line)

  • Cell culture medium and supplements

  • Ascorbic acid (analytical grade)

  • This compound (analytical grade)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • High-Performance Liquid Chromatography (HPLC) system with UV or electrochemical detection[15][16][17]

  • Metaphosphoric acid or perchloric acid for sample stabilization[13][18]

Methodology:
  • Cell Culture:

    • Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.[19]

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Uptake Assay:

    • Prepare stock solutions of ascorbic acid and this compound in a suitable solvent (e.g., sterile water or PBS).

    • On the day of the experiment, wash the cells twice with pre-warmed PBS.

    • Add fresh, serum-free medium containing various concentrations of either ascorbic acid or this compound to the respective wells. Include a vehicle-only control.

    • Incubate the cells for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.[19]

  • Sample Collection and Preparation:

    • To terminate the uptake, place the plates on ice and aspirate the medium.[19]

    • Wash the cells three times with ice-cold PBS to remove any extracellular compounds.[19]

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate in microcentrifuge tubes.

    • Centrifuge the lysates to pellet cell debris.

    • Immediately stabilize the supernatant by adding an equal volume of cold metaphosphoric acid or perchloric acid to precipitate proteins and preserve the ascorbate.[13][18]

    • Centrifuge the samples again and collect the supernatant for analysis.

  • Quantification of Intracellular Ascorbate:

    • Analyze the samples using a validated HPLC method to determine the concentration of intracellular ascorbic acid.[15][16][17]

    • Normalize the intracellular ascorbate concentration to the total protein concentration of the cell lysate, determined using a protein assay.[20]

  • Data Analysis:

    • Plot the intracellular ascorbate concentration as a function of time and initial substrate concentration.

    • Calculate the initial uptake rates and determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.

    • Statistically compare the uptake of ascorbate from this compound and ascorbic acid.

Visualizations

Cellular Uptake Pathways

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ascorbic Acid Ascorbic Acid SVCT SVCT1/2 Ascorbic Acid->SVCT Choline Choline CHT_CTL_OCT CHT/CTL/OCT Choline->CHT_CTL_OCT This compound This compound This compound->Ascorbic Acid Dissociation This compound->Choline Dissociation DHA DHA GLUT GLUT1/3 DHA->GLUT Intracellular Ascorbate Intracellular Ascorbate SVCT->Intracellular Ascorbate Intracellular DHA Intracellular DHA GLUT->Intracellular DHA Intracellular Choline Intracellular Choline CHT_CTL_OCT->Intracellular Choline Reduction Reduction Intracellular DHA->Reduction Reduction->Intracellular Ascorbate GSH

Caption: Cellular uptake pathways for ascorbic acid, choline, and dehydroascorbic acid (DHA).

Experimental Workflow for Comparative Cellular Uptake Assay

A 1. Cell Seeding (6-well plates) B 2. Treatment (Ascorbic Acid vs. This compound) A->B C 3. Incubation (Time course) B->C D 4. Termination & Washing (Ice-cold PBS) C->D E 5. Cell Lysis & Stabilization D->E F 6. HPLC Analysis (Quantify Intracellular Ascorbate) E->F G 7. Protein Assay E->G H 8. Data Normalization & Analysis F->H G->H

Caption: Workflow for comparing the cellular uptake of this compound and ascorbic acid.

Conclusion

While direct experimental data on the cellular uptake of this compound is lacking, the known transport mechanisms for its individual components, choline and ascorbic acid, suggest a dual-uptake pathway. The provided experimental protocol offers a robust framework for researchers to conduct a direct comparative study. Such research would be invaluable in elucidating the potential advantages of this compound in delivering ascorbic acid to cells, with significant implications for drug development and nutritional science. The higher stability of this compound may also contribute to its increased bioavailability in vivo.[21][22] Further investigation into the kinetics and potential synergistic effects of this dual-uptake mechanism is warranted.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Choline Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Choline (B1196258) ascorbate (B8700270) was not located. The following guidance is based on information available for its constituent parts, choline and ascorbic acid, as well as SDSs for the related compounds Choline Chloride and Sodium Ascorbate. It is imperative to handle Choline ascorbate with care, assuming it may possess hazards similar to its components.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound composed of choline and ascorbic acid (Vitamin C). While generally considered stable, it is prudent to handle it as a potential irritant.[1][2] It is also described as being sensitive to light, air, and humidity, and is hygroscopic.[3]

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side shields or goggles.To protect eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator is recommended.To prevent inhalation of dust.

II. Operational Plan for Handling this compound

Adherence to the following step-by-step procedures is essential for the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area to minimize dust accumulation.[4]

  • An eyewash station and safety shower should be readily accessible.

2. Handling Procedures:

  • Avoid generating dust.

  • Avoid contact with skin and eyes.[4]

  • Do not ingest.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container in a cool, dry place.[4]

  • Protect from light, air, and moisture.[3]

III. Disposal Plan

1. Unused or Waste Product:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, etc.) and other materials (e.g., weighing paper) contaminated with this compound should be collected in a designated, labeled hazardous waste container.

IV. Experimental Protocols Cited

No specific experimental protocols requiring detailed methodologies were cited in the provided safety information. The focus is on safe handling and disposal procedures.

V. Visualizations

G Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound Transfer to Container Transfer to Container Weigh this compound->Transfer to Container Perform Experiment Perform Experiment Transfer to Container->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.